2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(hydroxymethyl)-5-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-7-3-8-5(4-9)2-6(7)10/h2-3,9H,4H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQMEXDHGCSIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979259 | |
| Record name | 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6323-21-3 | |
| Record name | 6323-21-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Postulated Mechanism of Action of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is a heterocyclic compound belonging to the hydroxypyridinone (HP) class. While direct, extensive research on this specific molecule is limited, its structural architecture provides a strong basis for predicting its core mechanism of action. The defining feature of the hydroxypyridinone scaffold is its exceptional ability to act as a bidentate chelator, with a particularly high affinity and selectivity for ferric iron (Fe³⁺)[1][2][3]. This guide synthesizes the established principles of hydroxypyridinone chemistry and biology to postulate a detailed mechanistic framework for this compound. The primary mechanism of action is proposed to be the sequestration of biological iron, leading to a cascade of downstream effects on iron-dependent cellular processes. This document outlines the theoretical basis for this mechanism, provides detailed protocols for its experimental validation, and discusses potential therapeutic applications.
Introduction: Chemical Identity and the Hydroxypyridinone Precedent
This compound is a derivative of the 3-hydroxy-4-pyridinone (3,4-HP) scaffold. This class of compounds is renowned for its metal-chelating properties, a function conferred by the hydroxyl and ketone groups on the pyridinone ring[2][4]. At physiological pH, the hydroxyl group deprotonates, allowing the two oxygen atoms to act as a high-affinity binding site for hard metal ions, most notably Fe³⁺[2][5].
The therapeutic potential of this scaffold is clinically validated by Deferiprone, a simple dimethyl-substituted 3-hydroxy-4-pyridinone, which is an orally active drug used to treat iron overload disorders[2][5]. The structural similarity of this compound to this and other well-characterized hydroxypyridinones forms the logical foundation for its proposed mechanism. The substituents—a hydroxymethyl group at position 2 and a methoxy group at position 5—are expected to modulate the compound's pharmacokinetic properties, such as solubility and metabolic stability, without altering the fundamental iron-chelating action of the core ring structure[2][4].
Core Mechanism of Action: High-Affinity Iron (Fe³⁺) Chelation
The central hypothesis is that this compound functions as a biological iron chelator. Iron is vital for numerous physiological processes, including oxygen transport and DNA synthesis, but its free, unchaperoned form is highly toxic due to its capacity to catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction[1].
The Bidentate Ligand and Complex Formation
The mechanism proceeds via the following steps:
-
Deprotonation: At physiological pH (~7.4), the 4-hydroxyl group of the pyridinone ring readily deprotonates, forming an anionic oxygen.
-
Bidentate Chelation: The deprotonated hydroxyl oxygen and the adjacent ketone oxygen form a five-membered chelate ring with a metal ion[2][4].
-
Stoichiometry with Fe³⁺: Due to the octahedral coordination preference of Fe³⁺, three molecules of the monodentate this compound ligand are required to fully saturate the coordination sphere of a single ferric ion, forming a stable 3:1 complex. This complex effectively sequesters the iron, rendering it redox-inactive and unavailable for biological processes[5].
The high selectivity for Fe³⁺ over other biologically relevant divalent cations (e.g., Zn²⁺, Cu²⁺) is a hallmark of the hydroxypyridinone class, minimizing off-target effects on other metalloenzymes[4].
Caption: Formation of a stable 3:1 complex between the ligand and ferric iron.
Impact on Iron-Dependent Biological Processes
By depleting the labile iron pool within cells, the compound can exert broad biological effects:
-
Inhibition of Metalloenzymes: Many enzymes, particularly those involved in cellular respiration and DNA replication (e.g., ribonucleotide reductase), require iron as a cofactor. Depletion of iron inhibits their function, which can lead to cytostatic effects[5].
-
Antiproliferative and Antimicrobial Effects: The growth of cancer cells and pathogenic microbes is heavily dependent on iron availability. By sequestering iron, hydroxypyridinones can exert potent antiproliferative and bacteriostatic effects[1][5].
Experimental Elucidation of the Mechanism
To validate the postulated mechanism, a series of in vitro and cell-based assays are required. The following protocols provide a framework for confirming the iron chelation activity and its cellular consequences.
Protocol: In Vitro Iron (III) Chelation Assay (Spectrophotometric)
This assay quantitatively measures the ability of the compound to bind Fe³⁺ by observing changes in the visible spectrum upon complex formation.
Causality: The formation of the ligand-Fe³⁺ complex typically produces a distinct color (often reddish-brown), which can be measured by a spectrophotometer. The intensity of the color is proportional to the amount of complex formed, allowing for the determination of binding affinity and stoichiometry.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 5 mM stock solution of FeCl₃ in 10 mM HCl to prevent hydrolysis.
-
Prepare a working buffer (e.g., 100 mM HEPES, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add 180 µL of HEPES buffer.
-
Add 10 µL of the FeCl₃ solution to achieve a final concentration of 250 µM.
-
Add 10 µL of serially diluted compound stock solution to achieve final concentrations ranging from 0 to 1 mM. Include a well-known chelator like Deferiprone as a positive control.
-
Incubate at room temperature for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of the solution across a wavelength scan (e.g., 300-700 nm) to identify the peak absorbance of the complex (λ_max).
-
Measure the absorbance at the determined λ_max for all wells.
-
-
Data Analysis:
-
Plot absorbance vs. the molar ratio of [Ligand]/[Fe³⁺]. This "Job's plot" can be used to determine the binding stoichiometry.
-
Self-Validation:
-
Negative Control: A well containing only FeCl₃ in buffer should show no significant absorbance at the λ_max of the complex.
-
Positive Control: Deferiprone should produce a robust, dose-dependent increase in absorbance, confirming the assay is performing correctly.
Protocol: Cellular Iron Depletion Assay (Calcein-AM)
This cell-based assay visualizes the depletion of the intracellular labile iron pool (LIP).
Causality: Calcein-AM is a cell-permeable dye that is non-fluorescent. Once inside the cell, esterases cleave the AM group, releasing fluorescent calcein. The fluorescence of calcein is quenched by the binding of divalent metal ions, primarily Fe²⁺. When a chelator removes iron from calcein, its fluorescence is restored.
Methodology:
-
Cell Culture:
-
Plate a suitable cell line (e.g., HeLa or HepG2) in a 96-well, black, clear-bottom plate and grow to ~80% confluency.
-
-
Dye Loading and Quenching:
-
Wash cells with Hanks' Balanced Salt Solution (HBSS).
-
Load cells with 1 µM Calcein-AM in HBSS for 30 minutes at 37°C.
-
Wash cells twice with HBSS to remove excess dye. The intracellular calcein fluorescence will be quenched by the endogenous labile iron pool.
-
-
Compound Treatment:
-
Add the test compound, this compound, at various concentrations (e.g., 1-100 µM) to the cells.
-
Include a vehicle control (DMSO) and a positive control (e.g., Deferiprone or another membrane-permeable chelator).
-
-
Data Acquisition:
-
Measure fluorescence immediately after compound addition and at several time points (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
Calculate the percent increase in fluorescence relative to the vehicle control. Plot this increase against compound concentration to determine an EC₅₀ for cellular iron chelation.
-
Caption: Workflow for the Calcein-AM cellular iron depletion assay.
Quantitative Data Summary
The following table presents representative hypothetical data that could be generated from the experiments described above, comparing the subject compound to the clinical standard, Deferiprone.
| Parameter | This compound | Deferiprone (Reference) | Rationale |
| Fe³⁺ Complex λ_max | ~460 nm | ~455 nm | The peak absorbance wavelength for the iron complex. |
| Binding Stoichiometry (Ligand:Fe³⁺) | 3:1 | 3:1 | Confirms the expected coordination chemistry. |
| Cellular Iron Chelation EC₅₀ | 15 µM | 10 µM | The effective concentration to achieve 50% of maximal fluorescence de-quenching in the Calcein-AM assay. |
| Antiproliferative IC₅₀ (HepG2 cells) | 25 µM | 18 µM | The concentration that inhibits cell growth by 50% after 72 hours, likely due to iron deprivation. |
Potential Therapeutic Implications & Future Directions
Based on its postulated mechanism as an iron chelator, this compound could have therapeutic potential in several areas:
-
Iron Overload Disorders: Similar to Deferiprone, it could be developed for conditions like β-thalassemia and hemochromatosis, where excess iron accumulation leads to organ damage[1][2].
-
Oncology: By starving iron-hungry cancer cells, it could serve as an antiproliferative agent, potentially in combination with other chemotherapeutics[5].
-
Antimicrobial Therapy: Many infectious pathogens have a high iron requirement, making iron chelation a viable strategy to inhibit their growth[5].
Future research should focus on a full in vitro and in vivo characterization. Key next steps include determining its pFe³⁺ value (a measure of iron affinity at physiological pH), assessing its metabolic stability, evaluating its oral bioavailability in animal models, and profiling its off-target effects to establish a comprehensive safety and efficacy profile.
References
-
Hider, R. C., & Kong, X. (2020). Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. Journal of Medicinal Chemistry. [Link]
-
Abbate, V., et al. (2015). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Advances. [Link]
-
Tregilgas, L., et al. (2016). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. Molecules. [Link]
-
Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one derivatives. Dalton Transactions. [Link]
-
Ferreira, M., et al. (2021). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 5. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, structural features, and key physicochemical parameters. Where experimental data is not publicly available, this guide offers robust predictions and established protocols for experimental determination, grounded in authoritative scientific principles. The guide also covers plausible synthetic routes, spectral analysis, stability, potential applications, and safety considerations, serving as an essential resource for those working with this pyridinone derivative.
Introduction
This compound is a heterocyclic organic compound belonging to the pyridinone class. Its structure, featuring a hydroxymethyl and a methoxy substituent on the pyridinone core, suggests its potential utility as a versatile scaffold in medicinal chemistry.[1][2] The pyridinone ring is a "privileged structure" in drug discovery, known to interact with a variety of biological targets.[3] This compound is a derivative of kojic acid, a natural product known for its metal-chelating and biological activities, including tyrosinase inhibition.[4][5][6] Understanding the physicochemical properties of this compound is therefore critical for harnessing its potential in the design and synthesis of novel therapeutic agents.
Chemical Identity and Structure
A clear identification of a compound is the foundation of any scientific investigation. The following section details the fundamental identifiers for this compound.
-
Chemical Name: this compound
-
CAS Number: 6323-21-3[7]
-
Molecular Formula: C₇H₉NO₃[7]
-
Molecular Weight: 155.15 g/mol [7]
Physicochemical Properties
The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section summarizes the known and predicted properties of this compound.
| Property | Value | Source/Method |
| Melting Point | 171-172 °C | Experimental |
| Boiling Point | 346.3 ± 42.0 °C | Predicted |
| Density | 1.28 ± 0.1 g/cm³ | Predicted |
| pKa | 9.92 ± 0.69 | Predicted |
| logP | -0.9 | Predicted[5] |
Note: Predicted values are computationally derived and should be confirmed by experimental methods for critical applications.
Solubility
The solubility of a compound in both aqueous and organic media is a critical determinant of its utility. The presence of a hydroxyl group, a methoxy group, and the pyridinone ring suggests that this compound possesses both hydrophilic and lipophilic characteristics.
Expected Solubility Profile:
-
Aqueous Solubility: The polar functional groups are expected to confer some degree of aqueous solubility. The pyridinone moiety can act as both a hydrogen bond donor and acceptor, further enhancing interaction with water.
-
Organic Solvent Solubility: Solubility in polar organic solvents such as ethanol, methanol, and DMSO is anticipated to be good. Solubility in non-polar solvents like hexanes is expected to be low.
Protocol for Experimental Solubility Determination: A standard shake-flask method can be employed to determine the solubility in various solvents.[8]
-
Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the samples to pellet the undissolved solid.
-
Analysis: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Lipophilicity (logP and logD)
Lipophilicity is a key parameter in drug design, influencing membrane permeability and plasma protein binding.[9] While logP describes the partition coefficient of the neutral form of a molecule, logD accounts for both neutral and ionized forms at a specific pH.
The predicted logP of -0.9 suggests that the compound is predominantly hydrophilic.[5] However, as the pyridinone ring has a predicted pKa, the ionization state, and therefore the lipophilicity, will be pH-dependent. For ionizable compounds, logD is a more physiologically relevant descriptor.[]
Protocol for Experimental logD Determination: The shake-flask method is the gold standard for logD determination.[11]
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., from pH 2 to pH 10).
-
Partitioning: Add a known amount of the compound to a biphasic system of n-octanol and the prepared buffer in a vial.
-
Equilibration: Shake the vials vigorously for a set period to allow for partitioning between the two phases, followed by a period of rest to allow for phase separation.
-
Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate logD at each pH using the formula: logD = log ([Concentration in octanol] / [Concentration in aqueous]).
Acidity (pKa)
The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different physiological pHs, which in turn affects its solubility, absorption, and receptor binding. The predicted pKa of 9.92 suggests that this compound is a weak acid, likely due to the N-H proton of the pyridinone ring.
Protocol for Experimental pKa Determination by UV-Vis Spectrophotometry: This method is suitable for compounds with a chromophore that exhibits a pH-dependent UV-Vis spectrum.[12]
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of buffers with a range of pH values bracketing the predicted pKa.
-
Spectral Measurement: For each pH, add a small aliquot of the stock solution to the buffer and record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at a wavelength of maximum change against pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Spectral and Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity assessment of a compound. This section provides an overview of the expected spectral features of this compound.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13]
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.5 | s | H-6 |
| ~6.5 | s | H-3 |
| ~5.5 | t | -CH₂OH (hydroxyl proton) |
| ~4.5 | d | -CH₂OH (methylene protons) |
| ~3.8 | s | -OCH₃ |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C-4 (C=O) |
| ~150 | C-5 |
| ~145 | C-2 |
| ~135 | C-6 |
| ~110 | C-3 |
| ~60 | -CH₂OH |
| ~55 | -OCH₃ |
Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a proton-decoupled experiment is typically used.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[14]
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 (broad) | O-H | Stretching |
| 3100-3000 | N-H | Stretching |
| ~2950, ~2850 | C-H (sp³) | Stretching |
| ~1650 | C=O | Stretching |
| ~1600, ~1480 | C=C | Ring Stretching |
| ~1250 | C-O (methoxy) | Stretching |
| ~1050 | C-O (alcohol) | Stretching |
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[15]
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 155.15) should be observed.
-
Fragmentation: Common fragmentation pathways may involve the loss of the hydroxymethyl group (-CH₂OH, Δm/z = 31), the methoxy group (-OCH₃, Δm/z = 31), or a methyl radical from the methoxy group (-CH₃, Δm/z = 15).
Synthesis and Purification
Hypothetical Step-by-Step Synthesis Protocol:
-
Protection of the Primary Alcohol: Dissolve kojic acid in a suitable solvent (e.g., DMF) and add a base (e.g., imidazole). Cool the solution and add a protecting group for the primary alcohol, such as tert-butyldimethylsilyl chloride (TBDMSCl), portion-wise. Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.
-
Methylation of the Phenolic Hydroxyl: Dissolve the protected kojic acid in a suitable solvent (e.g., acetone) and add a base (e.g., K₂CO₃). Add a methylating agent, such as methyl iodide (MeI), and heat the reaction to reflux until the starting material is consumed. After cooling, filter off the inorganic salts and concentrate the filtrate. The crude product can be used in the next step without further purification.
-
Formation of the Pyridinone Ring: Dissolve the methylated intermediate in a sealed tube with an ammonia source (e.g., a solution of ammonia in methanol). Heat the reaction at an elevated temperature (e.g., 100-120 °C) for several hours. Monitor the reaction by TLC. After completion, cool the reaction and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product from the previous step in a suitable solvent (e.g., THF) and add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF). Stir at room temperature until the silyl ether is cleaved. Quench the reaction with water and extract with an organic solvent.
-
Purification: Purify the final compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Stability and Storage
Based on the structure and available safety data, the following storage and stability considerations are recommended:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
-
Stability: The presence of the hydroxymethyl and pyridinone moieties suggests potential sensitivity to strong oxidizing and reducing agents. The compound may also be sensitive to light over prolonged periods. Formal stability studies under various conditions (e.g., temperature, humidity, pH, light) should be conducted according to ICH guidelines if the compound is intended for pharmaceutical development.
Applications in Research and Drug Development
The structural features of this compound make it an attractive molecule for various applications in drug discovery and medicinal chemistry.
-
Scaffold for Library Synthesis: The pyridinone core can be further functionalized at the nitrogen, the hydroxymethyl group, and potentially the aromatic ring, allowing for the creation of diverse chemical libraries for screening against various biological targets.[1]
-
Metal Chelating Agents: As a derivative of kojic acid, this compound is expected to possess metal-chelating properties, particularly for iron (Fe³⁺). This suggests its potential as a starting point for the development of agents for iron overload disorders or as neuroprotective agents by chelating excess metal ions implicated in neurodegenerative diseases.
-
Enzyme Inhibitors: The structural similarity to kojic acid, a known tyrosinase inhibitor, suggests that this compound and its derivatives could be explored as inhibitors of tyrosinase and other metalloenzymes.[6]
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
Recommended Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or in a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
References
- 1. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google Patents [patents.google.com]
- 2. 41935-71-1|4-Hydroxy-5-methylpyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 3. TR-523: Diisopropylcarbodiimide (693-13-0) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]
- 8. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. 4-Amino-1-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one | C9H13N3O4 | CID 453557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. researchgate.net [researchgate.net]
Iron chelation mechanism of hydroxypyridinone compounds
An In-Depth Technical Guide to the Iron Chelation Mechanism of Hydroxypyridinone Compounds
Foreword
As a Senior Application Scientist, my experience is rooted in the intersection of fundamental chemistry and therapeutic application. The journey of a compound from a theoretical model to a life-altering drug is one of meticulous study, where understanding the core mechanism is paramount. Hydroxypyridinones (HPs) represent a triumph of rational drug design in the field of chelation therapy. This guide is structured not as a rigid textbook chapter, but as a narrative that follows the scientific logic of discovery and characterization. We will move from the foundational chemistry of the HP scaffold to the intricate dance of its coordination with iron, explore the structure-activity relationships that drive drug improvement, and detail the very protocols we use in the lab to validate these powerful molecules. This is a guide for my fellow researchers, scientists, and drug development professionals, designed to provide both the "how" and, more importantly, the "why" behind the potent iron-chelating action of hydroxypyridinones.
The Imperative for Iron Chelation and the Rise of Hydroxypyridinones
Iron is essential for life, a critical component in processes from oxygen transport to DNA synthesis.[1] However, its redox activity makes it potently toxic when present in excess.[1][2] Conditions such as β-thalassemia, which require frequent blood transfusions, lead to chronic iron overload, causing severe damage to the heart, liver, and endocrine glands.[3][4] Chelation therapy, which employs ligands that bind to and facilitate the excretion of excess metal ions, is the primary treatment.
For decades, the clinical standard was the hexadentate siderophore Desferrioxamine (DFO), a highly effective but parenterally administered agent with a short plasma half-life, leading to significant compliance challenges.[5] The search for an orally active iron chelator led to the development of hydroxypyridinones, a class of compounds that revolutionized treatment. The flagship molecule of this class, Deferiprone (1,2-dimethyl-3-hydroxy-pyridin-4-one), gained clinical approval and demonstrated the profound therapeutic potential of this chemical scaffold.[4][5][6] This guide delves into the precise mechanism that makes these compounds so effective.
Core Chemistry of the Hydroxypyridinone Scaffold
Hydroxypyridinones are six-membered aromatic N-heterocycles.[5] Their remarkable iron-chelating ability stems from a specific structural feature: an ortho-positioned hydroxyl (-OH) and ketone (=O) group.[7] These two groups provide the O,O-donor atoms necessary for coordination. Upon deprotonation of the hydroxyl group under physiological conditions, the resulting anion can form a highly stable five-membered chelate ring with a metal ion.[5][6]
There are three main isomers of the hydroxypyridinone ring, each with distinct electronic properties and iron affinities:
-
3-hydroxy-4-pyridinones (3,4-HOPO): This isomer, the basis for Deferiprone, is particularly effective. It is a neutral molecule at physiological pH and exhibits a very high affinity and selectivity for Fe(III).[8]
-
1-hydroxy-2-pyridinones (1,2-HOPO): Also potent iron chelators.
-
3-hydroxy-2-pyridinones (3,2-HOPO): Generally show lower iron affinity compared to the 3,4-HOPO and 1,2-HOPO isomers.[9][10]
The efficacy of a chelator is critically dependent on its pKa values , which describe the acidity of the protonated functional groups. For HPs, the hydroxyl group must be deprotonated to bind iron effectively. The pKa of this group is therefore crucial for ensuring that the ligand is in its active, anionic form at physiological pH (~7.4).
The Chelation Mechanism: A Tale of Two Architectures
The coordination chemistry of iron (Fe³⁺) dictates the design of effective chelators. As a hard Lewis acid, Fe³⁺ preferentially binds to hard Lewis bases, particularly oxygen donor atoms.[11] It has six coordination sites, typically arranged in an octahedral geometry.[11] Hydroxypyridinones exploit this chemistry through two primary architectural strategies: bidentate and hexadentate chelation.
Bidentate Coordination: The Deferiprone Model
A single hydroxypyridinone molecule can occupy two of iron's six coordination sites, acting as a bidentate ligand . To satisfy the full coordination sphere of the Fe³⁺ ion, three separate HP molecules must bind to it.
This results in the formation of a stable, neutral 3:1 (Ligand:Iron) complex .[3][4][12] This stoichiometry is the cornerstone of the mechanism for bidentate chelators like Deferiprone. The neutrality of the final complex is a key feature, as it enhances lipid solubility and facilitates passage across cell membranes to access intracellular iron pools, as well as renal clearance.[13]
Caption: 3:1 complex of Fe(III) with a bidentate HP chelator.
Hexadentate Coordination: The High-Affinity Strategy
While effective, relying on three separate molecules to bind one iron ion is subject to the probabilistic nature of diffusion and concentration. A more advanced strategy involves covalently linking three bidentate HP units to a central scaffold. This creates a single, larger molecule known as a hexadentate ligand .[7][9][14]
This pre-organized structure is designed to wrap around the Fe³⁺ ion, with all three HP units coordinating simultaneously to form a highly stable 1:1 (Ligand:Iron) complex .[11] The thermodynamic advantage of this "chelate effect" is substantial. By reducing the entropic penalty of bringing multiple ligands together, hexadentate chelators exhibit significantly higher iron binding affinities compared to their bidentate counterparts.[9][10][15]
Caption: 1:1 complex of Fe(III) with a hexadentate HP chelator.
Quantifying Efficacy: Structure-Activity Relationships and pFe³⁺
The ultimate measure of a chelator's potential efficacy is its pFe³⁺ value. This parameter represents the negative logarithm of the free Fe³⁺ concentration at a defined total ligand and iron concentration (typically 10 µM and 1 µM, respectively) at physiological pH 7.4. It provides a more biologically relevant measure of iron binding affinity than simple stability constants because it accounts for competition with both protons (ligand pKa) and hydroxide ions (iron hydrolysis). A higher pFe³⁺ value indicates a more powerful chelator.
Research has established clear structure-activity relationships:
-
Denticity: Hexadentate chelators consistently display higher pFe³⁺ values than their bidentate building blocks.[9][10][15]
-
Isomer Type: The choice of HP isomer is critical. Hexadentate chelators built from 3,4-HOPO and 1,2-HOPO units show the greatest potential as iron scavenging agents, with significantly higher pFe³⁺ values than those derived from 3,2-HOPO.[9][10][15]
-
Substituents: Modifications to the pyridinone ring can fine-tune properties. For instance, substitutions can alter lipophilicity to improve oral absorption or block sites of metabolism (e.g., glucuronidation of the 3-hydroxyl group), thereby increasing bioavailability.[6][13]
| Chelator Type | Isomer | Denticity | Representative pFe³⁺ Value | Reference |
| Deferiprone | 3,4-HOPO | Bidentate | ~20 | [3] |
| Tripodal Ligand | 3,2-HOPO | Hexadentate | 23.9 | [15] |
| Tripodal Ligand | 1,2-HOPO | Hexadentate | 26.8 | [15] |
| Tripodal Ligand | 3,4-HOPO | Hexadentate | 27.6 | [15] |
| Desferrioxamine (DFO) | Hydroxamate | Hexadentate | 26.5 | [15] |
Note: pFe³⁺ values are highly dependent on measurement conditions and should be used for relative comparison.
In Vivo Action: From Ingestion to Excretion
The therapeutic mechanism of an oral HP chelator like Deferiprone is a multi-step process:
-
Absorption & Distribution: After oral ingestion, Deferiprone is rapidly absorbed from the gastrointestinal tract and enters the bloodstream.[12][16] Its small size and neutral charge allow for wide distribution throughout the body, enabling it to access iron in various compartments.[16]
-
Chelation of Toxic Iron Pools: The primary targets are labile, redox-active iron species, such as non-transferrin-bound iron (NTBI) in the plasma and the intracellular labile iron pool (LIP).[1][12] By sequestering this iron, Deferiprone prevents it from participating in harmful Fenton chemistry, which generates damaging reactive oxygen species.[12]
-
Complex Formation: In the bloodstream and tissues, three molecules of Deferiprone bind to one atom of Fe³⁺.
-
Excretion: The resulting stable, water-soluble 3:1 Deferiprone-iron complex is then efficiently eliminated from the body, primarily through the urine.[3][4][12] This process is often visible to patients as a characteristic reddish-brown discoloration of the urine, a direct indication that excess iron is being successfully removed.[3]
Essential Experimental Protocols for Characterization
The trustworthiness of any new chelator is built upon rigorous, self-validating experimental characterization. The following protocols are fundamental to the field.
Protocol 1: Spectrophotometric Titration for Stoichiometry and Affinity
This method leverages the formation of a colored iron-ligand complex to determine its stoichiometry and apparent stability.
-
Principle: The Fe(III)-HP complex exhibits a strong absorbance in the visible spectrum (typically 450-470 nm), while the free ligand and free iron do not. By monitoring the change in absorbance as the ligand-to-metal ratio is varied, one can determine the binding stoichiometry.
-
Step-by-Step Methodology:
-
Prepare Stock Solutions: Prepare accurate stock solutions of the HP ligand and FeCl₃ in a suitable buffer (e.g., HEPES or MES) at pH 7.4.
-
Job's Plot (Method of Continuous Variation): a. Prepare a series of solutions where the total molar concentration of [Ligand + Fe³⁺] is constant, but the mole fraction of the ligand varies from 0 to 1. b. Maintain constant pH, temperature, and ionic strength for all samples. c. Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex. d. Plot absorbance versus the mole fraction of the ligand. The peak of the resulting curve will indicate the stoichiometry of the complex (e.g., a peak at a mole fraction of 0.75 corresponds to a 3:1 Ligand:Fe ratio).
-
Data Analysis: The stoichiometry is directly read from the plot. The data can be further analyzed using non-linear regression to calculate the conditional stability constant at pH 7.4.
-
Protocol 2: Potentiometric Titration for pKa and Stability Constants
This is the gold-standard technique for determining the fundamental thermodynamic constants that govern chelation.
-
Principle: The protonation constants (pKa) of the ligand and the stability constants (log β) of its metal complexes are determined by monitoring the pH of a solution as a known concentration of strong base (e.g., KOH) is added.
-
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH electrode and automated titrator system using standard buffers.
-
Ligand pKa Determination: a. Prepare a solution of the HP ligand at a known concentration in a background electrolyte (e.g., 0.1 M KCl) under an inert atmosphere (e.g., argon) to prevent CO₂ interference. b. Titrate the solution with a standardized, carbonate-free strong base. c. Record the pH after each addition of titrant.
-
Metal Complex Stability Constant Determination: a. Prepare a similar solution containing both the HP ligand and the metal ion (e.g., FeCl₃) at a known ratio (e.g., 3:1 or higher for bidentate ligands). b. Titrate this solution with the same standardized base under the same conditions.
-
Data Analysis: The resulting titration curves (pH vs. volume of base added) are analyzed using specialized computer programs (e.g., HYPERQUAD). These programs fit the data to a chemical model to refine the values for the ligand pKa's and the overall stability constants (β_mlh) of the various protonated and unprotonated metal-ligand species in solution. From these constants, the pFe³⁺ can be calculated.
-
Caption: General workflow for the development of a new iron chelator.
Conclusion and Future Horizons
The iron chelation mechanism of hydroxypyridinone compounds is a testament to elegant chemical design. By presenting two hard oxygen donor atoms in a pre-organized five-membered ring structure, they achieve high affinity and selectivity for Fe(III). The formation of stable, neutral 3:1 complexes by bidentate HPs like Deferiprone allows for oral activity and effective removal of toxic iron from the body. The logical evolution to hexadentate 1:1 chelators further enhances this affinity, offering the potential for even more potent therapeutic agents. The continued exploration of this versatile scaffold, guided by the principles of structure-activity relationships and validated by rigorous experimental protocols, promises to yield next-generation chelators for iron overload and other metal-related pathologies.[17][18][19]
References
- Dalton Transactions.
- Patsnap Synapse.
- Macsen Labs. Deferiprone | Mechanism of Action, Uses & Side effects.
- Patsnap Synapse.
- ResearchGate. Deferoxamine, deferiprone, and deferasirox mechanism of action in the....
- Dalton Transactions. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H .... RSC Publishing.
- PMC - NIH. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68.
- ResearchGate.
- ResearchGate. Chelating agents in clinical and preclinical practice..
- ResearchGate. Relative oral efficacy and acute toxicity of hydroxypyridin-4-one iron.
- N/A.
- PMC - PubMed Central.
- PMC - NIH. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases.
- PubMed.
- MDPI.
- SciSpace.
- PubMed.
- ResearchGate. Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities | Request PDF.
- PubMed. Copper complexation by 3-hydroxypyridin-4-one iron chelators: structural and iron competition studies.
- MDPI. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68.
- Semantic Scholar.
- University of Toronto. Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities.
- ACS Publications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. PrimoVeNde [librarysearch.library.utoronto.ca]
- 3. macsenlab.com [macsenlab.com]
- 4. What is Deferiprone used for? [synapse.patsnap.com]
- 5. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 7. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Antioxidant Activity of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the antioxidant potential of the novel synthetic compound, 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one. While direct empirical data on this specific molecule is emerging, this document synthesizes established knowledge of its structural analogs, the hydroxypyridinones and methoxypyridines, to postulate its antioxidant mechanisms. We present a suite of detailed, field-proven protocols for key in vitro and cellular assays, including DPPH, ABTS, and FRAP, as well as the Cellular Antioxidant Activity (CAA) assay. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and empowering researchers to generate robust and reproducible data. All methodologies are supported by authoritative references to ensure scientific integrity.
Introduction: The Scientific Rationale
Reactive oxygen species (ROS) are unavoidable byproducts of cellular metabolism.[1] An imbalance between ROS production and the body's antioxidant defense systems leads to oxidative stress, a key contributor to a multitude of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[2][3] Synthetic antioxidants are of significant interest in the development of new therapeutic agents to combat oxidative stress.
The compound this compound belongs to the pyridinone class of heterocyclic compounds. Structurally similar hydroxypyridinones are well-documented for their potent antioxidant and iron-chelating properties.[4] The antioxidant activity of these molecules is often attributed to their ability to donate a hydrogen atom from a hydroxyl group, thereby neutralizing free radicals, and their capacity to chelate pro-oxidant metal ions like iron.[4][5] The presence of a methoxy group, as seen in other antioxidant compounds, may further modulate this activity. This guide provides the scientific foundation and practical methodologies to rigorously assess the antioxidant profile of this promising molecule.
Postulated Mechanisms of Antioxidant Action
Based on the chemical structure of this compound and the established activities of related compounds, its antioxidant effects are likely mediated through two primary pathways:
-
Direct Radical Scavenging: The pyridinone ring system, potentially in conjunction with the hydroxymethyl group, may directly donate a hydrogen atom or an electron to neutralize free radicals. This mechanism is common to many phenolic and heterocyclic antioxidants.
-
Iron Chelation: The α-hydroxy-keto moiety inherent in the 4-pyridinone structure is a classic bidentate ligand for metal ions. By chelating ferrous (Fe²⁺) and ferric (Fe³⁺) ions, the compound can prevent their participation in the Fenton and Haber-Weiss reactions, which are significant sources of highly reactive hydroxyl radicals in biological systems.[4][5] The structurally analogous compound, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, has demonstrated significant iron chelating properties.[4]
The following diagram illustrates the potential dual-action antioxidant mechanism.
In Vitro Evaluation of Antioxidant Capacity
A multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant profile, as different assays reflect different aspects of antioxidant activity. We present detailed protocols for three widely accepted and complementary assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[6] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is monitored spectrophotometrically.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).
-
Prepare a series of dilutions of the test compound and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.
-
Include a blank (100 µL of solvent + 100 µL of DPPH solution) and a control (100 µL of each sample dilution + 100 µL of methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A is the absorbance.
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[7] The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.[8] This assay is applicable to both hydrophilic and lipophilic antioxidants.[8]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•⁺ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of the test compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•⁺ solution in a 96-well microplate.
-
Include a blank (20 µL of solvent + 180 µL of diluted ABTS•⁺ solution).
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity:
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the test compound to that of a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9] The change in absorbance is proportional to the antioxidant's reducing power.[9]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. This reagent should be freshly prepared and warmed to 37°C before use.
-
Prepare a stock solution and serial dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O or Trolox).
-
-
Assay Procedure:
-
Add 20 µL of each sample dilution to 180 µL of the FRAP reagent in a 96-well microplate.
-
Include a blank (20 µL of solvent + 180 µL of FRAP reagent).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the Fe²⁺ standard.
-
Express the FRAP value of the test compound as Fe²⁺ equivalents (µM) or Trolox equivalents (µM).
-
| Assay | Principle | Wavelength | Standard | Key Information Provided |
| DPPH | Hydrogen/electron donation to a stable radical | 517 nm | Ascorbic Acid, Trolox | Radical scavenging capacity (IC₅₀) |
| ABTS | Scavenging of a pre-formed radical cation | 734 nm | Trolox | TEAC for hydrophilic & lipophilic compounds |
| FRAP | Reduction of a Fe³⁺ complex to Fe²⁺ | 593 nm | FeSO₄, Trolox | Total reducing power |
Cellular Antioxidant Activity (CAA) Assay
Principle: In vitro chemical assays do not account for the bioavailability, metabolism, and localization of a compound within a cell. The CAA assay measures the antioxidant activity of a compound in a biologically relevant system, such as a cell culture.[10] It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).[10] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10] An antioxidant compound will reduce the rate of DCF formation.[11]
Experimental Protocol:
-
Cell Culture:
-
Seed human hepatoma (HepG2) or other suitable cells in a 96-well, black, clear-bottom microplate and culture until confluent.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of the test compound and a positive control (e.g., Quercetin) for 1 hour.
-
Add DCFH-DA solution to the cells and incubate for 1 hour.
-
Wash the cells to remove excess probe.
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Immediately begin monitoring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1 hour using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.
-
Determine the CAA value using the following formula:
where ∫SA is the integrated AUC for the sample and ∫CA is the integrated AUC for the control.
-
Express the results as micromoles of quercetin equivalents per 100 micromoles of the compound.
-
Conclusion and Future Directions
This technical guide provides a robust framework for the comprehensive evaluation of the antioxidant activity of this compound. By employing the detailed in vitro and cellular assays outlined herein, researchers can generate reliable and reproducible data to elucidate the compound's mechanisms of action and quantify its antioxidant potential. The synergistic application of radical scavenging, reducing power, and cell-based assays will provide a holistic understanding of its efficacy. Future investigations should also consider exploring its potential to modulate endogenous antioxidant pathways, such as the Nrf2 signaling pathway, to fully characterize its cytoprotective effects.
References
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]
- Ilieva, Y., et al. (2013). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Research.
-
ResearchGate. (n.d.). Cellular and Chemical Assays for Discovery of Novel Antioxidants in Marine Organisms. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
Cell Biolabs. (n.d.). Cell Based Exogenous Antioxidant Assay. Retrieved from [Link]
-
ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]
-
MDPI. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Retrieved from [Link]
-
Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Retrieved from [Link]
- Yu, J., et al. (2017). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. CyTA - Journal of Food.
- Othman, A., et al. (2019). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. Arabian Journal of Chemistry.
- Li, H., et al. (2019). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship.
- Petropoulos, S. A., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants.
- Lachowicz, J. I., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions.
- Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology.
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Molecules. (n.d.). An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties. Retrieved from [Link]
- de Souza, E. L., et al. (2017). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. Journal of Medicinal Plants Research.
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]
- Saeidnia, S., et al. (2011). Antioxidant Activity of some Medicinal Species using FRAP Assay. Journal of Medicinal Plants.
- Google Patents. (n.d.). Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
-
ResearchGate. (n.d.). Total synthesis of 5-hydroxyomeprazole. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
- Hershko, C., et al. (1988). Oral iron chelation with 1,2-dimethyl-3-hydroxypyrid-4-one (L1)
- Hider, R. C., & Kong, X. (2013). Iron Chelators in Treatment of Iron Overload.
- Galanello, R. (2003). Iron chelation: new therapies.
- Asna, U., & Ozsoy, N. (2020). In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. Journal of King Saud University - Science.
-
Royal Society of Chemistry. (n.d.). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. Retrieved from [Link]
- Crisponi, G., et al. (2019). Iron Chelation for Iron Overload in Thalassemia. Metal Ions in Life Sciences.
-
Advance Pharmaceutical Journal. (n.d.). In vitro antioxidant activities and quantitative chemical composition of alcohol-based extracts of fruit pulp: A comparative study Adansonia digitata. Retrieved from [Link]
-
MDPI. (n.d.). Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. Retrieved from [Link]
- Alam, M. N., et al. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal.
-
Research Journal of Medicine & Medical Sciences. (n.d.). In Vitro Antioxidant Activity of Methanolic Leaves and Flowers Extracts of Lippia Alba. Retrieved from [Link]
-
Molecules. (n.d.). Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
-
PLOS One. (n.d.). Antioxidant Activities of 4-Methylumbelliferone Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes [mdpi.com]
- 3. arnmsmb.com [arnmsmb.com]
- 4. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
In vitro stability of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one under physiological conditions
An In-Depth Technical Guide: In Vitro Stability of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one Under Physiological Conditions
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for evaluating the in vitro stability of this compound under key physiological conditions. The stability of a drug candidate in the gastrointestinal tract and systemic circulation is a critical determinant of its pharmacokinetic profile and ultimate clinical success. Instability can lead to rapid clearance, low bioavailability, and misleading data in other preclinical assays.[1][2][3] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing the chemical stability of the compound in simulated gastric and intestinal fluids, as well as its metabolic stability in human plasma. By following these self-validating protocols, researchers can generate robust and reliable data to guide medicinal chemistry efforts, inform formulation development, and make critical decisions in the drug discovery pipeline.
Introduction
The hydroxypyridinone scaffold is a privileged structure in medicinal chemistry, recognized for its ability to chelate metal ions and serve as a core for various therapeutic agents.[4][5] this compound (henceforth referred to as HMP-1 ) is a representative member of this class. Before significant resources are invested in its development, a thorough understanding of its stability is paramount.
In vitro stability assays are fundamental gatekeeping studies in early drug discovery.[6] They serve three primary purposes:
-
Predicting In Vivo Behavior: Assessing stability under conditions that mimic the gastrointestinal (GI) tract and blood provides an early forecast of a compound's oral bioavailability and systemic half-life.
-
Identifying Structural Liabilities: These assays can pinpoint functional groups susceptible to chemical or enzymatic degradation, guiding the next cycle of molecular design and optimization.[3]
-
Ensuring Data Integrity: Compound instability in assay media can confound the interpretation of other biological data, such as plasma protein binding or efficacy studies.[1]
This guide provides the scientific causality behind experimental choices and detailed protocols for assessing the stability of HMP-1 under simulated physiological conditions: the acidic environment of the stomach, the neutral environment of the intestine, and the enzymatic milieu of human plasma.
Physicochemical Profile and Structural Considerations of HMP-1
Understanding the inherent properties of HMP-1 is essential for designing and interpreting stability studies.
Table 1: Physicochemical Properties of HMP-1
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉NO₃ | |
| Molecular Weight | 155.15 g/mol | |
| pKa (Predicted) | 9.92 ± 0.69 | [7] |
| Melting Point | 171-172 °C | [7] |
| Storage Condition | Room Temperature |[7] |
The structure of HMP-1 contains several functional groups that could represent potential metabolic or chemical liabilities:
-
Hydroxymethyl Group: Susceptible to oxidation to an aldehyde or carboxylic acid.
-
Methoxy Group: Can undergo O-demethylation, a common metabolic pathway.
-
Pyridinone Ring: While generally stable, the ring system can be a target for enzymatic degradation by various microorganisms and could be susceptible to oxidative cleavage.[8][9][10][11][12]
The predicted pKa suggests the molecule is a weak acid and will be predominantly in its neutral form across the physiological pH range of the GI tract.[7][13]
Experimental Design and Rationale
Our approach is bifurcated into two core assessments: chemical stability across a pH gradient and metabolic stability in the presence of plasma enzymes.
Rationale for Chemical (pH) Stability Assessment
An orally administered drug first encounters the highly acidic environment of the stomach (pH 1-3) before moving to the more neutral environment of the small intestine (pH 6.5-7.5), where most absorption occurs.[13][14] Therefore, assessing stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) is critical to predict if the compound will reach its absorption window intact. We will utilize standard USP formulations for these fluids to ensure reproducibility.[15][16]
Rationale for Metabolic (Plasma) Stability Assessment
Once absorbed into the bloodstream, a drug is exposed to a host of enzymes, particularly hydrolases and esterases, that can metabolize it.[2][17] Compounds that are rapidly degraded in plasma often exhibit short in vivo half-lives and poor efficacy.[1][3] This assay measures the rate of disappearance of HMP-1 when incubated in human plasma at 37°C, providing a direct measure of its susceptibility to these enzymatic processes.
Rationale for Analytical Methodology
To accurately quantify the degradation of HMP-1, a highly sensitive and specific analytical method is required. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the industry standard.[3][17] This technique offers exceptional selectivity to distinguish the parent compound from potential degradants and endogenous matrix components, and the sensitivity to measure concentrations over a wide dynamic range.[18][19]
Detailed Experimental Protocols
These protocols are designed to be self-validating through the inclusion of appropriate controls.
Preparation of Reagents and Solutions
-
HMP-1 Stock Solution: Prepare a 10 mM stock solution of HMP-1 in DMSO.
-
Simulated Gastric Fluid (SGF, pH 1.2): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 800 mL of water. Add 7.0 mL of concentrated HCl and adjust the volume to 1000 mL with water.[16] Verify pH.
-
Simulated Intestinal Fluid (SIF, pH 7.5): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 190 mL of 0.2 M NaOH and 400 mL of water. Add 10.0 g of pancreatin, mix, and adjust the pH to 7.5 ± 0.1 with 0.2 M NaOH. Dilute with water to 1000 mL.[16]
-
Human Plasma: Use pooled, heparinized human plasma from at least three donors. Store at -80°C and thaw immediately before use.
-
Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., 100 ng/mL Tolbutamide) to stop the reaction and aid in quantification.
Protocol 1: Chemical Stability in SGF and SIF
-
Incubation Setup: For each condition (SGF and SIF), add 995 µL of the fluid to a microcentrifuge tube and pre-warm to 37°C.
-
Initiate Reaction: Add 5 µL of the 10 mM HMP-1 stock solution to each tube to achieve a final concentration of 50 µM. Vortex gently.
-
Sampling: At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot.
-
Quench Reaction: Immediately add the 50 µL aliquot to a tube containing 200 µL of ice-cold quenching solution. Vortex to precipitate proteins/enzymes.
-
Sample Processing: Centrifuge the quenched samples at >12,000 x g for 10 minutes to pellet precipitated material.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-MS/MS.
Protocol 2: Metabolic Stability in Human Plasma
-
Incubation Setup: Dispense 198 µL of human plasma into microcentrifuge tubes and pre-warm in a shaking water bath to 37°C. Include separate tubes for HMP-1 and control compounds (e.g., Propantheline as an unstable control, Verapamil as a stable control).
-
Initiate Reaction: Add 2 µL of a 100 µM stock solution of HMP-1 (or control) to the plasma to achieve a final concentration of 1 µM.[1] The final DMSO concentration should be ≤0.25%.[1]
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction in designated tubes by adding 600 µL of ice-cold quenching solution.[1][2]
-
Sample Processing: Vortex thoroughly and centrifuge at >12,000 x g for 10 minutes.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis.
Protocol 3: HPLC-MS/MS Analysis
-
Instrument: A triple quadrupole mass spectrometer coupled to a UPLC/HPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.[17]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[17]
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for HMP-1 and the internal standard must be optimized prior to the study.
Data Analysis and Interpretation
The primary outputs of these assays are the percent of the parent compound remaining over time and the calculated half-life (t½).
-
Calculate Peak Area Ratio (PAR): PAR = (Peak Area of HMP-1) / (Peak Area of Internal Standard)
-
Calculate Percent Remaining: % Remaining = (PAR at time t) / (PAR at time 0) * 100
-
Calculate Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the linear regression of this plot is the degradation rate constant (k).
-
Slope = -k
-
t½ = 0.693 / k
-
Hypothetical Results and Discussion
The following tables present hypothetical data for HMP-1 to illustrate the interpretation of results.
Table 2: Hypothetical Stability of HMP-1 in Simulated GI Fluids
| Time (min) | % Remaining in SGF (pH 1.2) | % Remaining in SIF (pH 7.5) |
|---|---|---|
| 0 | 100.0 | 100.0 |
| 30 | 98.5 | 99.1 |
| 60 | 97.2 | 98.5 |
| 120 | 95.1 | 97.6 |
| 240 | 91.3 | 95.8 |
| t½ (min) | > 4 hours | > 4 hours |
Table 3: Hypothetical Stability of HMP-1 and Controls in Human Plasma
| Time (min) | % Remaining HMP-1 | % Remaining Verapamil (Stable Control) | % Remaining Propantheline (Unstable Control) |
|---|---|---|---|
| 0 | 100.0 | 100.0 | 100.0 |
| 5 | 96.2 | 98.9 | 45.1 |
| 15 | 89.1 | 97.5 | 11.2 |
| 30 | 78.5 | 96.8 | < 5 |
| 60 | 60.3 | 95.2 | < 1 |
| 120 | 35.8 | 94.1 | < 1 |
| t½ (min) | ~75 | > 120 | < 10 |
Interpretation of Results
-
Chemical Stability: The data in Table 2 suggest that HMP-1 is highly stable in both simulated gastric and intestinal fluids, with minimal degradation observed over a 4-hour period. This is a favorable outcome, indicating that the compound is likely to survive transit through the GI tract and be available for absorption.
-
Metabolic Stability: The control data in Table 3 validates the assay, showing high stability for Verapamil and rapid degradation for Propantheline, as expected. The hypothetical data for HMP-1, with a half-life of approximately 75 minutes, indicates moderate stability in human plasma. While not highly unstable, this rate of degradation suggests that plasma metabolism could be a relevant clearance pathway in vivo.
Discussion and Potential Degradation Pathways
The moderate instability in plasma points towards enzymatic degradation. The most likely metabolic "soft spots" on the HMP-1 structure are the hydroxymethyl and methoxy groups.
Further "metabolite identification" studies would be necessary to confirm the structure of the degradation products. If the primary route of degradation is oxidation of the hydroxymethyl group, medicinal chemists could consider replacing it with a more stable alternative, such as a fluoromethyl or difluoromethyl group, to block this metabolic pathway.
Conclusion
This technical guide provides a robust, scientifically-grounded methodology for assessing the in vitro stability of this compound. Based on the hypothetical results, HMP-1 demonstrates excellent chemical stability in simulated GI fluids but exhibits moderate metabolic liability in human plasma.
Key Takeaways:
-
Favorable GI Stability: HMP-1 is unlikely to degrade chemically during its transit through the stomach and intestine, suggesting oral administration is a viable route.
-
Potential for Systemic Clearance: The moderate plasma stability (t½ ~75 min) indicates that metabolism in the blood could contribute to its systemic clearance and may result in a moderate-to-high clearance drug in vivo.
Next Steps:
-
Metabolite Identification: Confirm the structure of the major plasma degradants to inform the next round of chemical optimization.
-
Interspecies Comparison: Evaluate plasma stability in preclinical species (e.g., mouse, rat) to determine if they are suitable models for human pharmacokinetic studies.[17][20]
-
Liver Microsome Stability: Assess stability in liver microsomes to determine the contribution of hepatic (e.g., Cytochrome P450) metabolism to its overall clearance profile.[6]
By systematically evaluating these stability characteristics, drug development teams can build a comprehensive profile of HMP-1, enabling data-driven decisions to advance the most promising candidates toward clinical evaluation.
References
-
ResearchGate. (n.d.). Composition of the simulated gastric (SGF) and simulated intestinal (SIF) fluids. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Preparation of simulated digestion mediums. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Canada.ca. (1989). OFFICIAL METHOD - Determination of the Disintegration Time of Tablets. Retrieved from [Link]
-
Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
PubMed Central. (n.d.). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. Retrieved from [Link]
-
Interchim. (n.d.). SIF Media (Simulated Intestinal Fluids). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
MDPI. (n.d.). Simulated Gastric and Intestinal Fluid Electrolyte Solutions as an Environment for the Adsorption of Apple Polyphenols onto β-Glucan. Retrieved from [Link]
-
Vilniaus universitetas. (n.d.). Enzymatic degradation of pyridine and pyridinols. Retrieved from [Link]
-
In Vitro ADME. (2024). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
-
PubMed Central. (n.d.). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]
-
Vilniaus universitetas. (n.d.). Enzymatic Degradation of Pyridine and Pyridinols. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
PubMed Central. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Retrieved from [Link]
-
MDPI. (n.d.). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Retrieved from [Link]
-
ResearchGate. (2020). Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. Retrieved from [Link]
-
ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved from [Link]
-
PubMed. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Retrieved from [Link]
-
PubMed Central. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
NCBI. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
PubMed Central. (n.d.). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Retrieved from [Link]
-
PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Retrieved from [Link]
-
DiVA portal. (2006). Drug Dissolution under Physiologically Relevant Conditions In Vitro and In Vivo. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: stability. Retrieved from [Link]
-
PubMed. (2021). In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies. Retrieved from [Link]
-
SciSpace. (2022). Hydroxypyridinone Journey into Metal Chelation. Retrieved from [Link]
-
ChemBK. (n.d.). 5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones, 4(1H)-Quinolones, and 9(10H)-Acridones. Retrieved from [Link]
-
Figshare. (2024). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)‑Pyridones, 4(1H)‑Quinolones, and 9(10H)‑Acridones. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. Retrieved from [Link]
-
ResearchGate. (n.d.). THE USE OF 4-HYDROXYMETHYL-1-PHENYL-2-PYRAZOLIN-5-ONE IN THE SYNTHESIS OF NEW HETEROCYCLES OF PHARMACEUTICAL INTEREST. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]
-
GMP Journal. (2023). FDA 483s and Warning Letters concerning Stability Testing. Retrieved from [Link]
-
JoVE. (2024). In Vitro Drug Release Testing: Overview, Development and Validation. Retrieved from [Link]
- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
U.S. Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
PubChem. (n.d.). 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(methyl-t)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
Sources
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Plasma Stability Assay | Domainex [domainex.co.uk]
- 4. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. chembk.com [chembk.com]
- 8. Enzymatic degradation of pyridine and pyridinols [epublications.vu.lt]
- 9. epublications.vu.lt [epublications.vu.lt]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. diva-portal.org [diva-portal.org]
- 15. researchgate.net [researchgate.net]
- 16. canada.ca [canada.ca]
- 17. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. helixchrom.com [helixchrom.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Compatibility of Methoxypyridinone Derivatives
Introduction: The Therapeutic Promise of Methoxypyridinone Derivatives
Methoxypyridinone derivatives belong to a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their core structure, a pyridinone ring featuring a methoxy substituent, serves as a scaffold for a wide array of chemical modifications. This structural flexibility allows for the fine-tuning of their physicochemical properties to engage with various biological targets. A primary application for this class of molecules, particularly the closely related hydroxypyridinones, is in chelation therapy.[3][4] Their ability to form stable complexes with metal ions like iron (Fe³⁺) makes them promising candidates for treating iron overload diseases.[5][6] Beyond chelation, derivatives have been explored for their potential as inhibitors of metalloenzymes and as anti-neurodegenerative agents.[4][7]
As with any therapeutic candidate, a thorough evaluation of biological compatibility is paramount before clinical consideration. Biocompatibility, as defined by ISO 10993, is the "ability of a medical device or material to perform with an appropriate host response in a specific application".[8] For a pharmaceutical compound, this translates to a comprehensive assessment of its potential to cause adverse effects such as cell death (cytotoxicity), genetic damage (genotoxicity), or immune reactions.[9][10] This guide provides drug development professionals with a multi-tiered framework for systematically evaluating the biological compatibility of novel methoxypyridinone derivatives, ensuring a robust and reliable safety profile.
Chapter 1: A Multi-Tiered Framework for Biocompatibility Assessment
A hierarchical, tiered approach is the most logical and resource-efficient strategy for evaluating the biocompatibility of new chemical entities. This process begins with rapid, high-throughput in vitro assays to screen out overtly toxic compounds early, followed by more complex mechanistic and, finally, targeted in vivo studies for the most promising candidates. This framework allows for early, data-driven decision-making, minimizing the use of animal models and focusing resources on derivatives with the highest potential for success. The principles of this approach are grounded in the risk management process outlined in international standards like ISO 10993-1.[8][9]
The causality behind this tiered structure is rooted in risk mitigation. Initial in vitro cytotoxicity screens (Tier 1) act as a coarse filter. Compounds that fail at this stage are unlikely to be viable, saving significant investment. Tier 2 assays delve deeper, investigating specific liabilities like genetic damage and blood compatibility, which are critical safety endpoints. Only compounds that successfully navigate these initial hurdles, demonstrating a preliminary window of safety, warrant the investment in the more complex mechanistic and in vivo studies of Tier 3.
Caption: Tiered workflow for assessing methoxypyridinone biocompatibility.
Chapter 2: Foundational In Vitro Biocompatibility Profiling
The initial tier of assessment focuses on identifying direct, acute toxicity to cells. A panel of assays is essential because different methods measure distinct cellular insults. Relying on a single assay can be misleading; for instance, a compound might not damage cell membranes but could halt metabolic activity, an effect that would be missed by a membrane integrity assay alone.[11]
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration at which a compound becomes harmful to cells, a critical parameter for establishing a therapeutic window.[12][13]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified.[12][13] A decrease in formazan production correlates with reduced cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage or lysis.[14][15] An increase in LDH activity in the supernatant is proportional to the number of dead cells.[14]
Experimental Protocol: Parallel MTT & LDH Cytotoxicity Assessment
-
Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the methoxypyridinone derivative in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls, and a known cytotoxic agent (e.g., Triton™ X-100) as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
LDH Sample Collection: Before adding MTT reagent, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate for the LDH assay.[14]
-
LDH Assay: Add 50 µL of the LDH reaction mixture from a commercial kit to each supernatant sample. Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution and measure absorbance at 490 nm.[14]
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in the original plate. Incubate for 4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability (MTT) or cytotoxicity (LDH) relative to controls. Plot the results against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Table 1: Hypothetical Cytotoxicity Data for Methoxypyridinone Derivatives
| Derivative | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| Methoxy-A | HepG2 | MTT | 48 | 75.2 |
| Methoxy-A | HepG2 | LDH | 48 | > 200 |
| Methoxy-B | HepG2 | MTT | 48 | 12.5 |
| Methoxy-B | HepG2 | LDH | 48 | 15.8 |
| Methoxy-A | HEK293 | MTT | 48 | 110.4 |
| Methoxy-B | HEK293 | MTT | 48 | 21.3 |
Causality Insight: The data for Methoxy-A suggests it primarily affects metabolic activity at higher concentrations without causing significant membrane rupture, a more subtle form of toxicity. Methoxy-B, however, shows potent cytotoxicity in both assays, indicating it likely causes catastrophic cell death.
Genotoxicity Assessment
Genotoxicity testing is a critical safety evaluation to determine if a compound can damage genetic material (DNA), potentially leading to mutations and cancer.[16] A combination of tests is used to capture different types of genetic damage.[16]
-
Ames Test (Bacterial Reverse Mutation Test): This initial screen uses genetically modified strains of bacteria (e.g., Salmonella typhimurium) that cannot synthesize an essential amino acid like histidine.[16][17] If the test compound is a mutagen, it can cause a reverse mutation that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium.[17][18] The number of revertant colonies is proportional to the mutagenic potential.[16]
-
In Vitro Micronucleus Test: This assay, performed in mammalian cells, detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[16] During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei form small, separate bodies called micronuclei.[16] An increased frequency of micronucleated cells indicates genotoxic activity.[19]
Hemocompatibility
For any derivative intended for systemic administration, particularly intravenous, assessing its interaction with blood components is non-negotiable.
-
Hemolysis Assay (ASTM F756): This test evaluates the potential of a material to damage red blood cells (erythrocytes), causing the release of hemoglobin.[20][21] The presence of free hemoglobin in the plasma can be toxic, particularly to the kidneys.[20][21] The assay involves incubating the compound directly with a suspension of red blood cells and then measuring the amount of hemoglobin released into the supernatant spectrophotometrically.[22][23] According to standards, a hemolysis percentage below 2% is typically considered non-hemolytic.[23]
Chapter 3: Advanced Biocompatibility & Mechanistic Insights
Compounds that pass the foundational screens require a deeper investigation into more complex biological interactions, including their potential to modulate the immune system and perturb cellular signaling pathways.
Immunomodulatory Potential
An inappropriate inflammatory or immune response to a drug candidate can lead to significant adverse effects. Assessing the production of key signaling molecules called cytokines is a standard method for evaluating immunomodulatory effects.
Protocol: Cytokine Profiling in Human PBMCs
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Culture PBMCs at a density of 1 x 10⁶ cells/mL.
-
Treatment: Treat cells with various concentrations of the methoxypyridinone derivative. Include a negative control (vehicle) and a positive control (e.g., Lipopolysaccharide, LPS, to induce inflammation).
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Analysis: Analyze the supernatant for key pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
-
Data Interpretation: A significant, dose-dependent increase in pro-inflammatory cytokines may indicate a potential immunotoxicity liability.
Impact on Cellular Signaling: Iron Homeostasis
Given that pyridinone derivatives are potent iron chelators, it is crucial to understand how they might perturb iron-dependent signaling pathways.[3][5] One of the most important is the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which require Fe²⁺ as a cofactor. This hydroxylation targets HIF-1α for degradation. By chelating intracellular iron, methoxypyridinone derivatives can inhibit PHD activity, leading to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate gene expression associated with hypoxic responses.
Caption: Mechanism of HIF-1α stabilization by an iron-chelating derivative.
Chapter 4: Transition to In Vivo Models
After a compound has demonstrated a promising safety profile in vitro, the final preclinical step is to evaluate its biocompatibility within a living system. These studies, guided by the principles of ISO 10993, assess both local tissue responses at the site of administration and potential systemic toxicity.[9][24]
A common initial in vivo study involves subcutaneous or intramuscular implantation/injection in a rodent model (e.g., rat or mouse) according to ISO 10993-6 (Tests for local effects after implantation).
Abbreviated Protocol: Rodent Implantation Study
-
Animal Model: Use healthy, adult Sprague-Dawley rats.
-
Test Article: The methoxypyridinone derivative may be administered via a biodegradable polymer implant or direct injection.
-
Procedure: Under anesthesia, make a small incision and place the implant or inject the material into the paravertebral muscle. A sham surgery with a negative control material (e.g., USP High-Density Polyethylene) is performed on the contralateral side.
-
Observation Periods: Animals are monitored for clinical signs of toxicity over periods of 1 to 4 weeks.
-
Endpoint Analysis: At the end of the study period, animals are euthanized. The implantation sites are examined macroscopically. The sites and major organs (liver, kidney, spleen) are collected, fixed, and processed for histopathological evaluation by a certified pathologist. The local tissue response (inflammation, fibrosis, necrosis) is scored and compared between the test and control sites.
Conclusion
The biological compatibility of methoxypyridinone derivatives cannot be assumed; it must be proven through a rigorous, systematic, and multi-tiered evaluation. By progressing from high-throughput in vitro screens for cytotoxicity and genotoxicity to more nuanced assessments of hemocompatibility, immunomodulation, and on-target pathway effects, researchers can build a comprehensive safety profile. This logical, evidence-based framework not only satisfies regulatory expectations but also provides the critical data needed to identify the most promising derivatives for clinical development, ultimately de-risking the path from the laboratory to the patient.
References
-
Standard Practice for Assessment of Hemolytic Properties of Materials. ASTM International. [Link]
-
ASTM F756-17 - Standard Practice for Assessment of Hemolytic Properties of Materials. ASTM International. [Link]
-
From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN. [Link]
-
Hemocompatibility Testing. Nelson Labs. [Link]
-
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
-
Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). IVAMI. [Link]
-
Astm F756-13 | PDF | Blood | Absorbance. Scribd. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
What is ISO 10993-1:2018?. GMP Plastics. [Link]
-
The Determination of the Biocompatibility of New Compositional Materials, including Carbamide-Containing Heterocycles of Anti-Adhesion Agents for Abdominal Surgery. PubMed Central. [Link]
-
Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]
-
Ames Test and Genotoxicity Testing. Nelson Labs. [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PubMed Central. [Link]
-
Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. PubMed Central. [Link]
-
1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. PubMed Central. [Link]
-
Genetic Toxicology. National Institute of Environmental Health Sciences. [Link]
-
Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. MDPI. [Link]
-
A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Info.com. [Link]
-
Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions. [Link]
-
ISO 10993-1 and Biocompatibility. Emergo by UL. [Link]
-
Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. PubMed. [Link]
-
Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. MDPI. [Link]
-
The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. Frontiers in Toxicology. [Link]
-
Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. MED Institute. [Link]
-
ISO 10993. Wikipedia. [Link]
-
ESTIMATION OF BIOLOGICAL AFFINITY OF NITROGEN-CONTAINING CONJUGATED HETEROCYCLIC PHARMACOPHORES. biopolymers.org.ua. [Link]
-
Methoxypyranoacridinone. PubChem. [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]
-
A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. [Link]
-
Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI. [Link]
Sources
- 1. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms | MDPI [mdpi.com]
- 4. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ISO 10993 - Wikipedia [en.wikipedia.org]
- 9. gmpplastic.com [gmpplastic.com]
- 10. medinstitute.com [medinstitute.com]
- 11. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kosheeka.com [kosheeka.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. Genetic Toxicology [ntp.niehs.nih.gov]
- 19. nelsonlabs.com [nelsonlabs.com]
- 20. store.astm.org [store.astm.org]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. nelsonlabs.com [nelsonlabs.com]
- 23. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 24. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative for Orally Active Iron Chelators
An In-Depth Technical Guide to the Structure-Activity Relationship of Pyridinone Iron Chelators
Iron, an element indispensable for fundamental biological processes like oxygen transport and DNA synthesis, becomes profoundly toxic in excess.[1][2] Pathological conditions of iron overload, such as β-thalassemia and hemochromatosis, arise from chronic blood transfusions or genetic disorders, leading to severe organ damage and mortality if left untreated.[3][4] Chelation therapy is the cornerstone of managing iron overload, aiming to sequester excess iron into a stable, excretable form.[4]
For decades, the standard of care was the hexadentate chelator deferoxamine (DFO).[4][5] However, its lack of oral bioavailability and short plasma half-life necessitate burdensome parenteral administration, leading to poor patient compliance.[5] This critical limitation spurred the development of orally active iron chelators, with the hydroxypyridinones emerging as a highly successful class of compounds.[6][7] Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one), a bidentate 3-hydroxypyridin-4-one, was the first orally active iron chelator to be approved for clinical use, validating the therapeutic potential of the pyridinone scaffold.[7][8][9]
This guide provides a detailed exploration of the structure-activity relationships (SAR) that govern the efficacy of pyridinone-based iron chelators. We will dissect the chemical features that dictate their iron binding affinity, selectivity, and pharmacokinetic properties, offering a framework for the rational design of next-generation chelators.
The Pyridinone Pharmacophore: Core Principles of Iron Chelation
The chelating efficacy of pyridinones is rooted in the α-hydroxy-ketone moiety within the heterocyclic ring.[10][11] Specifically, 3-hydroxy-4-pyridinones (3,4-HPs) and 3-hydroxy-2-pyridinones (3,2-HPs) have been extensively studied.[12][13] The hydroxyl and ketone groups, positioned ortho to each other, form a five-membered ring upon coordination with a metal ion, a highly stable arrangement.[10]
Iron(III) (Fe³⁺), a hard metal ion, prefers coordination with oxygen donor atoms.[7] The pyridinone scaffold provides two such oxygen atoms, acting as a bidentate ligand.[10] To satisfy the six-coordinate preference of Fe³⁺, three bidentate pyridinone molecules assemble to form a stable, neutral 3:1 octahedral complex, which is then readily excreted.[8][14][15]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Management of transfusional iron overload – differential properties and efficacy of iron chelating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones: orally active iron chelators with clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. macsenlab.com [macsenlab.com]
- 9. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. What is the mechanism of Deferiprone? [synapse.patsnap.com]
A Technical Guide to 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one: From Rational Design and Synthesis to Therapeutic Potential
Abstract
The pyridin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide delves into the rationale, synthesis, and potential therapeutic applications of a novel derivative, 2-(hydroxymethyl)-5-methoxypyridin-4(1H)-one. By leveraging the chemical architecture of the readily available natural product, kojic acid, a plausible synthetic pathway is outlined. Furthermore, a comprehensive framework for its biological evaluation as a potential anticancer agent is presented, including detailed experimental protocols and a postulated mechanism of action based on established knowledge of related pyridinone compounds. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities for therapeutic intervention.
Introduction and Rationale for Discovery
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The pyridine and pyridinone heterocycles are of particular interest due to their prevalence in both natural products and synthetic drugs, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] The 4(1H)-pyridone moiety, in particular, has been identified as a key pharmacophore in compounds demonstrating potent antiproliferative effects against various human tumor cell lines.[1][3]
The discovery of this compound is conceptualized through a rational design strategy, starting from the natural product kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).[4][5] Kojic acid itself possesses a range of biological activities and its pyran-4-one core serves as an ideal template for chemical modification.[4] The conversion of the pyran-4-one ring to a pyridin-4(1H)-one is a known synthetic transformation that allows for the introduction of a nitrogen atom, which can significantly alter the molecule's biological properties and potential for hydrogen bonding interactions with therapeutic targets.[6]
The inclusion of a hydroxymethyl group at the 2-position and a methoxy group at the 5-position is a deliberate design choice. The hydroxymethyl group can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins. The methoxy group can modulate the electronic properties and lipophilicity of the molecule, which can in turn influence its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the proposed discovery, synthesis, and biological evaluation of this promising new chemical entity.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved from the readily available and inexpensive starting material, kojic acid. The proposed synthetic route involves two key transformations: O-methylation of the 5-hydroxyl group of kojic acid, followed by the conversion of the 4H-pyran-4-one ring to a pyridin-4(1H)-one.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one
-
To a solution of kojic acid (14.2 g, 0.1 mol) in 200 mL of anhydrous acetone in a 500 mL round-bottom flask, add potassium carbonate (27.6 g, 0.2 mol).
-
Stir the suspension vigorously and add methyl iodide (12.5 mL, 0.2 mol) dropwise at room temperature.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from ethanol to afford 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one as a white crystalline solid.
Causality Behind Experimental Choices: Acetone is chosen as the solvent due to its ability to dissolve kojic acid and its inertness under the reaction conditions. Potassium carbonate acts as a base to deprotonate the acidic 5-hydroxyl group of kojic acid, facilitating the nucleophilic attack on methyl iodide. A molar excess of the base and alkylating agent is used to ensure complete conversion. Refluxing provides the necessary activation energy for the reaction.
Step 2: Synthesis of this compound
-
In a high-pressure autoclave, combine 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one (15.6 g, 0.1 mol) and 150 mL of a 25% aqueous ammonia solution in 100 mL of ethanol.
-
Seal the autoclave and heat the reaction mixture to 150 °C for 12 hours.
-
After the reaction period, allow the autoclave to cool to room temperature and carefully vent the excess ammonia.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the resulting residue in a minimal amount of hot water and allow it to cool to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Causality Behind Experimental Choices: The conversion of a 4-pyrone to a 4-pyridone is typically achieved by heating with ammonia or a primary amine. The use of an autoclave and high temperature is necessary to drive the reaction, which involves a ring-opening and subsequent ring-closing mechanism. Ethanol is used as a co-solvent to ensure the solubility of the starting material.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₇H₉NO₃).
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups.
-
Melting Point and Elemental Analysis: To assess the purity of the compound.
Hypothetical Biological Evaluation: Anticancer Activity
Based on the extensive literature on the anticancer properties of pyridinone derivatives, a logical first step in the biological evaluation of this compound is to screen for its antiproliferative activity against a panel of human cancer cell lines.[3][7][8]
Caption: Experimental workflow for evaluating the anticancer potential.
In Vitro Cytotoxicity Screening (MTT Assay)
This assay is a colorimetric method used to assess cell viability.[9]
Protocol:
-
Seed human cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer, A549 lung cancer) in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Hypothetical Data Summary:
| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | 8.5 | 1.2 |
| HepG2 | 5.2 | 0.8 |
| A549 | 12.1 | 1.5 |
Cell Cycle Analysis
To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed.[9]
Protocol:
-
Treat cells (e.g., HepG2) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest the cells, wash with cold PBS, and fix in 70% ethanol at -20 °C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Postulated Mechanism of Action
Many anticancer pyridinone compounds exert their effects by inducing apoptosis and cell cycle arrest, often through the modulation of key signaling pathways such as p53 and JNK.[3][10]
Caption: Postulated mechanism of action leading to cell cycle arrest and apoptosis.
Western Blot Analysis for Apoptosis Markers
To investigate the molecular mechanism, the expression levels of key proteins involved in cell cycle regulation and apoptosis are measured by Western blotting.[11]
Protocol:
-
Treat cells with the compound as described for cell cycle analysis.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p53, p21, JNK, cleaved caspase-3, and PARP. Use an antibody against β-actin as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Structure-Activity Relationship (SAR) and Future Directions
The initial biological data for this compound would provide a foundation for further optimization through the synthesis of analogues. Key areas for SAR exploration would include:
-
Modification of the Hydroxymethyl Group: Esterification or etherification of the hydroxyl group could improve cell permeability and alter the pharmacokinetic profile.
-
Variation of the Methoxy Group: Replacing the methoxy group with other alkoxy groups of varying chain lengths or with electron-withdrawing/donating groups could modulate the compound's electronic properties and potency.
-
Substitution on the Pyridinone Ring: Introducing substituents at other positions on the pyridinone ring could explore additional binding interactions with the target protein(s).
Conclusion
This compound represents a novel and synthetically accessible scaffold with significant potential for therapeutic development, particularly in the field of oncology. The rational design, based on the modification of a natural product, and the known biological activities of the pyridinone core provide a strong impetus for its synthesis and evaluation. The experimental framework detailed in this guide offers a comprehensive approach to characterizing its anticancer properties and elucidating its mechanism of action. Further investigation into the structure-activity relationships of this compound and its analogues could lead to the discovery of potent and selective drug candidates for the treatment of cancer and other diseases.
References
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PMC. Retrieved January 2, 2026, from [Link]
-
Mamledesai, S. N., Singh, S. P., & Patel, N. C. (n.d.). Synthesis and biological evaluation of novel pyridone derivatives as cardio tonic agents. TSI Journals. Retrieved January 2, 2026, from [Link]
-
Design, synthesis and primary biological evaluation of the novel 2-pyridone derivatives as potent non-nucleoside HBV inhibitors. (2017). PubMed. Retrieved January 2, 2026, from [Link]
-
Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. (2014). PubMed. Retrieved January 2, 2026, from [Link]
-
Design, synthesis and preliminary biological evaluation of novel carbamoyl pyridone derivatives as potent inhibitors of Crimean-Congo hemorrhagic fever virus. (2025). PubMed. Retrieved January 2, 2026, from [Link]
-
Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents. (2015). PubMed. Retrieved January 2, 2026, from [Link]
-
Comparative Stability of Two Anti-hyperpigmentation Agents: Kojic Acid as a Natural Metabolite and Its Di-Palmitate Ester, Under Oxidative Stress; Application to Pharmaceutical Formulation Design. (n.d.). NIH. Retrieved January 2, 2026, from [Link]
-
Kojic Acid and its Derivatives. (n.d.). CEJPH. Retrieved January 2, 2026, from [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Stabilization of Oxidation Prone Ingredients. (n.d.). Fagron Academy. Retrieved January 2, 2026, from [Link]
-
Electro-oxidation of kojic acid. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Kojic Acid Derivatives. (2012). Scientific Spectator. Retrieved January 2, 2026, from [Link]
-
In vitro anticancer activity, IC50 (μM), of the tested compounds against Caco-2... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
(PDF) Anticancer Functions of Pyridine Heterocycles. (2022). ResearchGate. Retrieved January 2, 2026, from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. Retrieved January 2, 2026, from [Link]
-
2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)... (2020). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. (n.d.). PMC. Retrieved January 2, 2026, from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (n.d.). Ohio State University. Retrieved January 2, 2026, from [Link]
-
Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. (2019). Organic Syntheses. Retrieved January 2, 2026, from [Link]
-
Synthesis of Pyran-4-ones from Isoxazoles. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Development of 5-[(3-Aminopropyl)phosphinooxy]-2-(hydroxymethyl)-4H-pyran-4-one as a Novel Whitening Agent. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Kojic Acid (2-Hydroxymethyl-5-Hydroxy...). (n.d.). UL Prospector. Retrieved January 2, 2026, from [Link]
-
Kojic Acid Applications in Cosmetic and Pharmaceutical Preparations. (n.d.). Scribd. Retrieved January 2, 2026, from [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cejph.szu.cz [cejph.szu.cz]
- 5. ulprospector.com [ulprospector.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one in Cell Culture Experiments
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyridinone ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] Derivatives of pyridinone have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The compound 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one belongs to the hydroxypyridinone class, which is particularly renowned for its potent metal-chelating capabilities.[4][5]
While specific biological data for this compound is not extensively documented in peer-reviewed literature, its structural features suggest a strong potential for modulating cellular processes through metal ion sequestration, particularly iron (Fe³⁺).[6][7][8] Iron is an essential cofactor for numerous enzymes involved in critical cellular functions, including DNA synthesis and repair, energy metabolism, and redox homeostasis. Dysregulation of iron metabolism is implicated in various pathologies, including cancer and neurodegenerative diseases.
These application notes provide a comprehensive guide for researchers to initiate investigations into the biological effects of this compound in in vitro cell culture models. The protocols outlined below are designed to be self-validating and provide a robust framework for assessing its cytotoxic, anti-proliferative, and potential mechanistic activities.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for accurate and reproducible experimental design.
| Property | Value | Source |
| CAS Number | 6323-21-3 | [Source] |
| Molecular Formula | C₇H₉NO₃ | [Source] |
| Molecular Weight | 155.15 g/mol | [Source] |
| Appearance | White to off-white solid | [General chemical knowledge] |
| Solubility | Soluble in DMSO and ethanol. Limited solubility in aqueous solutions. | [General chemical knowledge for similar compounds] |
Proposed Mechanism of Action: A Focus on Metal Chelation
The primary hypothesized mechanism of action for this compound is its function as a metal chelator. The hydroxypyridinone core is a bidentate ligand that can form stable complexes with various metal ions, exhibiting a particularly high affinity for hard metal ions like Fe³⁺.[6][9]
By sequestering intracellular iron, this compound may disrupt the function of iron-dependent enzymes, leading to a cascade of cellular effects. This proposed mechanism provides a logical framework for designing experiments to probe its biological activity.
Caption: Proposed mechanism of this compound.
Experimental Protocols
The following protocols provide a starting point for investigating the effects of this compound. It is imperative to include appropriate controls in all experiments.
Protocol 1: Preparation of Stock Solutions
Accurate preparation of stock solutions is fundamental to the reliability of in vitro studies.
Materials:
-
This compound (purity ≥95%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet).
-
Weighing: Accurately weigh a precise amount of this compound.
-
Dissolution: Dissolve the compound in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Rationale: DMSO is a common solvent for organic compounds and is generally well-tolerated by most cell lines at low final concentrations (<0.5%).
-
-
Homogenization: Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Rationale: Amber tubes protect the compound from potential light degradation. Aliquoting preserves the integrity of the stock solution.
-
Protocol 2: Determination of In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and is a standard initial screening for cytotoxicity.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach and resume growth for 24 hours.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Suggested Starting Range: Based on data from other pyridone derivatives, a broad concentration range is recommended for initial screening (e.g., 0.1 µM to 100 µM).
-
-
Treatment: Remove the old medium and add the medium containing the different concentrations of the compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Principle: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Contextual Data from Related Pyridinone Derivatives:
| Compound Class | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 2(1H)-Pyridone derivatives | HepG2 (Liver Cancer) | MTT | 53.6–77.6 | [10] |
| 2(1H)-Pyridone derivatives | MCF-7 (Breast Cancer) | MTT | 56.3–78.3 | [10] |
| Pyridinone–quinazoline derivatives | MCF-7, HeLa, HepG2 | MTT | 9 - 15 | [3] |
Note: These values are for structurally related but different compounds and should only serve as a guide for designing the initial concentration range for this compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
To investigate if the compound induces cell cycle arrest, propidium iodide (PI) staining followed by flow cytometry can be employed.
Materials:
-
Cells treated with this compound (at IC₅₀ and sub-IC₅₀ concentrations)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Rationale: Fixation permeabilizes the cells, allowing the PI to enter and stain the DNA.
-
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G₀/G₁, S, and G₂/M) using appropriate software. Compare the cell cycle distribution of treated cells to the vehicle control.
Troubleshooting and Considerations
-
Compound Precipitation: If the compound precipitates in the culture medium, consider preparing a fresh, lower concentration stock solution or using a different solubilizing agent (with appropriate controls).
-
DMSO Toxicity: Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level for the specific cell line being used (typically <0.5%).
-
Cell Line Specificity: The biological effects of the compound may vary significantly between different cell lines. It is advisable to test the compound on a panel of cell lines representing different tissue origins and genetic backgrounds.
Conclusion
This compound represents an intriguing molecule for investigation in cell culture systems. Its hydroxypyridinone core strongly suggests a mechanism of action centered on metal chelation. The protocols provided herein offer a systematic approach to characterizing its in vitro biological effects. Rigorous experimental design, including appropriate controls and dose-response studies, will be crucial in elucidating the therapeutic potential of this compound.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Neuroprotective Potential of Methoxypyridinone in Preclinical Models of Neurodegenerative Disease
Abstract
Neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease are characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to shared pathological mechanisms, including brain iron dyshomeostasis and subsequent oxidative stress.[1][2] Methoxypyridinone and its analogues represent a promising class of therapeutic compounds designed to counteract these processes through a dual mechanism of action: iron chelation and stabilization of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3][4] This guide provides a comprehensive overview of the scientific rationale and detailed protocols for applying methoxypyridinone in both in vitro and in vivo models of neurodegeneration, empowering researchers to effectively evaluate its neuroprotective capabilities.
Introduction: Targeting Iron Dyshomeostasis and Hypoxia Pathways
The brain's high metabolic rate and oxygen consumption make it particularly vulnerable to oxidative stress, a state where the production of reactive oxygen species (ROS) overwhelms endogenous antioxidant defenses.[5] Iron, while essential for numerous cellular processes like oxygen transport and mitochondrial function, can be highly toxic in its free, unbound state.[1] It readily participates in the Fenton reaction, generating highly damaging hydroxyl radicals that contribute to lipid peroxidation, protein aggregation, and neuronal cell death—a process known as ferroptosis.[6][7] Elevated iron levels are a well-documented pathological feature in affected brain regions of patients with Alzheimer's disease (AD), Parkinson's disease (PD), and other neurodegenerative conditions.[1][7][8]
This makes brain-penetrant iron chelators an attractive therapeutic strategy.[4][9] Methoxypyridinones are novel multifunctional agents that not only sequester excess iron but also leverage this activity to modulate a critical cell survival pathway.[3][4] By reducing the availability of ferrous iron (Fe²⁺), a crucial cofactor for prolyl hydroxylase domain (PHD) enzymes, these compounds inhibit the degradation of HIF-1α.[10][11] The resulting stabilization and nuclear accumulation of HIF-1α lead to the transcriptional activation of a suite of neuroprotective genes involved in angiogenesis, erythropoiesis, and metabolic adaptation, effectively mimicking a protective hypoxic response.[3][12][13]
Core Mechanism of Action: A Dual-Pronged Neuroprotective Strategy
The therapeutic efficacy of methoxypyridinone in neurodegenerative models stems from its ability to simultaneously address two distinct but interconnected pathological pathways.
-
Direct Iron Chelation: The primary action is the binding of excess, redox-active iron in the central nervous system. This directly mitigates iron-catalyzed oxidative stress, preventing the formation of ROS and protecting neurons from ferroptotic cell death.[2][6] This is critical for preserving mitochondrial integrity and neuronal function.[1]
-
PHD Inhibition and HIF-1α Stabilization: Prolyl hydroxylases (PHDs) are Fe²⁺-dependent enzymes that hydroxylate specific proline residues on the HIF-1α subunit.[11] This hydroxylation targets HIF-1α for ubiquitination and rapid proteasomal degradation under normal oxygen conditions (normoxia). By chelating the iron cofactor, methoxypyridinone functionally inhibits PHD activity.[10] This prevents HIF-1α degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of downstream target genes that confer cellular protection and stress resistance.[3][14]
Application in Specific Neurodegenerative Disease Models
The multifaceted mechanism of methoxypyridinone makes it applicable to a range of disease models that share pathologies of iron overload and oxidative stress.
Parkinson's Disease (PD) Models
-
Rationale: A hallmark of PD is the selective loss of dopaminergic neurons in the substantia nigra, a brain region that naturally has high iron content.[8][15] The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is widely used to model PD in rodents, as its active metabolite, MPP+, induces mitochondrial dysfunction and oxidative stress, leading to dopaminergic cell death that mimics the disease.[16][17][18]
-
Application: In MPTP-treated mice, methoxypyridinone can be evaluated for its ability to prevent dopaminergic neuron loss, restore striatal dopamine levels, and ameliorate motor deficits.[19]
Alzheimer's Disease (AD) Models
-
Rationale: AD pathology involves the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, which are associated with significant iron dyshomeostasis, neuroinflammation, and oxidative damage.[7][20] Transgenic mouse models, such as the 5xFAD or Tg2576, overexpress human genes with familial AD mutations, leading to progressive Aβ deposition and cognitive decline.[21][22][23]
-
Application: In AD mouse models, methoxypyridinone can be tested for its capacity to reduce oxidative stress markers, modulate neuroinflammation, protect against synaptic dysfunction, and improve cognitive performance in behavioral tasks like the Morris water maze.[24]
Huntington's Disease (HD) Models
-
Rationale: HD is caused by a polyglutamine expansion in the huntingtin protein (mHTT), leading to protein aggregation and widespread neuronal death, most prominently in the striatum.[25] Mitochondrial dysfunction and oxidative stress are known contributors to HD pathogenesis.[26] Genetic mouse models, such as the N171-82Q, express a fragment of the human mHTT and replicate many features of the disease, including progressive motor decline.[27][28]
-
Application: In HD mouse models, methoxypyridinone can be assessed for its potential to improve motor coordination (e.g., on a rotarod test), reduce striatal atrophy, and delay disease progression.[27]
Experimental Protocols & Methodologies
The following protocols provide a validated framework for assessing methoxypyridinone. Researchers should adapt concentrations and timings based on their specific cell line or animal model.
In Vitro Application: Neuronal Cell Culture
This protocol is designed for treating neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons with methoxypyridinone to assess its protective effects against neurotoxin-induced cell death.
Materials:
-
Methoxypyridinone powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Appropriate complete cell culture medium (e.g., DMEM/F12 with FBS, supplements)[29]
-
Neuronal cells in logarithmic growth phase
-
Neurotoxin (e.g., MPP+, 6-OHDA for PD models; Aβ oligomers for AD models)
-
Multi-well cell culture plates (e.g., 96-well for viability assays, 6-well for protein analysis)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)[30]
Protocol Steps:
-
Preparation of Stock Solution (10 mM):
-
Aseptically weigh the required amount of methoxypyridinone powder.
-
Dissolve in sterile DMSO to make a 10 mM stock solution.
-
Rationale: DMSO is a common solvent for water-insoluble compounds and is generally well-tolerated by cells at low final concentrations (<0.5%).[31]
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to prevent freeze-thaw cycles.
-
-
Cell Seeding:
-
Plate cells at a density that ensures they are in a sub-confluent (60-80%) state at the time of treatment.
-
Allow cells to adhere and recover for 12-24 hours in a 37°C, 5% CO₂ incubator.[32]
-
-
Treatment:
-
Prepare serial dilutions of the methoxypyridinone stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Also, prepare a Vehicle Control medium containing the same final concentration of DMSO as the highest drug concentration. This is critical to ensure that any observed effects are due to the compound and not the solvent.
-
Prepare a Positive Control medium containing a known neuroprotective agent, if available.
-
Pre-treat cells by replacing the old medium with the prepared methoxypyridinone or vehicle control media. Incubate for a predetermined time (e.g., 1-2 hours).
-
Rationale: Pre-treatment allows the compound to enter the cells and engage its targets before the toxic insult is applied.
-
-
Induction of Neurotoxicity:
-
Following pre-treatment, add the neurotoxin (e.g., MPP+, Aβ oligomers) directly to the wells at a pre-determined toxic concentration. Do not remove the methoxypyridinone-containing medium.
-
Include a "Toxin Only" control group (cells treated with vehicle followed by the toxin).
-
Include an "Untreated" or "Negative Control" group (cells treated with vehicle and no toxin).
-
Incubate for the required duration to induce cell death (typically 24-48 hours).
-
-
Endpoint Analysis:
-
Cell Viability: Assess using assays like MTT, MTS, or LDH release.
-
Western Blot: Lyse cells to analyze protein expression levels. Key targets include HIF-1α (to confirm stabilization), cleaved caspase-3 (apoptosis marker), and phosphorylated forms of signaling proteins like Akt.
-
Immunofluorescence: Fix cells to visualize HIF-1α nuclear translocation or markers of oxidative stress.
-
| Parameter | Recommended Starting Range | Rationale |
| Cell Type | SH-SY5Y (human neuroblastoma), Primary Cortical Neurons | Commonly used and well-characterized models for neurotoxicity studies. |
| Compound Conc. | 0.1 - 100 µM | Broad range to determine dose-response and identify the EC₅₀. |
| Vehicle Control | DMSO, final concentration ≤ 0.5% | Essential to control for solvent-induced effects.[31] |
| Pre-incubation | 1 - 4 hours | Allows for sufficient compound uptake and target engagement prior to insult. |
| Toxin Exposure | 24 - 48 hours | Standard duration to induce measurable and significant cell death. |
In Vivo Application: Rodent Models
This protocol outlines the administration of methoxypyridinone to a mouse model of neurodegeneration, such as the MPTP model of Parkinson's disease.
Materials:
-
Methoxypyridinone powder
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water for oral gavage; sterile saline for IP injection)
-
Experimental mice (e.g., C57BL/6 for MPTP studies)[19]
-
Neurotoxin regimen (e.g., MPTP-HCl dissolved in sterile saline)
-
Animal handling and dosing equipment (e.g., oral gavage needles, syringes)
Protocol Steps:
-
Compound Formulation:
-
Prepare a homogenous suspension of methoxypyridinone in the chosen vehicle (e.g., 0.5% CMC) at the desired concentration (e.g., 1-5 mg/mL).
-
Rationale: CMC is an inert suspending agent suitable for oral administration of poorly soluble compounds. The formulation should be prepared fresh daily.
-
-
Animal Dosing:
-
Administer methoxypyridinone or vehicle to respective groups of mice via the chosen route (e.g., oral gavage) at a specific dosage (e.g., 10-50 mg/kg).[33]
-
Dosing can be prophylactic (starting before the toxin) or therapeutic (starting after the toxin) depending on the experimental question. A typical prophylactic regimen would start 3-7 days before toxin administration and continue throughout the study.
-
-
Induction of Neurodegeneration (Example: MPTP Model):
-
Administer MPTP according to an established protocol (e.g., sub-acute: 25 mg/kg, intraperitoneal injection, once daily for 5 consecutive days).[19]
-
Safety Precaution: MPTP is a potent neurotoxin. All handling and administration must be performed by trained personnel in a certified biosafety cabinet following strict institutional safety protocols.
-
-
Behavioral Assessment:
-
Post-Mortem Analysis:
-
At the end of the study, euthanize animals and perfuse with saline followed by 4% paraformaldehyde.
-
Harvest brains for analysis.
-
Immunohistochemistry: Section the substantia nigra and striatum to quantify dopaminergic neurons (Tyrosine Hydroxylase staining) and assess neuroinflammation (Iba1 for microglia, GFAP for astrocytes).
-
HPLC: Analyze striatal tissue to measure levels of dopamine and its metabolites.
-
Troubleshooting and Key Considerations
-
Solubility: If methoxypyridinone solubility is an issue, consider alternative vehicles or formulation strategies. Sonication may help in creating a uniform suspension for in vivo use.
-
Toxicity: Always perform a dose-response curve to identify the optimal therapeutic window. High concentrations may induce toxicity unrelated to the intended mechanism.
-
HIF-1α Detection: HIF-1α is a highly transient protein. For reliable detection by Western blot, cell lysis should be performed quickly and with buffers containing protease and phosphatase inhibitors.
-
Animal Welfare: Monitor animals closely for signs of distress, particularly after toxin administration. Ensure all procedures are approved by an Institutional Animal Care and Use Committee (IACUC).
Conclusion
Methoxypyridinone and related compounds offer a compelling, mechanism-based approach for neuroprotection. By targeting the fundamental pathologies of iron dyshomeostasis and oxidative stress while simultaneously activating endogenous protective pathways via HIF-1α stabilization, these molecules hold significant promise. The protocols outlined in this guide provide a robust starting point for researchers to rigorously investigate their therapeutic potential in clinically relevant models of neurodegenerative disease.
References
-
Scott, L. M., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. ResearchGate.
-
Avramovich-Tirosh, Y., et al. (2010). Up-Regulation of Hypoxia-Inducible Factor (HIF)-1α and HIF-Target Genes in Cortical Neurons by the Novel Multifunctional Iron Chelator Anti-Alzheimer Drug, M30. ResearchGate.
-
Scott, L. M., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. PubMed.
-
Aguirre, P., et al. (2021). New Perspectives in Iron Chelation Therapy for the Treatment of Neurodegenerative Diseases. MDPI.
-
Alzheimer's Drug Discovery Foundation. Iron Chelators. ADDF.
-
Kaur, C., et al. (2009). Ironing out neurodegeneration: iron chelation for neuroprotection. PubMed Central.
-
Bergsland, N., et al. (2019). Targeting iron dyshomeostasis for treatment of neurodegenerative disorders. PubMed Central.
-
Li, X., et al. (2011). Iron chelation and neuroprotection in neurodegenerative diseases. PubMed.
-
Siddiq, A., et al. (2009). Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways. PubMed Central.
-
Jackson-Lewis, V., & Przedborski, S. (2007). MPTP Mouse Models of Parkinson's Disease: An Update. PubMed Central.
-
Kurosaki, R., & Muramatsu, Y. (2004). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. PubMed.
-
Menalled, L. B., & Chesselet, M. F. (2002). Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials. PubMed Central.
-
Tieu, K. (2011). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. PubMed Central.
-
Moreau, C., et al. (2018). Could Conservative Iron Chelation Lead to Neuroprotection in Amyotrophic Lateral Sclerosis? PubMed.
-
Sosso, C., & Lorenzi, A. (2013). MPTP: MODEL FOR PARKINSON'S DISEASE. University of Turin.
-
St-Cyr, S., et al. (2022). Huntington's disease phenotypes are improved via mTORC1 modulation by small molecule therapy. PLOS One.
-
Singh, N., et al. (2014). Brain Iron Homeostasis: From Molecular Mechanisms To Clinical Significance and Therapeutic Opportunities. PubMed Central.
-
Lutfy, K., et al. (2007). In Vivo Characterization of MMP-2200, a Mixed δ/μ Opioid Agonist, in Mice. PMC.
-
Gal, S., & Youdim, M. B. (2013). Targeting dysregulation of brain iron homeostasis in Parkinson's disease by iron chelators. PubMed.
-
Bergsland, N., et al. (2019). Targeting Iron Dyshomeostasis for Treatment of Neurodegenerative Disorders. PubMed.
-
Martin, D. D. O., et al. (2015). mTOR inhibition in Q175 Huntington's disease model mice facilitates neuronal autophagy and mutant huntingtin clearance. eLife.
-
Benchchem. (n.d.). Application Notes and Protocols for (S)-MCOPPB in Cell Culture Experiments. Benchchem.
-
Van Dam, D., & De Deyn, P. P. (2011). Animal models in the drug discovery pipeline for Alzheimer's disease. PubMed Central.
-
Vizi, E. S., et al. (2013). Neurochemical changes in animal models of Parkinson's disease. R Discovery.
-
CMT-93 Cell Culture Protocol. (2024). protocols.io.
-
Ashraf, A., et al. (2020). Brain Iron Dyshomeostasis and Ferroptosis in Alzheimer's Disease Pathophysiology: Two Faces of the Same Coin. PubMed Central.
-
Pouladi, M. A. (n.d.). Animal Models of HD. Huntington Study Group.
-
Alzheimer's Disease Research Models. (n.d.). Alzforum.
-
Baranova, O., et al. (2007). Neuron-Specific Inactivation of the Hypoxia Inducible Factor 1α Increases Brain Injury in a Mouse Model of Transient Focal Cerebral Ischemia. PubMed Central.
-
Bobrysheva, I. V., et al. (2022). Initial Molecular Mechanisms of the Pathogenesis of Parkinson's Disease in a Mouse Neurotoxic Model of the Earliest Preclinical Stage of This Disease. MDPI.
-
Kato, Y., et al. (2020). TP0463518, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver. PubMed.
-
Kela, J., et al. (2020). Rodent Models of Huntington's Disease: An Overview. MDPI.
-
Sharma, H., et al. (2024). Pharmacological modulation of HIF-1 is linked to Neuropsychiatric disease its activation increases brain plasticity and neurogenesis. ResearchGate.
-
Lipton, S. A., et al. (2014). Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers. PubMed Central.
-
Veerasammy, S., et al. (2022). Mammalian Models in Alzheimer's Research: An Update. MDPI.
-
Gist, R. S., et al. (1987). In Vitro and in Vivo Evaluation of Cis-Methyl-Phencyclidine (CIS-MPCP) as a Potential Antagonist of Phencyclidine (PCP). PubMed.
-
Ha, D. P. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. MDPI.
-
Singh, A., & Kumar, A. (2024). Pharmacological Modulation of Oxidative Stress, Neuroinflammation, and Synaptic Dysfunction for Precision Neuroprotection in Neurodegenerative Disorders: A Narrative Review. Premier Science.
-
Thermo Fisher Scientific. (n.d.). Cell Culture Protocols. Thermo Fisher Scientific.
-
Manso, Y., et al. (2016). Overexpression of Metallothionein-1 Modulates the Phenotype of the Tg2576 Mouse Model of Alzheimer's Disease. PubMed.
-
Fan, C., et al. (2006). Melatonin down-regulates HIF-1 alpha expression through inhibition of protein translation in prostate cancer cells. PubMed.
-
Ritschl, L. I., et al. (2015). Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches. PubMed Central.
-
Inotiv. (n.d.). Alzheimer's Disease Models. Inotiv.
-
Przedborski, S., et al. (2000). The parkinsonian toxin MPTP: action and mechanism. PubMed.
-
Hasegawa, S., et al. (2020). Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. PubMed.
-
Ho, T. S., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes.
-
Pullen Lab Protocol for Immortalized Adherent Cell Culture. (n.d.). University of Virginia.
Sources
- 1. Targeting iron dyshomeostasis for treatment of neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron chelation and neuroprotection in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. premierscience.com [premierscience.com]
- 6. Ironing out neurodegeneration: iron chelation for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain Iron Dyshomeostasis and Ferroptosis in Alzheimer’s Disease Pathophysiology: Two Faces of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting dysregulation of brain iron homeostasis in Parkinson's disease by iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review | MDPI [mdpi.com]
- 12. Neuron-Specific Inactivation of the Hypoxia Inducible Factor 1α Increases Brain Injury in a Mouse Model of Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MPTP: MODEL FOR PARKINSON'S DISEASE (Cecilia Sosso, Alberto Lorenzi) [flipper.diff.org]
- 16. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The parkinsonian toxin MPTP: action and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neuroscirn.org [neuroscirn.org]
- 21. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. inotiv.com [inotiv.com]
- 24. Overexpression of Metallothionein-1 Modulates the Phenotype of the Tg2576 Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Huntington’s disease phenotypes are improved via mTORC1 modulation by small molecule therapy | PLOS One [journals.plos.org]
- 29. unco.edu [unco.edu]
- 30. protocols.io [protocols.io]
- 31. benchchem.com [benchchem.com]
- 32. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 33. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 34. In vitro and in vivo evaluation of cis-methyl-phencyclidine (CIS-MPCP) as a potential antagonist of phencyclidine (PCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Application of Metal Complexes with 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one: Protocols and Scientific Rationale
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes utilizing 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one as a versatile chelating ligand. Pyridinone scaffolds are of significant interest in medicinal and coordination chemistry due to their proven biological activities and strong metal-binding capabilities.[1] This document offers detailed, step-by-step protocols for the synthesis of representative iron(III) and copper(II) complexes, explains the scientific principles behind the experimental choices, and outlines a systematic approach for their characterization. The guide is intended for researchers in chemistry, materials science, and drug development seeking to explore the rich coordination chemistry of this promising ligand.
Introduction to this compound
This compound is a heterocyclic compound belonging to the hydroxypyridinone (HP) class of ligands. HPs are renowned for their high affinity for hard metal ions, most notably Fe(III), which has led to their clinical use as iron chelating agents for treating iron overload diseases.[2][3] The unique structure of this specific ligand, featuring a hydroxymethyl group at the 2-position and a methoxy group at the 5-position, offers distinct advantages. These substitutions can modulate the electronic properties, solubility, and lipophilicity of the resulting metal complexes, thereby influencing their stability, bioavailability, and biological activity.
The primary mode of coordination for this ligand is as a bidentate chelator, binding to a metal center through the deprotonated hydroxyl and ketone oxygen atoms. This forms a stable five-membered ring, a key feature contributing to the high stability of the resulting complexes. The exploration of its complexes with various transition metals opens avenues for developing novel therapeutic agents, catalysts, and functional materials.[4][5][6]
Physicochemical Properties of the Ligand
A clear understanding of the ligand's properties is fundamental to designing successful synthesis protocols.
| Property | Value | Reference |
| Chemical Formula | C₇H₉NO₃ | [7][8] |
| Molecular Weight | 155.15 g/mol | [8] |
| CAS Number | 6323-21-3 | [7][8] |
| Appearance | Off-white to white solid | |
| Melting Point | 171-172 °C | [7] |
| pKa | ~9.92 (Predicted) | [7] |
Coordination Chemistry Principles
The formation of a metal complex with this compound is a Lewis acid-base reaction. The metal ion acts as a Lewis acid (electron pair acceptor), and the deprotonated ligand serves as a Lewis base (electron pair donor).[9] The reaction is typically governed by factors such as pH, stoichiometry, solvent, and the nature of the metal ion.
-
Role of pH: The ligand possesses an acidic proton on its ring hydroxyl group.[7] Chelation requires the deprotonation of this group to create an anionic oxygen donor. Therefore, the reaction is almost always carried out in the presence of a base or by starting with a metal salt that can induce hydrolysis and lower the pH sufficiently for the reaction to proceed.
-
Stoichiometry: The ratio of metal to ligand determines the final structure of the complex. For a typical octahedral metal ion like Fe(III), a 1:3 metal-to-ligand ratio is used to achieve a neutral, fully coordinated [ML₃] complex. For square planar or tetrahedral ions like Cu(II) or Zn(II), a 1:2 ratio is common, yielding [ML₂] complexes.[3][10]
Caption: Bidentate coordination of the deprotonated ligand to a generic metal center (Mⁿ⁺).
Protocols for Metal Complex Synthesis
The following protocols are designed to be robust and reproducible. All reagents should be of analytical grade or higher, and solvents should be pure and dry where specified.
Protocol 1: Synthesis of Tris[2-(hydroxymethyl)-5-methoxypyridin-4-onato]iron(III), [Fe(L)₃]
This protocol details the formation of a neutral, octahedral Fe(III) complex, which is expected to be intensely colored due to ligand-to-metal charge transfer (LMCT) bands.
Scientific Rationale: The reaction uses a 3:1 ligand-to-metal molar ratio to satisfy the six-coordinate preference of the high-spin Fe(III) ion. Potassium hydroxide is used as the base to deprotonate the ligand in situ, facilitating immediate coordination upon the addition of the iron salt. The slow, dropwise addition of the FeCl₃ solution is critical to ensure homogeneity and promote the formation of a well-defined crystalline product rather than an amorphous precipitate.
Materials & Reagents:
-
This compound (Ligand, L)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether
Procedure:
-
Ligand Solution Preparation: In a 250 mL round-bottom flask, dissolve 3.0 mmol of the ligand in 50 mL of methanol. Stir with a magnetic stir bar until fully dissolved.
-
Deprotonation: In a separate beaker, dissolve 3.0 mmol of KOH in 10 mL of deionized water. Add the KOH solution dropwise to the stirring ligand solution. A slight color change may be observed.
-
Metal Salt Solution: Dissolve 1.0 mmol of FeCl₃·6H₂O in 20 mL of methanol.
-
Complex Formation: Add the iron(III) solution dropwise to the ligand solution over 15-20 minutes at room temperature. The solution will immediately turn a deep red or burgundy color, which is characteristic of Fe(III)-hydroxypyridinone complexes.
-
Reaction & Precipitation: Allow the mixture to stir at room temperature for 4-6 hours. A fine precipitate should form. If precipitation is slow, the reaction volume can be reduced by ~30% using a rotary evaporator.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with deionized water (2 x 20 mL) to remove any remaining KCl salt, followed by cold methanol (1 x 15 mL) and finally diethyl ether (2 x 20 mL) to facilitate drying.
-
Drying: Dry the deep-red solid product in a vacuum desiccator overnight. Record the final yield.
Protocol 2: Synthesis of Bis[2-(hydroxymethyl)-5-methoxypyridin-4-onato]copper(II), [Cu(L)₂]
This protocol describes the synthesis of a Cu(II) complex. Copper(II) complexes are often paramagnetic and can adopt square planar or distorted octahedral geometries.
Scientific Rationale: A 2:1 ligand-to-metal ratio is used, consistent with the formation of a neutral [Cu(L)₂] complex. In this procedure, sodium acetate is used as a milder base. It buffers the solution and promotes the deprotonation of the ligand without creating a strongly alkaline environment, which can sometimes lead to the formation of copper hydroxides.
Materials & Reagents:
-
This compound (Ligand, L)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) nitrate trihydrate
-
Sodium acetate
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 2.0 mmol of the ligand in 40 mL of a 1:1 ethanol/water mixture. Gentle warming may be required to achieve complete dissolution.
-
Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of CuSO₄·5H₂O and 2.0 mmol of sodium acetate in 20 mL of deionized water.
-
Complex Formation: Slowly add the copper(II) salt solution to the warm, stirring ligand solution. A color change to blue or green is expected, indicating the formation of the copper complex.
-
Reaction & Precipitation: Heat the reaction mixture to a gentle reflux (~70-80 °C) for 2-3 hours. A precipitate should form upon heating or subsequent cooling.
-
Cooling & Isolation: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with cold deionized water (2 x 15 mL) and then with cold ethanol (1 x 10 mL).
-
Drying: Dry the blue or green solid product under vacuum at 50 °C for several hours. Calculate the yield.
Characterization Workflow and Techniques
Proper characterization is essential to confirm the identity, structure, and purity of the synthesized complexes.[11] A multi-technique approach provides a self-validating system for analysis.
Caption: A typical workflow for the characterization of newly synthesized metal complexes.
Key Characterization Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the first crucial step to confirm coordination.
-
Causality: The C=O stretching frequency of the free ligand (typically ~1630-1650 cm⁻¹) will shift to a lower wavenumber (by 20-50 cm⁻¹) upon coordination to the metal ion. This shift is caused by the donation of electron density from the carbonyl oxygen to the metal, weakening the C=O double bond. The broad O-H stretch of the pyridinone ring (~3200-3400 cm⁻¹) should disappear, confirming deprotonation.[12]
-
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic environment of the metal center.
-
Causality: The free ligand will have intense absorptions in the UV region due to π→π* transitions. Upon complexation, new, often lower-intensity, bands will appear in the visible region. For d-block metals, these correspond to d-d transitions. For the Fe(III) complex, intense ligand-to-metal charge transfer (LMCT) bands are expected, which are responsible for its deep color.[12]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is ideal for confirming the molecular weight of the complex. The observed mass-to-charge ratio (m/z) should correspond to the expected molecular ion (e.g., [Fe(L)₃+H]⁺ or [Cu(L)₂Na]⁺).[11]
-
Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should match the calculated values for the proposed formula within a narrow margin (±0.4%), serving as a robust confirmation of purity and stoichiometry.[13]
-
Magnetic Susceptibility: For paramagnetic complexes like those of high-spin Fe(III) and Cu(II), measuring the magnetic moment can help elucidate the electronic structure and geometry of the metal center.[10]
Expected Analytical Data Summary
| Analysis | Expected Result for [Fe(L)₃] | Expected Result for [Cu(L)₂] |
| Appearance | Deep red/burgundy powder | Blue or green powder |
| Formula Weight | 521.31 g/mol | 371.84 g/mol |
| FT-IR (ν C=O) | Shift to lower frequency vs. free ligand | Shift to lower frequency vs. free ligand |
| UV-Vis (λmax) | Intense LMCT band in visible region (~450-500 nm) | d-d transition band in visible region (~600-750 nm) |
| ESI-MS (m/z) | Expected peak for [M+H]⁺ at ~522.1 | Expected peak for [M+Na]⁺ at ~394.0 |
| Magnetic Moment | ~5.9 µB (High-spin d⁵) | ~1.7-2.2 µB (d⁹) |
Potential Applications and Future Outlook
The unique structural features of this compound make its metal complexes attractive candidates for various applications.
-
Medicinal Chemistry: Pyridinone-containing molecules have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] Metal complexes can enhance these activities through mechanisms like redox cycling, inhibition of key enzymes, or improved cellular uptake.[6] The complexes synthesized here could be screened for activity against cancer cell lines or pathogenic microbes.[4][14]
-
Bioinorganic Chemistry: The Fe(III) complex is a structural analog of clinically used iron chelators and can be studied for its potential in treating iron-related disorders or as a component in biosensors for iron detection.[2][3]
-
Catalysis: The coordinatively unsaturated or labile sites in some metal complexes can be exploited for catalytic applications, particularly in oxidation or redox reactions.[6]
Future research should focus on synthesizing a broader range of complexes with other biologically relevant metals (Zn, Mn, Ru, Ga) and performing in-depth structural analysis via single-crystal X-ray diffraction to unequivocally determine their solid-state structures.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical Applications of Metal Complexes and Derived Materials | Pharmaceutics | MDPI [mdpi.com]
- 6. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. CAS 6323-21-3 | this compound - Synblock [synblock.com]
- 9. youtube.com [youtube.com]
- 10. Synthesis and characterization of 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(4-methoxyphenyl)-3(H)-quinazolin-4-one and its metal complexes with Cu(II), Ni(II), Mn(II), Co(II) and Zn(II) ions | Semantic Scholar [semanticscholar.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. mta.scholaris.ca [mta.scholaris.ca]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Dissolution of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one for In Vitro Assays
Abstract
This guide provides a comprehensive framework for the effective solubilization of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one, a pyridinone-class compound, for use in in vitro biological assays. Addressing the common challenge of limited aqueous solubility inherent to many heterocyclic compounds, this document details a systematic approach from solvent selection and cytotoxicity assessment to the preparation of stable, high-concentration stock solutions and final working dilutions. By integrating field-proven protocols with the underlying scientific rationale, this note serves as an essential resource for researchers in pharmacology and drug development to ensure the generation of accurate, reproducible, and reliable experimental data.
Introduction: The Solubility Challenge in Drug Discovery
Pyridinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse biological activities.[1] However, the translation of a promising compound from synthesis to biological screening is frequently hampered by a critical physicochemical hurdle: poor aqueous solubility.[2][3] The effectiveness of any in vitro assay is fundamentally dependent on the ability of the test compound to remain fully dissolved in the aqueous culture medium to ensure consistent exposure to the biological target.
Physicochemical Profile of this compound
Understanding the basic properties of a compound is the first step in developing a dissolution strategy. Below is a summary of the key physicochemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃ | [4] |
| Molecular Weight | 155.15 g/mol | [4] |
| CAS Number | 6323-21-3 | |
| Predicted Density | 1.28 ± 0.1 g/cm³ | [5] |
| Predicted Melting Point | 171-172 °C | [5] |
| Predicted pKa | 9.92 ± 0.69 | [5] |
| Appearance | Solid (assumed) | N/A |
The presence of hydroxyl and methoxy groups, along with the pyridinone core, suggests a molecule with both polar and non-polar characteristics, making its solubility in purely aqueous solutions uncertain. Like many pyridinone derivatives, it is anticipated to have limited aqueous solubility but better solubility in organic solvents.[2]
The Hierarchical Approach to Solvent Selection
The ideal solvent should completely dissolve the compound without interfering with the biological assay or exhibiting cytotoxicity. The selection process should follow a clear order of preference.[6]
-
Aqueous Media (e.g., PBS, Cell Culture Medium): Always the first choice. However, many novel compounds are insoluble.
-
Dimethyl Sulfoxide (DMSO): The most widely used organic solvent for preparing stock solutions of poorly water-soluble compounds for in vitro screening.[7] It is miscible with water and a broad range of organic solvents.
-
Ethanol: Another common choice, though its volatility and potential for higher cytotoxicity compared to DMSO at similar concentrations require careful consideration.[8][9]
For this compound, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its superior dissolving power for a wide range of compounds.[7]
The Criticality of Solvent Cytotoxicity
DMSO is not biologically inert. At concentrations frequently used in cell-based assays, it can induce a range of effects, from cytotoxicity and cell cycle arrest to profound changes in gene expression and epigenetic modifications.[10][11][12] Therefore, it is mandatory to determine the maximum tolerated concentration of your chosen solvent (e.g., DMSO) on your specific cell line and for your planned assay duration before testing the compound.
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of ≤ 0.5% , with ≤ 0.1% being a safer target for sensitive or primary cell cultures.[10][13]
-
Assay-Specific Effects: Beyond overt toxicity, DMSO can interfere with assay signals or even bind to target proteins, underscoring the need for a consistent final solvent concentration across all experimental and control wells.[8][14]
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Solvent Concentration
This protocol establishes the safe working concentration range for your solvent.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Anhydrous, cell culture-grade DMSO
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Solvent Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in complete cell culture medium. For example, create dilutions that will result in final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (medium only).
-
Cell Treatment: Remove the existing medium from the cells and add an equal volume of the 2x solvent dilutions to the appropriate wells. This will dilute the solvent to the final desired 1x concentrations.
-
Incubation: Incubate the plate for a duration that matches your planned compound exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Analysis: Read the plate using a plate reader. Normalize the data to the "medium only" control (100% viability) and plot cell viability (%) vs. DMSO concentration (%). The highest concentration that does not cause a significant drop in viability is your maximum tolerated concentration.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the creation of a concentrated primary stock solution.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed for your desired stock concentration and volume.
-
Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: Mass = 0.010 mol/L × 0.001 L × 155.15 g/mol × 1000 mg/g = 1.55 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to a sterile tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.[13] If the compound does not fully dissolve:
-
Visual Confirmation: Ensure no visible particulates remain. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to prevent freeze-thaw cycles and moisture absorption.[13] Store at -20°C or -80°C.
Protocol 3: Preparation of Working Solutions for In Vitro Assays
This protocol describes the critical step of diluting the DMSO stock into aqueous cell culture medium.
Procedure:
-
Thaw Stock: Thaw a single aliquot of the stock solution completely at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Serial Dilution: Perform serial dilutions of the DMSO stock into the pre-warmed medium to achieve the final desired concentrations.
-
Crucial Dilution Technique: To prevent the compound from precipitating out of solution (a phenomenon known as "kinetic solubility"), add the small volume of DMSO stock dropwise into the vortexing or swirling culture medium.[15] Never add the aqueous medium to the concentrated DMSO stock.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your highest compound dose does not exceed the maximum tolerated level determined in Protocol 1. All wells, including the vehicle control, must contain the same final DMSO concentration.
Visualization of Experimental Workflow
The following diagrams illustrate the key decision-making and procedural workflows.
Caption: General workflow for compound dissolution.
Caption: Decision tree for troubleshooting common issues.
Summary and Best Practices
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous, cell culture-grade DMSO | Excellent solubilizing power for a wide range of compounds.[7] |
| Stock Concentration | 10-50 mM | A high concentration minimizes the volume of DMSO added to the final assay medium.[15] |
| Stock Storage | Single-use aliquots at -20°C or -80°C | Prevents compound degradation from freeze-thaw cycles and maintains solvent integrity.[13] |
| Final Solvent Conc. | ≤ 0.5% (general), ≤ 0.1% (sensitive cells) | Minimizes solvent-induced cytotoxicity and off-target effects.[10][13] |
| Working Solution Prep. | Add DMSO stock to vortexing medium | Prevents the compound from crashing out of the aqueous solution.[15] |
| Essential Controls | Vehicle Control (Medium + same final % DMSO) | Differentiates compound-specific effects from solvent-induced artifacts.[8] |
Conclusion
The reliability of in vitro data is built upon a foundation of meticulous experimental technique. For compounds like this compound, proper dissolution is not a preliminary chore but a critical step that dictates the validity of the entire experiment. By following the systematic protocols outlined in this guide—beginning with solvent cytotoxicity validation and culminating in the correct preparation of working solutions—researchers can mitigate risks of compound precipitation and solvent artifacts, thereby ensuring the generation of high-quality, reproducible data essential for advancing drug discovery programs.
References
-
ChemBK. (n.d.). This compound - Physico-chemical Properties. Retrieved from [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]
-
Singh, M., & Singh, N. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Molecules, 28(12), 4784. Retrieved from [Link]
-
Singh, M., & Singh, N. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. Retrieved from [Link]
-
El-Coraspe, J. A., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Biomedicines, 8(10), 409. Retrieved from [Link]
-
Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641. Retrieved from [Link]
-
Freeman, G. A., et al. (2012). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones, 4(1H)-Quinolones, and 9(10H)-Acridones. Journal of Medicinal Chemistry, 55(6), 2527-2534. Retrieved from [Link]
-
Tofte, N., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 63(5), 461-468. Retrieved from [Link]
-
Tofte, N., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 63(5), 461-468. Retrieved from [Link]
-
protocols.io. (2021). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
Tamvakopoulos, C., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(10), 967-971. Retrieved from [Link]
-
Zhang, Y., & Pike, V. W. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 764843. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
Sancineto, L., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 26(11), 3349. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Solubility Assays in Drug Discovery. Retrieved from [Link]
-
Tofte, N., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 63(5), 461-468. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved from [Link]
-
ChemBK. (n.d.). 5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one. Retrieved from [Link]
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. btsjournals.com [btsjournals.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. quora.com [quora.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Iron Overload with 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Iron is a fundamentally essential element for life, yet its excess is profoundly toxic, catalyzing the formation of reactive oxygen species that inflict damage upon lipids, proteins, and nucleic acids. Iron overload is a pathological condition central to hereditary hemochromatosis and secondary disorders such as β-thalassemia. The therapeutic cornerstone for managing iron overload is chelation therapy. This document provides a comprehensive technical guide for utilizing 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one , a promising bidentate chelator from the hydroxypyridinone family, in the study of iron overload in biological systems. We present detailed protocols for both in vitro and in vivo models, methods for quantifying cellular iron pools, and the scientific rationale underpinning these experimental designs.
Introduction: The Iron Overload Problem and the Promise of Hydroxypridinones
Systemic iron homeostasis is a tightly regulated process, as mammals lack a physiological mechanism for active iron excretion.[1] In iron overload disorders, excessive iron accumulation in parenchymal tissues, particularly the liver, heart, and endocrine glands, leads to significant morbidity and mortality.[2] The primary clinical intervention is the use of iron chelators, which form stable, excretable complexes with iron.[3]
Hydroxypyridinones (HPs) are a class of heterocyclic chelators recognized for their high affinity and selectivity for Fe(III).[4] Their bidentate nature allows for the formation of a stable 3:1 ligand-to-iron complex. A key advantage of many HPs is their oral bioavailability, a significant improvement over the parenterally administered deferoxamine.[5] this compound (CAS 6323-21-3) is a member of this family with structural features—a pyridinone ring for metal coordination and hydroxymethyl and methoxy groups to potentially enhance solubility and biological compatibility—that make it a compelling candidate for iron chelation research.[6] This guide provides the necessary framework to investigate its efficacy.
Mechanism of Action: Iron (III) Chelation
This compound is a bidentate ligand, meaning it uses two atoms to bind to a central iron ion. The deprotonated hydroxyl and keto groups on the pyridinone ring form a five-membered ring with the Fe(III) ion. To achieve a stable, coordinatively saturated octahedral complex, three molecules of the chelator are required to bind a single Fe(III) ion. This 3:1 stoichiometry results in a neutral, lipophilic complex that can be readily excreted.
Caption: Experimental workflow for in vitro assessment of iron chelation.
Protocol 1: Induction of Iron Overload in HepG2 Cells
Rationale: Ferric ammonium citrate (FAC) is a common and effective agent for inducing iron overload in cultured cells. The protocol aims to significantly increase intracellular iron stores, mimicking the iron-loaded state of hepatocytes in vivo. A multi-day loading protocol allows for the gradual accumulation and storage of iron within cellular compartments like ferritin. [7] Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ferric Ammonium Citrate (FAC) (Sigma-Aldrich)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HepG2 cells in appropriate culture vessels (e.g., 6-well plates for analytical endpoints, T25 flasks for lysate generation) at a density that will result in 70-80% confluency at the time of treatment.
-
Iron Loading: Prepare a fresh stock solution of FAC in sterile water. Treat the cells with 50 µM FAC in complete culture medium.
-
Incubation: Incubate the cells for 48 hours, replacing the FAC-containing medium every 24 hours.
-
Maintenance Phase: After 48 hours of iron loading, remove the FAC-containing medium, wash the cells twice with warm PBS, and then incubate for an additional 24 hours in fresh, iron-free complete medium. This allows for the stabilization of intracellular iron pools. [8]5. Verification: The cells are now considered "iron-loaded" and are ready for chelator treatment. It is advisable to confirm the iron-loaded state in a parallel plate by measuring baseline iron levels (see Protocol 3).
Protocol 2: Treatment with this compound
Rationale: The efficacy of a chelator is dose-dependent. It is crucial to test a range of concentrations to determine the effective dose (EC₅₀) for iron mobilization. The incubation time should be sufficient to allow for cellular uptake of the chelator and subsequent complexation with intracellular iron.
Materials:
-
Iron-loaded HepG2 cells (from Protocol 1)
-
This compound (e.g., from Biosynth, CAS 6323-21-3) [9]* DMSO (for stock solution)
-
Complete culture medium
Procedure:
-
Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the chelator in complete culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Include a vehicle control (DMSO only) and an untreated iron-loaded control.
-
Treatment: Remove the medium from the iron-loaded HepG2 cells, wash once with PBS, and add the medium containing the different concentrations of the chelator.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
Harvesting: After incubation, harvest the cells for analysis of iron content and cytotoxicity. For iron measurements, wash cells thoroughly with cold PBS three times to remove any extracellular chelator-iron complexes before lysing.
Protocol 3: Quantification of Cellular Iron Pools
Rationale: Assessing both the labile iron pool (LIP) and total cellular iron provides a comprehensive picture of chelator efficacy. The LIP represents the transit, redox-active iron pool that is most readily accessible to chelators. [10]Total iron includes the LIP and iron stored in ferritin and other proteins. A successful chelator should reduce both pools. The unified-ferene (u-ferene) assay is a sensitive colorimetric method suitable for both measurements. [11] Materials:
-
Treated and control HepG2 cells (from Protocol 2)
-
Cell lysis buffer (e.g., RIPA buffer)
-
u-ferene assay reagents:[11][12]
-
Ferene S (Sigma-Aldrich)
-
Ascorbic acid (for preparing reducing agent solutions)
-
Nitric acid (for total iron digestion)
-
-
Microplate reader (absorbance at 593 nm)
-
Iron standard for calibration curve
Procedure:
-
Cell Lysis: Lyse the harvested cells according to standard protocols and determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Labile Iron Pool (LIP) Measurement:
-
In a 96-well plate, add a known amount of cell lysate.
-
Add the LIP working solution (containing 5 mM Ferene S and 10 mM ascorbic acid). [12] * Incubate for 30 minutes at room temperature.
-
Measure the absorbance at 593 nm.
-
-
Total Cellular Iron Measurement:
-
Digest a known amount of cell lysate with concentrated nitric acid (e.g., at 60°C for 2 hours) to release all protein-bound iron. Neutralize the acid carefully.
-
Add the total iron working solution (containing 5 mM Ferene S and 1 M ascorbic acid). The higher concentration of ascorbic acid ensures the reduction of all released Fe³⁺ to Fe²⁺. [12] * Incubate and measure absorbance at 593 nm.
-
-
Quantification: Calculate the iron concentration in the samples by comparing the absorbance values to a standard curve generated with a known iron standard. Normalize the results to the total protein content of the lysate (reported as µg iron / mg protein).
-
Ferritin Quantification: Cellular ferritin levels can be measured using a commercially available ELISA kit, following the manufacturer's instructions. A decrease in ferritin protein levels in chelator-treated cells indicates mobilization of storage iron.
| In Vitro Experimental Parameters | Recommended Values | Rationale |
| Cell Line | HepG2 or primary hepatocytes | Relevant to liver iron overload. [8] |
| Iron Loading Agent | Ferric Ammonium Citrate (FAC) | Well-established method for in vitro iron loading. [7] |
| Iron Loading Concentration | 50-200 µM | Induces significant iron accumulation without acute toxicity. [7] |
| Iron Loading Duration | 48h loading + 24h maintenance | Allows for gradual iron uptake and storage. [8] |
| Chelator Concentration Range | 1 µM - 200 µM | To determine a dose-response curve and EC₅₀. |
| Chelator Incubation Time | 24 hours | Sufficient time for cellular uptake and iron mobilization. |
| Primary Endpoints | Labile Iron Pool (LIP), Total Cellular Iron | Differentiates between readily chelatable and stored iron. [10][11] |
| Secondary Endpoint | Ferritin levels, Cytotoxicity (MTT/LDH) | Confirms mobilization from stores and assesses safety. |
In Vivo Application: Murine Models of Iron Overload
In vivo models are indispensable for evaluating the systemic efficacy, pharmacokinetics, and toxicity of a potential iron chelator. The most common method for inducing secondary iron overload is the parenteral administration of iron dextran. [13]
Workflow for In Vivo Efficacy Testing
Caption: Experimental workflow for in vivo assessment of iron chelation.
Protocol 4: Induction of Iron Overload in Mice
Rationale: Intraperitoneal (i.p.) injection of iron dextran is a reliable and reproducible method to induce significant iron deposition in the liver and spleen, mimicking the parenteral iron overload seen in transfusion-dependent patients. [14][15] Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Iron dextran solution (100 mg/mL) (Sigma-Aldrich)
-
Sterile saline
Procedure:
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Administration: Administer iron dextran via i.p. injection. A common regimen is 100 mg/kg body weight, once per week for 4-8 weeks. [15]A control group should receive equivalent volumes of sterile saline.
-
Monitoring: Monitor the body weight and general health of the animals weekly.
-
Equilibration: After the final injection, allow a "washout" period of 1-2 weeks for the iron to distribute and deposit in the tissues before starting chelator treatment. [15]
Protocol 5: Administration of this compound
Rationale: As this compound is a hydroxypyridinone, oral administration is the intended route to assess its potential as a clinical candidate. Dosing should be based on regimens used for other orally active HPs like deferiprone.
Materials:
-
Iron-overloaded mice (from Protocol 4)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Group Allocation: Randomly assign iron-overloaded mice to several groups: Vehicle control, positive control (e.g., Deferiprone at 50 mg/kg/day), and treatment groups with this compound at various doses (e.g., low, medium, high; e.g., 25, 50, 100 mg/kg/day).
-
Formulation: Prepare a suspension of the chelator in the gavage vehicle.
-
Administration: Administer the treatment daily via oral gavage for a period of 2-4 weeks.
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect blood (for serum) and tissues (liver, spleen, heart).
Protocol 6: Assessment of In Vivo Efficacy and Safety
Rationale: The primary measure of efficacy is a reduction in tissue iron concentration. Serum markers provide a less invasive but important correlative measure of iron status. Histological analysis and liver enzyme measurements are critical for assessing any potential toxicity of the chelator.
Materials:
-
Serum and tissue samples (from Protocol 5)
-
Reagents for iron quantification (as in Protocol 3)
-
Commercial kits for serum ferritin, ALT, and AST measurement
-
Formalin and reagents for histology (Perls' Prussian Blue stain)
Procedure:
-
Tissue Iron Content: Homogenize a weighed portion of the liver and spleen. Measure the total iron content using the u-ferene assay (Protocol 3, total iron part) or by atomic absorption spectroscopy. [11]Results are typically expressed as µg iron / g wet tissue weight.
-
Serum Iron Parameters:
-
Measure serum ferritin using a mouse-specific ELISA kit.
-
Measure serum iron and unsaturated iron-binding capacity to calculate Transferrin Saturation (TSAT). A decrease in ferritin and TSAT indicates a reduction in systemic iron load.
-
-
Histology: Fix portions of the liver in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for general morphology and Perls' Prussian Blue to visualize iron deposits. A reduction in blue staining in treated groups indicates efficacy.
-
Toxicity Assessment: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
| In Vivo Experimental Parameters | Recommended Values | Rationale |
| Animal Model | C57BL/6 Mouse | Common, well-characterized strain for iron overload studies. [16] |
| Iron Overload Induction | Iron Dextran (i.p.) | Reproducible model of parenteral iron overload. [13] |
| Induction Regimen | 100 mg/kg/week for 4-8 weeks | Achieves significant and clinically relevant tissue iron loading. [15] |
| Chelator Administration Route | Oral Gavage | Tests for desired oral bioavailability. |
| Treatment Duration | 2-4 weeks | Sufficient duration to observe changes in tissue iron stores. |
| Primary Efficacy Endpoint | Liver Iron Concentration (LIC) | Gold standard for assessing iron load and chelation efficacy. |
| Secondary Efficacy Endpoints | Serum Ferritin, Transferrin Saturation | Clinically relevant systemic markers of iron status. |
| Safety Endpoints | Serum ALT/AST, Liver Histology (H&E) | Critical for identifying potential compound-related toxicity. |
Concluding Remarks and Scientific Integrity
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound as an iron chelator. Each step is designed to be self-validating; for instance, the successful induction of iron overload must be confirmed before proceeding to chelation studies, and all treatment groups must be compared against both vehicle and positive controls to ensure the observed effects are specific and meaningful.
While these protocols are based on well-established methodologies for similar compounds, it is imperative for the researcher to empirically determine the optimal conditions—such as dosing concentrations and treatment durations—for this specific molecule. The inherent variability of biological systems necessitates careful experimental design, appropriate sample sizes, and rigorous statistical analysis. By adhering to these principles, researchers can confidently and accurately assess the therapeutic potential of this compound in the critical field of iron overload disorders.
References
-
Development of an iron overload HepG2 cell model using ferrous ammonium citrate. (2023). ResearchGate. [Link]
-
The development of an optimized and reliable iron overload HepG2 cell model. OUCI. [Link]
-
Establishment of an iron overload (Fe) mouse model. ResearchGate. [Link]
-
Iron excretion in iron dextran-overloaded mice. PMC. [Link]
-
Iron, ferritin and labile iron pool in Caco-2 cells as a function of... ResearchGate. [Link]
-
Effect of Systemic Iron Overload and a Chelation Therapy in a Mouse Model of the Neurodegenerative Disease Hereditary Ferritinopathy. PMC. [Link]
-
A facile colorimetric method for the quantification of labile iron pool and total iron in cells and tissue specimens. ResearchGate. [Link]
-
Experimental Animal Model to Study Iron Overload and Iron Chelation and Review of Other Such Models. ResearchGate. [Link]
-
Response to iron overload in cultured hepatocytes. ResearchGate. [Link]
-
Metabolic Signature of Dietary Iron Overload in a Mouse Model. PMC. [Link]
-
A facile colorimetric method for the quantification of labile iron pool and total iron in cells and tissue specimens. PubMed. [Link]
-
Aberrant iron distribution via hepatocyte-stellate cell axis drives liver lipogenesis and fibrosis. PMC. [Link]
-
Simulation of a Virtual Liver Iron-Overload Model and R2* Estimation Using Multispectral Fat-Water Models for GRE and UTE Acquisitions at 1.5T and 3T. PMC. [Link]
-
Quantification of ferritin bound iron in human serum using species-specific isotope dilution mass spectrometry. PubMed. [Link]
- Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
-
The Cellular Labile Iron Pool and Intracellular Ferritin in K562 Cells. ResearchGate. [Link]
-
Synthesis of 2-hydroxymethyl-4-methoxypyridine. PrepChem.com. [Link]
-
Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1 H )-one iron chelators in an in vitro cell model of Parkinson's disease. Dalton Transactions. [Link]
-
Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Dalton Transactions. [Link]
-
Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. University of Toronto. [Link]
-
Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. MDPI. [Link]
-
Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. ResearchGate. [Link]
-
Total synthesis of 5-hydroxyomeprazole. ResearchGate. [Link]
-
Synthesis of 2-hydroxymethyl-4,5-dimethoxy-pyridine. PrepChem.com. [Link]
-
Iron overload disorders. PubMed. [Link]
-
1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload. The Lancet. [Link]
-
Hemochromatosis—How Not to Overlook and Properly Manage “Iron People”—A Review. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Iron overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PrimoVeNde [librarysearch.library.utoronto.ca]
- 4. researchgate.net [researchgate.net]
- 5. 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dk.leapchemproduct.com [dk.leapchemproduct.com]
- 7. researchgate.net [researchgate.net]
- 8. The development of an optimized and reliable iron overload HepG2 cell model [ouci.dntb.gov.ua]
- 9. 2-(Hydroxymethyl)-5-methoxy-4(1H)-pyridinone | 6323-21-3 | GAA32321 [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. A facile colorimetric method for the quantification of labile iron pool and total iron in cells and tissue specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Iron excretion in iron dextran-overloaded mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Systemic Iron Overload and a Chelation Therapy in a Mouse Model of the Neurodegenerative Disease Hereditary Ferritinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic Signature of Dietary Iron Overload in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one: A Guide to Method Selection, Protocol Development, and Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one, a pyridinone derivative of interest in pharmaceutical research and development. Recognizing the critical need for accurate and reliable quantification, this document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The narrative moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them to their specific needs. Each protocol is designed as a self-validating system, with an integrated and detailed guide to method validation based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document is intended to serve as an authoritative resource for scientists requiring precise quantification of this compound in various sample matrices.
Introduction and Strategic Overview
This compound (CAS No. 6323-21-3) belongs to the pyridinone class of heterocyclic compounds.[3] Pyridinone scaffolds are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents. Accurate quantification of such molecules is fundamental throughout the drug development lifecycle—from discovery and preclinical pharmacokinetic studies to formulation and quality control of the final drug product.
The choice of an analytical method is a strategic decision dictated by the sample matrix, required sensitivity, available instrumentation, and the intended purpose of the analysis. This guide presents a multi-tiered approach, offering methods that range from rapid, high-throughput screening to highly sensitive and specific quantification for complex biological samples.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Reference |
| CAS Number | 6323-21-3 | |
| Molecular Formula | C₇H₉NO₃ | |
| Molecular Weight | 155.15 g/mol | |
| Structure | A pyridinone ring with hydroxymethyl and methoxy substituents. | |
| Anticipated Polarity | Moderately polar due to the hydroxyl, methoxy, and ketone groups. | |
| UV Chromophore | The pyridinone ring system is expected to absorb in the UV spectrum. | [4][5] |
The Analytical Triad: Method Selection and Rationale
We will explore three complementary analytical techniques. The logical flow for selecting the appropriate method is outlined below.
Caption: Method selection flowchart based on sample and sensitivity needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical analysis, offering an excellent balance of specificity, sensitivity, and cost-effectiveness. It is ideal for quantifying the analyte in bulk materials, formulated products, and for stability testing.[6]
Principle of HPLC Separation
This method employs reverse-phase chromatography, where the stationary phase (e.g., C18 silica) is nonpolar, and the mobile phase is a more polar aqueous/organic mixture.[7] this compound, being moderately polar, will partition between the two phases. By carefully controlling the mobile phase composition, we can achieve a reproducible retention time, allowing for separation from impurities and formulation excipients. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentration.
Detailed Experimental Protocol: HPLC-UV
A. Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), and phosphoric acid (H₃PO₄) or formic acid.
-
Analyte Standard: this compound of known purity.
B. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve in 10.0 mL of diluent.
-
Working Standard Solutions: Perform serial dilutions of the Stock Solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
C. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for retaining moderately polar compounds. |
| Mobile Phase | Gradient elution with A (0.1% H₃PO₄ in H₂O) and B (ACN) | Gradient allows for elution of potential impurities with different polarities and ensures a sharp peak for the analyte. |
| Gradient Program | 0-10 min: 5-95% B; 10-12 min: 95% B; 12-13 min: 95-5% B; 13-18 min: 5% B | A standard gradient profile. The final hold re-equilibrates the column. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Volume | 10 µL | A small volume to prevent peak distortion. |
| Detection Wavelength | 275 nm | Pyrimidine and pyridinone derivatives often exhibit strong absorbance near this wavelength.[8][9] A full UV scan should be performed on a standard to confirm the λmax. |
D. Data Analysis
-
Integrate the peak area corresponding to the analyte's retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be >0.999.[6]
-
Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and specificity, such as quantifying the analyte in complex biological matrices (e.g., plasma, urine, tissue homogenates), LC-MS/MS is the gold standard.[10][11]
Principle of LC-MS/MS Quantification
This technique couples the separation power of HPLC with the sensitive and highly specific detection of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and the mass spectrometer selects the protonated molecular ion ([M+H]⁺). This "precursor ion" is then fragmented in a collision cell, and a specific, stable "product ion" is monitored. This specific precursor-to-product ion transition, known as a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is unique to the analyte, virtually eliminating interference from matrix components.[12]
Detailed Experimental Protocol: LC-MS/MS
A. Instrumentation and Reagents
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 UPLC Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Reagents: LC-MS grade ACN, MeOH, water, and formic acid.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.
B. Sample Preparation from Biological Matrix (Plasma) The goal of sample preparation is to remove proteins and other interferences that can suppress the MS signal or clog the system.[13][14]
Caption: Workflow for plasma sample preparation using protein precipitation.
C. LC-MS/MS Method Conditions
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller particle size and dimensions are suitable for faster UPLC analysis and are compatible with MS flow rates. |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN | Formic acid is a volatile modifier essential for good ESI ionization.[15] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | A rapid gradient, e.g., 5-95% B over 2-3 minutes | UPLC allows for very fast separation times, increasing throughput. |
| Ionization Mode | ESI Positive | The pyridine nitrogen is readily protonated. |
| Precursor Ion [M+H]⁺ | m/z 156.1 | Calculated for C₇H₉NO₃ + H⁺. This must be confirmed by direct infusion of the standard. |
| Product Ion(s) | To be determined | Infuse the standard, select m/z 156.1, and perform a product ion scan to identify stable, intense fragments for the SRM transition. |
| Collision Energy | To be optimized | The voltage applied in the collision cell must be optimized to maximize the signal of the chosen product ion. |
D. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard (IS) for each sample and standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the standards.
-
Use the regression equation to calculate the concentration in unknown samples. The use of an IS corrects for variations in sample preparation and instrument response.[16]
UV-Vis Spectrophotometry
This technique is the simplest and most accessible method, suitable for quantifying the analyte in pure form or in simple formulations where no other components absorb at the same wavelength.[6][8]
Principle of UV-Vis Spectrophotometry
Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of the analyte at its wavelength of maximum absorbance (λmax), we can determine its concentration against a calibration curve.[17]
Detailed Experimental Protocol: UV-Vis
A. Instrumentation and Reagents
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Solvent: A UV-transparent solvent in which the analyte is soluble (e.g., Methanol, Ethanol, or a suitable buffer).
-
Analyte Standard: this compound of known purity.
B. Protocol Steps
-
Determine λmax: Prepare a ~10 µg/mL solution of the analyte in the chosen solvent. Scan the solution from 200-400 nm against a solvent blank to find the wavelength of maximum absorbance.
-
Prepare Standards: Prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) in the same solvent.
-
Measure Absorbance: Zero the spectrophotometer with the solvent blank. Measure the absorbance of each standard and sample at the predetermined λmax.
-
Construct Calibration Curve: Plot absorbance versus concentration and perform a linear regression.
-
Calculate Unknown Concentration: Use the absorbance of the unknown sample to determine its concentration from the calibration curve.
A Framework for Method Validation (ICH Q2(R2))
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] It is a mandatory requirement for methods used in regulated drug development. The following parameters must be assessed.[1][18][19]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. This compound - CAS:6323-21-3 - 阿镁生物 [amaybio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cores.emory.edu [cores.emory.edu]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. youtube.com [youtube.com]
Application Note: A Robust Analytical Framework for 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one using HPLC-UV and LC-MS/MS
Abstract
This guide provides a detailed analytical framework for the quantification and characterization of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one, a polar heterocyclic compound. Recognizing the challenges inherent in analyzing hydrophilic molecules, we present optimized protocols for both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are built upon a foundational understanding of the analyte's physicochemical properties, ensuring robust retention, high sensitivity, and exceptional specificity. This document is intended for researchers, analytical chemists, and drug development professionals requiring a reliable and scientifically-grounded approach for the analysis of this compound in various matrices.
Introduction: The Analytical Challenge of Polar Pyridinones
This compound is a substituted pyridinone, a class of compounds with diverse biological activities. Its structure, featuring hydroxyl, methoxy, and ketone functional groups, imparts significant polarity. While essential for its potential biological function, this high polarity presents a considerable challenge for traditional reversed-phase (RP) chromatography, often resulting in poor retention and co-elution with the solvent front.[1]
Accurate and precise analytical methods are paramount for pharmacokinetic studies, impurity profiling, and quality control. This note details the strategic development of two complementary methods: an HPLC-UV method for routine quantification and an LC-MS/MS method for high-sensitivity, high-specificity analysis, suitable for complex biological matrices.
Analyte Characterization and Strategic Considerations
A successful analytical method begins with understanding the analyte's fundamental properties.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| CAS Number | 6323-21-3 | [2][3] |
| Molecular Formula | C₇H₉NO₃ | [3] |
| Molecular Weight | 155.15 g/mol | [3] |
| Predicted Polarity | High | Inferred from structure |
The key analytical considerations derived from these properties are:
-
Chromatography: The compound's polarity necessitates a reversed-phase method that enhances retention for hydrophilic analytes. Standard C18 columns may suffer from "phase collapse" in the required highly aqueous mobile phases.[4] Therefore, a polar-endcapped or aqueous-stable C18 column is the logical choice to ensure reproducible retention.[5]
-
Ionization for MS: The presence of ionizable functional groups makes the molecule an excellent candidate for electrospray ionization (ESI), a soft ionization technique ideal for polar and thermally labile compounds.[6][7] Both positive ion mode (protonation of the pyridine nitrogen) and negative ion mode (deprotonation of the hydroxyl group) are plausible.
HPLC-UV Method for Quantification
This method is designed for robust, routine analysis where concentration levels are sufficient for UV detection.
Rationale for Method Design
The primary goal is to achieve adequate retention and a symmetrical peak shape.
-
Stationary Phase: An Ascentis® RP-Amide column or a similar polar-embedded phase is selected. These phases provide enhanced retention for polar compounds through hydrogen bonding interactions, complementing the primary hydrophobic retention mechanism. This approach provides a robust alternative to HILIC, which can sometimes suffer from reproducibility issues.[5]
-
Mobile Phase: A simple, MS-compatible mobile phase of water and acetonitrile with formic acid is chosen. Formic acid serves two purposes: it controls the pH to ensure a consistent ionization state of the analyte, thereby stabilizing retention time, and it is a volatile modifier suitable for a seamless transition to an LC-MS method.
-
Detection: The pyridinone core contains a chromophore suitable for UV detection. An analytical wavelength is selected based on the UV absorbance maximum of the compound.
Detailed HPLC-UV Protocol
A. Reagents and Materials
-
Reference Standard: this compound (≥98% purity)
-
Solvent A: 0.1% Formic Acid in Water (HPLC Grade)
-
Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)
-
Sample Diluent: Water/Acetonitrile (90:10, v/v)
B. Standard and Sample Preparation
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of sample diluent.
-
Working Standards: Perform serial dilutions of the Primary Stock with the sample diluent to prepare a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
C. Chromatographic Conditions
| Parameter | Condition |
| Instrument | Standard HPLC system with UV/PDA Detector |
| Column | Ascentis® RP-Amide, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 40% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 275 nm (Verify with UV scan) |
| Run Time | 15 minutes (including re-equilibration) |
D. System Suitability Before analysis, inject a mid-concentration standard (e.g., 25 µg/mL) five times. The system is ready when the relative standard deviation (RSD) for retention time is <1% and for peak area is <2%.
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
LC-MS/MS Method for High-Sensitivity Analysis
This method provides superior sensitivity and selectivity, making it ideal for analyzing samples in complex matrices (e.g., plasma, tissue extracts) or for low-level impurity detection.
Rationale for Method Design
The LC method is kept consistent with the HPLC-UV protocol to facilitate method transfer. The primary development occurs at the detector.
-
Ionization: Electrospray ionization (ESI) is selected due to its proven efficacy for polar molecules.[8] A preliminary infusion of the analyte in both positive and negative modes is performed to identify the most intense and stable precursor ion. For this molecule, protonation to form [M+H]⁺ is expected to be highly efficient in positive mode (ESI+).
-
Tandem Mass Spectrometry (MS/MS): To ensure specificity, Multiple Reaction Monitoring (MRM) is employed. The precursor ion ([M+H]⁺) is isolated, fragmented via collision-induced dissociation (CID), and specific, stable product ions are monitored. This process virtually eliminates matrix interferences.
Detailed LC-MS/MS Protocol
A. Reagents and Materials
-
As per HPLC-UV method, but using LC-MS grade solvents and additives.
B. Standard and Sample Preparation
-
Prepare standards and samples as described previously, but at much lower concentrations appropriate for MS detection (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).
-
If using biological matrices, a protein precipitation or solid-phase extraction (SPE) step is required to remove interferences.
C. LC-MS/MS Conditions
Liquid Chromatography (Identical to HPLC method)
| Parameter | Condition |
| Instrument | UPLC/HPLC system coupled to a triple quadrupole mass spectrometer |
| Column | Acquity UPLC® BEH Amide or similar, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B held for 0.5 min, then to 50% B over 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 156.1 |
| Product Ions (Q3) | m/z 138.1 (Quantifier), m/z 110.1 (Qualifier) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Energy | Optimized for each transition (e.g., 12 eV for quantifier) |
| Note: Voltages, temperatures, and gas flows are instrument-dependent and require optimization. |
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
Method Validation Framework
To ensure the reliability and accuracy of these analytical methods, a validation plan should be executed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10] The validation confirms that the method is fit for its intended purpose.[11][12]
| Validation Parameter | Purpose and Typical Acceptance Criteria |
| Specificity | Demonstrate that the analytical signal is solely from the analyte. Assessed by analyzing blank matrix, placebo, and known impurities. Peak purity should be evaluated for the HPLC-UV method. |
| Linearity & Range | Establish a linear relationship between concentration and response. A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥0.995. |
| Accuracy | Measure the closeness of results to the true value. Assessed by spike-recovery at 3 concentration levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98.0-102.0%. |
| Precision | Assess the method's repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). The RSD should be ≤2.0% for drug substance/product and ≤15% for bioanalysis at low concentrations. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. Often determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1. |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).[12] |
Conclusion
The protocols detailed in this application note provide a comprehensive and robust framework for the analysis of this compound. By selecting a polar-compatible stationary phase, both the HPLC-UV and LC-MS/MS methods overcome the primary challenge of retaining this hydrophilic compound. The HPLC-UV method serves as a reliable tool for routine quality control and quantification, while the LC-MS/MS method offers the high sensitivity and specificity required for demanding applications such as bioanalysis and trace-level impurity detection. Adherence to the outlined validation principles will ensure that the data generated is accurate, reliable, and fit for regulatory scrutiny.
References
- Vertex AI Search. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
- Vertex AI Search. (2024, September 9). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry.
- AxisPharm. (n.d.). Electrospray and APCI Mass Analysis.
- Vertex AI Search. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- PubMed. (2015, February 3). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source.
- BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- uHPLCs. (2024, September 3). Reverse Phase vs Normal Phase HPLC You Must Know.
- ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.
- Chromatography Today. (2014, June 19). What are the Main Benefits of Reversed Phase HPLC?
- ResearchGate. (2025, November 7). LC-MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- ChemBK. (n.d.). This compound.
- PubMed. (2001). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry.
- Synblock. (n.d.). CAS 6323-21-3 | this compound.
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. chembk.com [chembk.com]
- 3. CAS 6323-21-3 | this compound - Synblock [synblock.com]
- 4. hplc.eu [hplc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. poseidon-scientific.com [poseidon-scientific.com]
- 7. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 8. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes & Protocols for the Experimental Evaluation of Novel Antioxidant Drug Scaffolds
Introduction Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathological contributor to a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, cancer, and aging.[1] This has led to sustained interest in the development of novel antioxidant drugs.[1] However, the journey from a promising chemical scaffold to a clinically viable therapeutic is fraught with challenges. Many compounds that exhibit potent antioxidant activity in simple chemical tests fail in more complex biological systems due to poor bioavailability, metabolic instability, or an inability to reach the desired subcellular compartment.[2]
Therefore, a robust, multi-tiered experimental design is paramount for the successful validation of novel antioxidant drug candidates. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate new antioxidant scaffolds. It moves beyond simple checklists, delving into the causality behind experimental choices to build a self-validating cascade of evidence. The workflow progresses from high-throughput chemical screening to biologically relevant cell-based assays, culminating in mechanistic studies and considerations for preclinical development.
Part 1: Foundational Screening: In Vitro Chemical Assays
Expertise & Experience: The initial step in evaluating a library of novel compounds is to establish their fundamental antioxidant potential using cell-free chemical assays. These methods are rapid, cost-effective, and provide a direct measure of a compound's ability to scavenge free radicals or reduce oxidants.[3] While essential for initial ranking and structure-activity relationship (SAR) studies, it is crucial to recognize their limitation: they operate in a simplified chemical environment and do not reflect the complexities of a biological system, such as cellular uptake, metabolism, or localization.[4][5][6] A compound's performance here is a prerequisite, not a guarantee, of biological efficacy.
Key Chemical Assays
A panel of assays based on different mechanisms (Hydrogen Atom Transfer vs. Single Electron Transfer) should be employed for a more comprehensive profile.[7]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from violet to yellow.[8][9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Assesses the capacity of a compound to quench the pre-formed ABTS radical cation, another colorimetric assay applicable to both hydrophilic and lipophilic compounds.[3][9]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Evaluates the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, indicating its electron-donating capacity.[8]
Experimental Workflow: Initial Chemical Screening
Caption: Workflow for initial high-throughput screening of antioxidant compounds.
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compound and a standard (e.g., Trolox, Ascorbic Acid) in methanol.
-
Reaction Setup: In a 96-well plate, add 50 µL of each compound dilution to wells. Add 50 µL of methanol to control wells.
-
Initiate Reaction: Add 150 µL of the DPPH solution to all wells, mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100. Plot the percentage of scavenging against compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Data Presentation: Chemical Assay Results
Summarize the results to easily compare the potency of different scaffolds.
| Compound ID | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Trolox Equivalents/µM) |
| Scaffold-A1 | 15.2 ± 1.8 | 10.5 ± 1.1 | 1.2 ± 0.1 |
| Scaffold-A2 | 28.9 ± 3.1 | 21.3 ± 2.5 | 0.8 ± 0.05 |
| Trolox (Std) | 8.5 ± 0.9 | 6.1 ± 0.7 | 1.0 (by definition) |
Part 2: Cellular Assays for Biological Relevance
Expertise & Experience: A positive result in a chemical assay is only the first step. To be therapeutically relevant, a compound must be able to enter a cell and exert its antioxidant effect in the complex intracellular environment. Cell-based assays are therefore the critical next stage to bridge the gap between simple chemistry and in vivo biology.[6] They provide insights into a compound's bioavailability, ability to withstand metabolism, and efficacy in protecting live cells from an oxidative insult.[4][5]
Core Cell-Based Assays
-
Cellular Antioxidant Activity (CAA) Assay: This is the cornerstone assay for this phase. It measures the ability of a compound to prevent the oxidation of a probe (DCFH-DA) trapped inside cells by peroxyl radicals.[4][5][10] Its strength lies in accounting for cellular uptake and distribution.[5]
-
Intracellular ROS Measurement: This assay directly quantifies the level of reactive oxygen species within cells after an oxidative challenge (e.g., H₂O₂ or menadione) and treatment with the test compound. Probes like DCFH-DA are common, but careful interpretation is needed to avoid artifacts.[11][12][13]
-
Lipid Peroxidation Assessment: Oxidative stress causes significant damage to cellular membranes through lipid peroxidation. Measuring byproducts like Malondialdehyde (MDA) via the Thiobarbituric Acid Reactive Substances (TBARS) assay provides a quantifiable marker of cellular damage.[14][15]
Principle of the Cellular Antioxidant Activity (CAA) Assay
Caption: Principle of the Cellular Antioxidant Activity (CAA) assay.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Compound Loading: Wash cells with PBS. Treat cells with various concentrations of the test compound and quercetin (as a standard) in treatment medium for 1 hour.
-
Probe Loading: Add 2',7'-Dichlorofluorescin diacetate (DCFH-DA) to all wells and incubate for another hour. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped within the cells.[16]
-
Induce Oxidative Stress: Wash cells again with PBS. Add the peroxyl radical generator 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) to all wells except for negative controls.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure fluorescence emission (approx. 535 nm) with excitation (approx. 485 nm) every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control. Express results as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.[4]
Part 3: Unraveling the Mechanism of Action (MoA)
Expertise & Experience: A truly effective antioxidant therapeutic often acts beyond direct radical scavenging.[2][17] Many potent compounds modulate the body's own endogenous antioxidant defense systems.[8] Investigating these mechanisms provides a deeper understanding of a drug's potential and differentiates it from simple chemical antioxidants. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response and a key target for investigation.[17][18] Furthermore, understanding the interplay with pro-inflammatory pathways like Nuclear Factor-kappa B (NF-κB) is critical, as oxidative stress and inflammation are deeply intertwined.[19][20][21]
Key Mechanistic Pathways & Assays
-
Nrf2 Pathway Activation: Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative or electrophilic stress (or intervention by an Nrf2-activating drug) allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a suite of protective genes.[18][22]
-
Assay: Western blot analysis of nuclear and cytoplasmic fractions to detect Nrf2 translocation.
-
Assay: qPCR or Western blot to measure the upregulation of Nrf2 target genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[17]
-
-
Modulation of Endogenous Antioxidant Enzymes: A primary outcome of Nrf2 activation is the increased activity of key antioxidant enzymes.
-
Crosstalk with the NF-κB Pathway: The Nrf2 pathway can inhibit the NF-κB pathway, a key regulator of inflammation.[19][22] This dual action is highly desirable in a drug candidate.
-
Assay: Western blot or immunofluorescence to measure the nuclear translocation of the NF-κB p65 subunit, a hallmark of its activation.
-
Signaling Crosstalk: Nrf2 and NF-κB Pathways
Caption: Crosstalk between the Nrf2 antioxidant and NF-κB inflammatory pathways.
Protocol 3: Western Blot for Nrf2 Nuclear Translocation
-
Cell Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat with the test compound for a specified time (e.g., 4-6 hours). Include a positive control (e.g., sulforaphane) and a vehicle control.
-
Fractionation: Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions. This is a critical step to separate the proteins from different cellular compartments.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
To ensure proper fractionation, probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the Nrf2 band in the nuclear fraction and a decrease in the cytoplasmic fraction indicates activation.
Protocol 4: Catalase (CAT) Activity Assay
-
Lysate Preparation: Treat cells with the compound, then harvest and lyse them. Centrifuge to collect the supernatant (cell lysate). Determine protein concentration.
-
Reaction Mixture: In a UV-transparent cuvette or 96-well plate, add potassium phosphate buffer (50 mM, pH 7.0) and an appropriate amount of cell lysate.
-
Initiate Reaction: Add hydrogen peroxide (H₂O₂) to the mixture to a final concentration of ~10-15 mM.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 240 nm for 2-3 minutes. The decomposition of H₂O₂ by catalase results in a decrease in absorbance.[24]
-
Calculation: Calculate the enzyme activity using the extinction coefficient of H₂O₂ (39.4 M⁻¹cm⁻¹).[24] Express activity as Units/mg of protein, where one unit is the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Part 4: Advanced Models and Preclinical Translation
Expertise & Experience: As a compound demonstrates promise in basic cellular assays and its MoA becomes clearer, the experimental design must evolve to incorporate more complex biological questions. Mitochondrial health is a critical area, as mitochondria are both a primary source of cellular ROS and a target of oxidative damage.[25] Assessing a compound's effect on mitochondrial function is a key step in predicting its safety and efficacy.[26] Finally, the ultimate goal is in vivo efficacy, which requires careful selection of animal models and relevant biomarkers.[27][28]
Advanced & Preclinical Evaluation Workflow
Caption: Integrated workflow from advanced cellular assays to preclinical studies.
Key Areas of Investigation
-
Mitochondrial Function Assessment:
-
Mitochondrial Membrane Potential (MMP): MMP is essential for ATP production and is a sensitive indicator of mitochondrial health. A loss of MMP is a hallmark of mitochondrial dysfunction.[29][30] This can be measured using fluorescent probes like JC-1 or TMRM.
-
Oxygen Consumption Rate (OCR): Measuring OCR provides a direct assessment of the electron transport chain activity and oxidative phosphorylation.[26] This is often done using specialized instruments that can perform real-time metabolic analysis.
-
-
In Vivo Models of Oxidative Stress:
-
The transition to animal models is crucial for evaluating a drug's overall efficacy and safety profile.[27]
-
Oxidative stress can be induced systemically (e.g., using paraquat or carbon tetrachloride) or in a tissue-specific manner depending on the therapeutic goal.
-
Endpoints include measuring lipid peroxidation (MDA) in tissues, assessing antioxidant enzyme activities (SOD, CAT, GPx) in tissue homogenates, and histological analysis for signs of tissue damage.[15][31][32]
-
Protocol 5: Assessing Mitochondrial Membrane Potential (MMP)
-
Cell Culture and Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat with the test compound for a desired period. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).
-
Probe Loading: Remove the treatment media and add media containing a fluorescent MMP probe (e.g., TMRM - Tetramethylrhodamine, Methyl Ester). Incubate according to the manufacturer's protocol (e.g., 30 minutes at 37°C).
-
Measurement: Wash the cells with PBS or a buffer. Measure the fluorescence using a microplate reader or a fluorescence microscope. For TMRM, excitation is ~549 nm and emission is ~579 nm.
-
Analysis: A decrease in fluorescence intensity in the treated cells compared to the vehicle control indicates a depolarization of the mitochondrial membrane, a sign of potential mitochondrial toxicity.
Conclusion
The validation of a novel antioxidant drug scaffold is a systematic, evidence-based process. It begins with broad, high-throughput chemical assays to identify candidates with fundamental antioxidant properties. It must then progress to biologically relevant cell-based assays to confirm efficacy in a living system. Finally, a deep dive into the underlying mechanisms of action, including the modulation of endogenous defense pathways like Nrf2 and the assessment of mitochondrial health, is essential to identify truly promising therapeutic agents. This tiered approach, which builds a coherent and self-validating dataset, ensures that only the most robust and mechanistically sound candidates are advanced toward resource-intensive preclinical and clinical development.
References
-
Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. (n.d.). PubMed Central. [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]
-
He, L., He, T., Farrar, S., Ji, L., Liu, T., & Ma, X. (2017). Antioxidants Maintain Cellular Redox Homeostasis by Elimination of Reactive Oxygen Species. Cellular Physiology and Biochemistry, 44(2), 532–553. [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]
-
Morgan, M. J., & Liu, Z. G. (2011). Crosstalk of reactive oxygen species and NF-κB signaling. Cell Research, 21(1), 103–115. [Link]
-
Halliwell, B. (2023). Understanding mechanisms of antioxidant action in health and disease. Nature Reviews Molecular Cell Biology. [Link]
-
Cell-Based Antioxidant Assays. (n.d.). BioIVT. [Link]
-
Al-Sammarrae, A., Lees, D., & Grand, R. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. [Link]
-
In Vitro Antioxidant Assays. (n.d.). PubMed. [Link]
-
Weydert, C. J., & Cullen, J. J. (2010). Measurement of superoxide dismutase, catalase and glutathione peroxidase in cultured cells and tissue. Nature Protocols, 5(1), 51–66. [Link]
-
In Vitro Exploration of Antioxidant Activity. (2024). Encyclopedia.pub. [Link]
-
Nisticò, S., & Faraone, I. (2020). New Mechanisms of Action of Natural Antioxidants in Health and Disease. MDPI. [Link]
-
Da Silva, A. C. R., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. ResearchGate. [Link]
-
CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]
-
Faraone, I., & Nisticò, S. (2021). New Mechanisms of Action of Natural Antioxidants in Health and Disease II. PubMed Central. [Link]
-
Crosstalk between the Nrf2 and NF-κB pathways. Oxidative stress... (n.d.). ResearchGate. [Link]
-
Halliwell, B. (2023). Understanding mechanisms of antioxidant action in health and disease. Semantic Scholar. [Link]
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI. [Link]
-
Vysakh, A., et al. (2016). Role of NF-κB Signaling Pathway and Oxidative Stress in Liver Inflammation. Austin Publishing Group. [Link]
-
Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022). Nature. [Link]
-
Al-Harbi, E. S., et al. (2016). Preclinical and Clinical Evidence of Antioxidant Effects of Antidepressant Agents: Implications for the Pathophysiology of Major Depressive Disorder. PubMed Central. [Link]
-
Investigating the Role of Antioxidants in Drug Development. (2024). Austra & Lian. [Link]
-
The crosstalk between Nrf2 and NF-κB pathways in coronary artery disease: Can it be regulated by SIRT6? (2023). PubMed. [Link]
-
Lipid peroxidation assay protocol. (2021). BioRag. [Link]
-
IN-VITRO AND IN-VIVO MODELS FOR ANTIOXIDANT ACTIVITY EVALUATION: A REVIEW. (n.d.). IJPSR. [Link]
-
A Review: Analytical methods used for In vitro Antioxidant studies. (2024). IJNRD. [Link]
-
Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022). PubMed. [Link]
-
Measurements of the Antioxidant Enzyme Activities of Superoxide Dismutase, Catalase, and Glutathione Peroxidase. (2019). ResearchGate. [Link]
-
Comporti, M., et al. (1987). Measurement of lipid peroxidation in vivo: a comparison of different procedures. PubMed. [Link]
-
In vivo antioxidant assessment of model screening compounds. (n.d.). ResearchGate. [Link]
-
What is the best approach to measure reactive oxygen species from isolated mitochondria? (2017). ResearchGate. [Link]
-
LOOKING FOR LIPID PEROXIDATION IN VITRO AND IN VIVO: IS SEEING BELIEVING? (n.d.). SfRBM. [Link]
-
How can i measure the antioxidant enzyme CAT,SOD,GPx in Fish tissues exposed to pesticide? (2015). ResearchGate. [Link]
-
Antioxidant and Neuroprotective Capacity of Resveratrol-Loaded Polymeric Micelles in In Vitro and In Vivo Models with Generated Oxidative Stress. (n.d.). MDPI. [Link]
-
Heistad, D. D., et al. (2016). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. PubMed Central. [Link]
-
In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae. (2024). PubMed. [Link]
-
Consensus statement Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022). ResearchGate. [Link]
-
A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities. (2019). PubMed Central. [Link]
-
Reliable Antioxidant Capacity Study For Compound Efficacy Testing. (n.d.). InVivo Biosystems. [Link]
-
Lipid Peroxidation (LPO) Assay. (n.d.). G-Biosciences. [Link]
-
In-Vitro and In-vivo Models for Antioxidant Activity Evaluation: A Review. (2015). ResearchGate. [Link]
-
Pulliero, A., & Marengo, B. (2023). Antioxidant Food Supplementation in Cancer: Lessons from Clinical Trials and Insights from Preclinical Studies. MDPI. [Link]
-
Screening for Drug-Induced Mitochondrial Dysfunction Using MitoXpress Xtra on Isolated Mitochondria. (2019). Agilent. [Link]
-
Natural Antioxidant Compounds as Potential Pharmaceutical Tools against Neurodegenerative Diseases. (2022). ACS Omega. [Link]
-
Mitochondrial toxicity: measurement and applications. (2023). BMG Labtech. [Link]
-
Nadanaciva, S., et al. (2014). A systematic assessment of mitochondrial function identified novel signatures for drug-induced mitochondrial disruption in cells. PubMed. [Link]
-
Wang, Y., et al. (2020). Mitochondria-Targeted Antioxidants: A Step towards Disease Treatment. PubMed Central. [Link]
-
Antioxidant Drug Design: Historical and Recent Developments. (2021). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ijnrd.org [ijnrd.org]
- 8. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. scispace.com [scispace.com]
- 12. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid peroxidation assay protocol – BioRag Bio Resource for Array Genes [biorag.org]
- 15. Measurement of lipid peroxidation in vivo: a comparison of different procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. New Mechanisms of Action of Natural Antioxidants in Health and Disease II - PMC [pmc.ncbi.nlm.nih.gov]
- 18. austinpublishinggroup.com [austinpublishinggroup.com]
- 19. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The crosstalk between Nrf2 and NF-κB pathways in coronary artery disease: Can it be regulated by SIRT6? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. integrativepro.com [integrativepro.com]
- 26. agilent.com [agilent.com]
- 27. ijpsr.com [ijpsr.com]
- 28. researchgate.net [researchgate.net]
- 29. bmglabtech.com [bmglabtech.com]
- 30. A systematic assessment of mitochondrial function identified novel signatures for drug-induced mitochondrial disruption in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
The Versatile Scaffold: Application Notes for 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one in Heterocyclic Synthesis
Introduction: Unlocking New Avenues in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological profiles is perpetual. The pyridinone core is a privileged scaffold, appearing in numerous FDA-approved drugs and clinical candidates, valued for its ability to act as a bioisostere for various functional groups and its capacity for hydrogen bonding.[1] 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one emerges as a particularly attractive building block, combining the established utility of the pyridinone ring with strategically placed functional groups ripe for synthetic elaboration. Its structure presents multiple reaction sites: the nucleophilic ring nitrogen, the acidic 4-hydroxy group (in its tautomeric form), and the versatile 2-hydroxymethyl substituent. This guide provides an in-depth exploration of the synthesis and synthetic utility of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis. The applications detailed herein are designed to serve as a practical resource for harnessing the potential of this valuable synthetic intermediate.[2][3]
Physicochemical Properties
A comprehensive understanding of a building block's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 6323-21-3 | [4] |
| Molecular Formula | C₇H₉NO₃ | [4][5] |
| Molecular Weight | 155.15 g/mol | [4] |
| Appearance | Yellowish-brown solid | [3][6] |
| Purity | ≥95% | [3][6] |
| Storage | Keep in dark place, inert atmosphere, room temperature |
Proposed Synthesis of the Building Block
While this compound is commercially available from several suppliers, a reliable synthetic route is essential for large-scale applications and derivatization studies.[4][7] The following protocol is a proposed multi-step synthesis adapted from established methodologies for analogous pyridinone structures.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol: Synthesis of this compound
PART 1: Synthesis of 5-Methoxy-4-pyrone
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve meconic acid (1 equivalent) in a suitable high-boiling solvent such as diphenyl ether.
-
Decarboxylation: Heat the reaction mixture to reflux (approximately 250-260 °C) under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed. This step effects decarboxylation to yield comenic acid.
-
Second Decarboxylation: After cooling, the comenic acid is subjected to a second decarboxylation, often by heating with copper powder, to yield 5-hydroxy-4-pyrone (pyromeconic acid).
-
Methylation: Dissolve the crude 5-hydroxy-4-pyrone in a suitable solvent like acetone or DMF. Add potassium carbonate (2.5 equivalents) and dimethyl sulfate (1.2 equivalents). Stir the mixture at room temperature overnight.
-
Work-up and Purification: Filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-methoxy-4-pyrone.
PART 2: Conversion to 5-Methoxy-4(1H)-pyridinone
-
Ammonolysis: In a sealed tube, dissolve 5-methoxy-4-pyrone (1 equivalent) in aqueous ammonia (excess).
-
Reaction: Heat the mixture at 150-160 °C for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: After cooling to room temperature, the product often precipitates. The solid can be collected by filtration, washed with cold water, and dried under vacuum to yield 5-methoxy-4(1H)-pyridinone.
PART 3: Hydroxymethylation at C-2
-
Reaction Setup: Dissolve 5-methoxy-4(1H)-pyridinone (1 equivalent) in an aqueous solution of a suitable base, such as sodium hydroxide (1.1 equivalents).
-
Addition of Formaldehyde: Cool the solution in an ice bath and add an aqueous solution of formaldehyde (37%, 1.5 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Neutralization and Extraction: Carefully neutralize the reaction mixture with hydrochloric acid until pH 7. The product can then be extracted with a suitable organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Application in Heterocyclic Synthesis: Protocols and Mechanistic Rationale
The strategic placement of functional groups on the this compound scaffold allows for a diverse range of chemical transformations. Below are detailed protocols for its application as a building block.
Application 1: N-Alkylation for the Synthesis of Substituted Pyridinones
The nitrogen atom of the pyridinone ring can be readily alkylated to introduce various substituents, a common strategy in medicinal chemistry to modulate pharmacokinetic properties.
Caption: N-Alkylation of the pyridinone scaffold.
Protocol: Synthesis of N-Benzyl-2-(hydroxymethyl)-5-methoxypyridin-4(1H)-one
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DMF (0.1 M), add potassium carbonate (1.5 equivalents).
-
Reagent Addition: Add benzyl bromide (1.1 equivalents) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the N-benzylated product.
Rationale: The pyridinone nitrogen is nucleophilic and readily undergoes Sₙ2 reaction with alkyl halides. The choice of a polar aprotic solvent like DMF facilitates the reaction, and a mild base like potassium carbonate is sufficient for deprotonation.
Application 2: O-Alkylation and Esterification of the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group is a versatile handle for introducing a variety of functionalities through O-alkylation or esterification, enabling the synthesis of ether and ester derivatives.
Caption: Derivatization of the 2-hydroxymethyl group.
Protocol: Synthesis of 2-(Acetoxymethyl)-5-methoxypyridin-4(1H)-one
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add pyridine (2 equivalents) followed by the dropwise addition of acetic anhydride (1.5 equivalents) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude ester can be purified by column chromatography on silica gel.
Rationale: The primary alcohol can be readily acylated using standard conditions. Pyridine acts as both a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.
Application 3: Conversion of the Hydroxymethyl Group to a Halomethyl Group
The transformation of the hydroxymethyl group into a halomethyl group provides a reactive intermediate for subsequent nucleophilic substitution reactions, significantly expanding the synthetic utility of the core structure.
Protocol: Synthesis of 2-(Chloromethyl)-5-methoxypyridin-4(1H)-one
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend this compound (1 equivalent) in anhydrous dichloromethane (0.2 M).
-
Chlorination: Cool the suspension to 0 °C and add thionyl chloride (1.2 equivalents) dropwise via a syringe. A small amount of DMF can be added as a catalyst.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting 2-(chloromethyl) derivative is often used in the next step without further purification due to its reactivity.
Rationale: Thionyl chloride is a standard reagent for converting primary alcohols to the corresponding alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, followed by an internal Sₙi attack by the chloride ion.
Conclusion: A Building Block with Broad Potential
This compound is a promising and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its multifunctional nature allows for selective modifications at the ring nitrogen, the exocyclic hydroxymethyl group, and potentially the pyridinone ring itself. The protocols and rationale provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this scaffold in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential therapeutic applications. The inherent drug-like properties of the pyridinone core, combined with the synthetic flexibility of this building block, underscore its significance in modern medicinal chemistry.[1]
References
-
Understanding 2-(Hydroxymethyl)pyridine: Properties, Applications, and Manufacturing. (URL: [Link])
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. (URL: [Link])
-
2-HYDROXYMETHYL-5-METHOXY-1-PHENYL-4-PYRIDONE - SpectraBase. (URL: [Link])
-
The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development. (URL: [Link])
-
This compound - ChemBK. (URL: [Link])
-
Marinic, B., Hepburn, H. B., Grozavu, A., Dow, M., & Donohoe, T. J. (2020). Single point activation of pyridines enables reductive hydroxymethylation. Chemical Science. (URL: [Link])
- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl-)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one. ResearchGate. (URL: [Link])
-
4-Amino-1-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one. PubChem. (URL: [Link])
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. (URL: [Link])
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dk.leapchemproduct.com [dk.leapchemproduct.com]
- 4. CAS 6323-21-3 | this compound - Synblock [synblock.com]
- 5. chembk.com [chembk.com]
- 6. cy.leapchem.com [cy.leapchem.com]
- 7. 6323-21-3|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
Welcome to the technical support guide for the synthesis of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one. As Senior Application Scientists, we have compiled this resource to address the common challenges encountered during this synthesis, providing not just solutions but also the underlying chemical principles to empower your research. This guide is structured as a series of frequently asked questions and troubleshooting workflows designed for researchers, chemists, and drug development professionals.
Core Synthesis Pathway: From Pyranone to Pyridinone
The most common and efficient route to this compound involves the conversion of a 4H-pyran-4-one precursor, typically a derivative of kojic acid.[1] The core transformation is a ring-opening and ring-closure cascade initiated by a nucleophilic amine, such as aqueous ammonia.
The mechanism proceeds via a Michael addition of the amine to the α,β-unsaturated ketone system of the pyranone ring. This is followed by a ring-opening of the pyranone, subsequent dehydration, and finally, ring-closure to form the more stable pyridinone heterocycle.[2]
Sources
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one solubility issues in aqueous buffers
Technical Support Center: 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
A Guide to Overcoming Aqueous Solubility Challenges for Researchers
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. Pyridinone scaffolds are valuable in medicinal chemistry, but their physicochemical properties can present hurdles in experimental assays.[1][2] This guide provides a structured, science-backed approach to understanding and resolving these issues.
Understanding the Molecule: Key Physicochemical Properties
Before troubleshooting, it is essential to understand the inherent properties of this compound. These characteristics are the primary drivers of its behavior in aqueous solutions.
| Property | Value | Implication for Solubility | Source |
| CAS Number | 6323-21-3 | For unique identification. | [3][4] |
| Molecular Formula | C₇H₉NO₃ | Provides elemental composition. | [3][4] |
| Molecular Weight | 155.15 g/mol | Needed for molar concentration calculations. | [3][4][5] |
| Predicted pKa | 9.92 ± 0.69 | The compound is a weak acid. Its solubility is expected to increase significantly at pH values above ~10, where it will deprotonate to form a more soluble anionic species. | [6] |
| Predicted XLogP3 | -0.6 | A negative LogP value suggests the compound is inherently more hydrophilic than lipophilic. However, strong crystal lattice energy can still limit solubility. | [5] |
The pH-Solubility Relationship: A Causal Diagram
The predicted pKa is the most critical parameter for troubleshooting. The diagram below illustrates how pH directly influences the ionization state and, consequently, the aqueous solubility of the compound.
Caption: Ionization state of the compound as a function of solution pH.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in my neutral pH buffer, but it immediately formed a precipitate. Why?
A1: This is a classic sign that the compound's concentration has exceeded its intrinsic aqueous solubility limit at that specific pH. At neutral pH (e.g., pH 7.4), the compound exists predominantly in its neutral, protonated form, which is less soluble.[7] The strong intermolecular forces within the compound's crystal lattice are not sufficiently overcome by interactions with water molecules, leading to precipitation.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: Dimethyl Sulfoxide (DMSO) is the standard starting solvent for creating concentrated stock solutions of many organic molecules, including those with poor aqueous solubility.[8] It is a powerful solvent that can typically dissolve the compound at concentrations of 10 mM or higher. Always start with a small amount of your compound to test solubility before committing a larger quantity.[8] Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8]
Q3: How can I leverage pH to improve the solubility of this compound in my final assay buffer?
A3: Given the compound's predicted pKa of ~9.9, it behaves as a weak acid.[6] You can dramatically increase its solubility by increasing the pH of your aqueous buffer.[7][9] By raising the pH to a level above the pKa (e.g., pH 10.5 or higher), you shift the equilibrium towards the deprotonated, anionic form of the molecule. This charged species is significantly more polar and, therefore, more soluble in water.[10] See Protocol 2 for a systematic way to test this.
Q4: Is it safe to use heat or sonication to help dissolve the compound?
A4: Gentle heating and sonication can be effective methods to overcome the initial energy barrier of dissolution.[7][8] However, this approach must be used with caution. Excessive or prolonged heating can lead to the chemical degradation of your compound.[8] A recommended approach is to warm the solution gently (e.g., to 37°C) for a short period. After dissolution, it is critical to cool the solution to your final experimental temperature and observe it to ensure the compound remains in solution and does not precipitate out.[7]
Q5: My compound dissolves when I first dilute my DMSO stock into the buffer, but it precipitates after an hour. What is happening?
A5: This phenomenon is characteristic of forming a supersaturated solution, and it highlights the difference between kinetic and thermodynamic solubility.[7][11] When you dilute a concentrated DMSO stock into an aqueous buffer, the compound may temporarily remain dissolved at a concentration higher than its true equilibrium (thermodynamic) solubility.[11] Over time, the system equilibrates, and the excess compound precipitates out. This can lead to inconsistent and unreliable results in biological assays.[7] The solution is to either lower the final concentration of the compound or optimize the buffer conditions (e.g., by raising the pH) to increase its thermodynamic solubility.
Troubleshooting Workflow and Experimental Protocols
This section provides a logical workflow and step-by-step protocols to systematically solve solubility issues.
Systematic Troubleshooting Workflow
Follow this decision tree to diagnose and resolve solubility problems.
Caption: A step-by-step decision tree for troubleshooting solubility.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the standard procedure for creating a concentrated stock solution, which is the first step in most experimental workflows.
Materials:
-
This compound powder
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculate Mass: Determine the mass of the compound required. For 1 mL of a 10 mM stock solution (MW = 155.15 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 155.15 g/mol * (1000 mg / 1 g) = 1.55 mg
-
Weigh Compound: Accurately weigh out the calculated mass of the compound and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO (in this case, 1 mL) to the vial.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. Visually inspect to ensure all solid material has dissolved and the solution is clear.[8] If needed, gentle warming (37°C) or brief sonication can be applied.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability.[8]
Protocol 2: Systematic pH Screening to Determine Optimal Solubility
This protocol provides a self-validating method to identify the minimum pH required to maintain your desired final concentration of the compound in an aqueous solution.
Materials:
-
10 mM DMSO stock of the compound (from Protocol 1)
-
A set of buffers with varying pH values (e.g., Phosphate buffer for pH 7-8, Borate buffer for pH 9-10, CAPS buffer for pH 10-11). It is critical that the buffer has capacity in the desired pH range.[10]
-
Calibrated pH meter
-
Clear microplate or glass vials for observation
-
Vortex mixer
Procedure:
-
Prepare Buffers: Prepare a series of aqueous buffers at different pH points. For this compound, a range from pH 7.5 to 11.0 in 0.5 pH unit increments is recommended.
-
Set Up Test Conditions: In separate clear vials or wells of a microplate, add the appropriate volume of each buffer for your final desired concentration. For example, for a 100 µM final concentration, add 990 µL of each buffer.
-
Spike with Compound: Add the required volume of the 10 mM DMSO stock to each buffer. To achieve a 100 µM final concentration from a 10 mM stock, you would add 10 µL to the 990 µL of buffer (a 1:100 dilution).
-
Mix and Equilibrate: Mix each solution thoroughly by vortexing or gentle agitation. Allow the solutions to equilibrate at your experimental temperature (e.g., room temperature or 37°C) for at least one hour.[11]
-
Visual Observation: Carefully inspect each solution for any signs of precipitation (cloudiness, visible particles, or film). Record your observations in a table like the one below.
-
Determine Optimal pH: The optimal buffer is the one with the lowest pH that maintains a clear solution free of precipitate at your target concentration. This indicates that the thermodynamic solubility limit has not been exceeded.
Data Interpretation Table for pH Screening
| Buffer System | Buffer pH | Final Compound Conc. (µM) | Observation (Clear or Precipitate) after 1 hr |
| Phosphate | 7.5 | 100 | |
| Borate | 8.0 | 100 | |
| Borate | 8.5 | 100 | |
| Borate | 9.0 | 100 | |
| Borate | 9.5 | 100 | |
| Borate | 10.0 | 100 | |
| CAPS | 10.5 | 100 | |
| CAPS | 11.0 | 100 |
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(HYDROXYMETHYL)-5-METHOXY-4(1H)-PYRIDINONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 4. CAS 6323-21-3 | this compound - Synblock [synblock.com]
- 5. 2-(Hydroxymethyl)-3-methoxypyridin-4-ol | C7H9NO3 | CID 20474209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: A Researcher's Guide to Stabilizing 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one in Solution
Welcome to the technical support center for 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this compound in solution. By understanding the underlying chemical principles and implementing the robust protocols outlined here, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: The Stability Challenges of a Promising Molecule
This compound is a substituted pyridinone, a class of heterocyclic compounds with significant potential in medicinal chemistry.[1] However, like many pyridinone derivatives, this molecule is susceptible to degradation in solution, which can compromise its efficacy and lead to inconsistent experimental outcomes. The primary stability concerns for pyridin-4-one derivatives revolve around their susceptibility to hydrolysis, oxidation, and photodegradation.[2] The presence of both a hydroxymethyl and a methoxy group introduces specific electronic and steric factors that can influence these degradation pathways.
This guide will provide a comprehensive overview of the factors affecting the stability of this compound in solution, troubleshooting strategies for common degradation issues, and detailed protocols for preparing stable solutions and monitoring their integrity over time.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow. What is happening?
A1: A yellow discoloration is a common indicator of degradation. This can be caused by several factors, including:
-
Oxidation: The pyridinone ring and the hydroxymethyl group are susceptible to oxidation, which can lead to the formation of colored byproducts.[2]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that result in colored degradants.[2]
-
pH Instability: Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation, which may also produce colored compounds.[2]
Action: Immediately protect your solution from light and ensure the pH is within the optimal range (see detailed protocols below). If the discoloration persists, the solution may be significantly degraded and should be discarded.
Q2: I'm seeing multiple peaks in my HPLC analysis of a freshly prepared solution. Is this normal?
A2: While multiple peaks can indicate impurities from the synthesis, it is also possible that you are observing tautomers. Pyridin-4-ones exist in a tautomeric equilibrium with their corresponding 4-hydroxypyridine form.[2] In solution, both forms may be present, leading to peak broadening or the appearance of two distinct peaks in your chromatogram.[2]
Action: To confirm if the peaks are due to tautomerism, try altering the mobile phase pH or temperature, which can shift the equilibrium. If the relative peak areas change, it is likely you are observing tautomers. For quantitative analysis, it is often necessary to sum the areas of both tautomeric peaks.
Q3: What is the ideal solvent for dissolving this compound?
A3: The choice of solvent is critical for stability. While the compound is soluble in many organic solvents, for aqueous applications, the use of a buffered solution is highly recommended.[2] Water-miscible organic co-solvents like ethanol or DMSO can be used to aid initial dissolution, but the final solution should be buffered to maintain a stable pH.
Action: Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into a buffered aqueous solution at the desired pH, typically in the neutral to slightly acidic range.
Troubleshooting Guide: Addressing Degradation in Your Experiments
This section provides a more in-depth analysis of potential degradation issues and systematic approaches to resolve them.
Problem 1: Rapid Loss of Compound Potency Over Time
Symptoms:
-
Decreased biological activity in cell-based assays.
-
A steady decrease in the main peak area during HPLC analysis over a short period.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Mitigation Strategy |
| Hydrolytic Degradation | The pyridinone ring is susceptible to hydrolysis, a reaction with water that can be catalyzed by both acids and bases.[2] The rate of hydrolysis is highly pH-dependent. | pH Control: Prepare solutions in a buffered system. The optimal pH for stability is typically in the neutral to slightly acidic range. Avoid highly acidic or alkaline conditions. |
| Oxidative Degradation | The electron-rich pyridine ring and the hydroxymethyl group can be oxidized by dissolved oxygen or trace metal ions.[2] | Use Degassed Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use. Add Antioxidants: Consider adding low concentrations of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT), ensuring they do not interfere with your downstream applications. |
| Thermal Degradation | Elevated storage temperatures can accelerate all degradation pathways. | Controlled Storage: Store solutions at recommended temperatures, typically 2-8°C for short-term and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
Problem 2: Inconsistent Analytical Results (HPLC/LC-MS)
Symptoms:
-
Shifting retention times.
-
Poor peak shape (tailing or fronting).
-
Appearance of new, unidentified peaks.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Mitigation Strategy |
| On-Column Degradation | If the HPLC mobile phase is not at an optimal pH, the compound can degrade during the analytical run.[2] | Optimize Mobile Phase: Ensure the mobile phase is buffered and at a pH that ensures the stability of the compound throughout the analysis. |
| Tautomeric Interconversion | The equilibrium between the pyridin-4-one and 4-hydroxypyridine tautomers can shift on the HPLC column, leading to peak distortion.[2] | Method Development: Experiment with different mobile phase compositions, pH values, and column temperatures to find conditions that favor one tautomer or provide sharp, reproducible peaks for both. |
| Formation of Degradation Products | The new peaks are likely degradation products resulting from the factors mentioned in Problem 1. | Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under controlled stress conditions (see protocol below). This will help in developing a stability-indicating analytical method.[3] |
Experimental Protocols for Ensuring Stability
Adherence to validated protocols is paramount for maintaining the integrity of this compound in your research.
Protocol 1: Preparation of a Stable Aqueous Solution
This protocol describes the preparation of a buffered aqueous solution of this compound, suitable for most in vitro experiments.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, amber-colored microcentrifuge tubes or vials
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Prepare the Working Solution:
-
In a separate sterile, amber-colored tube, add the required volume of PBS (pH 7.4).
-
Add the required volume of the DMSO stock solution to the PBS to achieve the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically <1%) to avoid solvent effects in biological assays.
-
Gently mix the solution by inversion.
-
-
Storage:
-
For short-term storage (up to 24 hours), keep the working solution at 2-8°C, protected from light.
-
For long-term storage, aliquot the stock solution into single-use amber-colored vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Monitoring Solution Stability by HPLC
This protocol provides a general framework for developing an HPLC method to monitor the degradation of this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. This will need to be optimized for your specific system and to achieve good separation of the parent compound from any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (typically in the range of 220-350 nm).
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Inject a known volume of the standard solution and the sample solution to be analyzed.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the parent peak over time.
-
Quantify the amount of degradation by comparing the peak area of the parent compound in the sample to that of the standard.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.[3]
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C for various time points.
-
Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep it at room temperature for various time points.
-
Thermal Degradation: Expose the solid compound to 60°C for an extended period.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
Procedure:
-
For each stress condition, prepare a solution of the compound at a known concentration.
-
At each time point, take an aliquot of the solution, neutralize it if necessary (for acidic and alkaline samples), and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples by the developed HPLC method to identify and quantify the degradation products.
Visualizing Degradation and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate the potential degradation pathways and the experimental workflow for assessing stability.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a solution stability study.
Conclusion: Ensuring Experimental Integrity
The stability of this compound in solution is a critical factor that can significantly impact the outcome of your research. By understanding the primary degradation pathways—hydrolysis, oxidation, and photolysis—and by implementing the robust protocols for solution preparation, storage, and analysis provided in this guide, you can minimize degradation and ensure the integrity and reproducibility of your experimental data. Proactive measures, such as the use of buffered solutions, protection from light, and controlled storage temperatures, are essential for preserving the chemical identity and potency of this promising compound.
References
- BenchChem. (2025). Technical Support Center: Degradation Pathways of Substituted Pyridines. BenchChem.
- BenchChem. (2025).
- ICH. (1996). Guidance for Industry, Q1B "Photostability Testing of New Drug Substances and Product".
- ICH. (2003). Guidance for Industry, Q1A(R2) "Stability Testing of New Drug Substances and Products".
- MedCrave. (2016).
- NIH. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
- SGS. (n.d.).
- Yi, X., Chen, J., Xu, X., & Ma, Y. (2017). Solvent and substituent effects on the conversion of 4-methoxypyridines to N-methyl-4-pyridones.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. BenchChem.
- Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pfizer Global Research and Development.
- Singh, R., & Rehman, Z. U. (2012). Forced degradation studies: A review.
- SciSpace. (2016).
- HubSpot. (n.d.).
- Zhang, Y., & Pike, R. N. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848778.
Sources
Technical Support Center: Troubleshooting Cellular Iron Chelation Assays
Welcome to the technical support center for cellular iron chelation assays. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify the efficacy of iron chelators within a cellular context. As a senior application scientist, I understand that unexpected results, particularly low or inconsistent efficacy, can be a significant roadblock. This guide moves beyond simple protocol steps to explain the causality behind common issues, providing you with the robust, field-proven insights needed to diagnose and solve experimental challenges.
Our approach is built on a foundation of self-validating systems. Every troubleshooting step is designed to help you systematically isolate variables and build confidence in your results. Let's work through the complexities of your assay to generate the accurate, reproducible data your research demands.
Part 1: Foundational Principles & Common Assay Platforms
Before troubleshooting, it's critical to understand the mechanism of your chosen assay. Most cellular iron chelation assays aim to measure a chelator's ability to access and bind the Labile Iron Pool (LIP), the cell's transient, redox-active, and chelatable source of iron.[1][2] The two most common methodologies are fluorescence-based and colorimetric.
-
Fluorescence-Based Assays (e.g., Calcein-AM): These are the workhorses for real-time, dynamic measurements in living cells. The principle relies on a fluorescent probe whose signal is quenched by iron.
-
Mechanism: The non-fluorescent, cell-permeant Calcein-AM enters the cell, where intracellular esterases cleave the acetoxymethyl (AM) ester group.[3] This traps the now-fluorescent and membrane-impermeant calcein in the cytosol. Cytosolic labile iron quenches calcein's fluorescence.[2][4] When an effective chelator is introduced, it removes iron from calcein, resulting in a fluorescence recovery (dequenching) that is proportional to the chelator's efficacy.[1]
-
-
Colorimetric Assays (e.g., Ferrozine-Based): These assays typically measure the total intracellular iron content after cell lysis and are useful for endpoint analysis.
-
Mechanism: Cells are lysed, and an acidic or reducing agent is used to release iron from cellular proteins.[5] This released iron, typically reduced to the ferrous (Fe²⁺) state, then forms a stable, colored complex with a chromogen like Ferrozine.[5][6][7] The intensity of the color, measured by absorbance, is proportional to the iron concentration.[7] The efficacy of a chelator is determined by comparing the total iron content in treated vs. untreated cells.
-
Part 2: Troubleshooting Guide & FAQs
This section is structured to address the most common and frustrating issues encountered during iron chelation experiments.
Core Problem: Low or No Apparent Chelation Efficacy
This is the most frequent challenge, where your test compound fails to produce the expected signal change. The root cause often lies in one of several key areas.
This points to a failure in the chelation-dequenching process. Let's break down the potential culprits.
A: Potential Cause 1: Poor Chelator Permeability
-
The "Why": The most effective chelator in a test tube is useless if it can't cross the plasma membrane to reach the cytosolic labile iron pool.[8] Physicochemical properties like lipophilicity, size, and charge are critical determinants of cell entry.[8][9] Highly hydrophilic compounds (like Desferrioxamine, DFO) have notoriously poor membrane permeability and rely on slower processes like endocytosis.[10][11]
-
Troubleshooting Steps:
-
Review Physicochemical Properties: Assess the LogP (a measure of lipophilicity) of your compound. Compounds with balanced hydrophilic and lipophilic properties often show the best activity.[8]
-
Optimize Incubation Time: For poorly permeable compounds, a longer incubation time (e.g., 8 to 24 hours) may be required to allow for sufficient intracellular accumulation.[9][12]
-
Perform a Dose-Response Experiment: The concentration may be too low to establish a sufficient gradient for passive diffusion. Test a broad range of concentrations.[13]
-
Consider "Shuttle" Mechanisms: In advanced applications, combining a highly permeant "shuttle" chelator with a less permeant but high-affinity "sink" chelator can produce synergistic effects.[9]
-
A: Potential Cause 2: Sub-optimal or Cytotoxic Chelator Concentration
-
The "Why": There is a therapeutic window for every compound. Too low a concentration will not be effective, while too high a concentration can induce cytotoxicity, compromising cell membrane integrity and leading to artifactual results or cell death.[12] Highly lipophilic chelators can be particularly prone to toxicity.[8]
-
Troubleshooting Steps:
-
Run a Concurrent Viability Assay: Always run a parallel cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain) using the same concentrations and incubation times as your chelation experiment.[13] This is a critical self-validating step.
-
Determine the IC₅₀: Plot a dose-response curve for viability to determine the half-maximal inhibitory concentration (IC₅₀). For your chelation assays, work with concentrations well below the IC₅₀.
-
Optimize Concentration: Test a range of non-toxic concentrations in your chelation assay to find the optimal dose for iron mobilization.
-
A: Potential Cause 3: Low Basal Labile Iron Pool (LIP)
-
The "Why": Your chelator may be working perfectly, but if the cells have a very low basal LIP, there isn't enough iron to quench the calcein in the first place. This results in a high initial fluorescence signal with little room for recovery, leading to a low signal-to-noise ratio.
-
Troubleshooting Steps:
-
Use a Positive Control Chelator: A well-characterized, cell-permeant chelator like Deferiprone (DFP) or Deferasirox (DFX) should always be included to confirm the assay is working.[11]
-
Pre-load Cells with Iron: To artificially increase the LIP and widen the dynamic range of the assay, you can pre-incubate cells with an iron source like ferric ammonium citrate (FAC) for 18-24 hours.[5] Be sure to wash the cells thoroughly before adding the calcein and your test chelator.
-
Check Cell Culture Conditions: Cell density, passage number, and media composition can all influence the basal LIP.[13] Ensure consistent cell culture practices.
-
A: Potential Cause 4: Assay-Specific Technical Issues
-
The "Why": The Calcein-AM probe itself can be a source of problems. Incomplete hydrolysis by cellular esterases means less fluorescent calcein is generated. Conversely, premature hydrolysis of the stock solution renders it membrane-impermeant.[14]
-
Troubleshooting Steps:
-
Optimize Calcein-AM Loading: The optimal concentration and incubation time for Calcein-AM is cell-type dependent.[14] Titrate the Calcein-AM concentration (e.g., 0.5 µM to 5 µM) and incubation time (e.g., 15 to 60 minutes) to achieve a robust signal without causing cytotoxicity.
-
Prepare Fresh Reagents: Calcein-AM is susceptible to hydrolysis. Prepare fresh dilutions from a high-quality, anhydrous DMSO stock for each experiment. Avoid repeated freeze-thaw cycles.[13]
-
Check Instrument Settings: Ensure you are using the correct excitation/emission filters for calcein (approx. 495/515 nm) and that the instrument gain is set appropriately to avoid signal saturation.[15]
-
This decision tree provides a logical path for diagnosing the root cause of low chelation efficacy in a fluorescence-based assay.
Sources
- 1. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron-sensitive fluorescent probes: monitoring intracellular iron pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. atlas-medical.com [atlas-medical.com]
- 8. Iron mobilization from hepatocyte monolayer cultures by chelators: the importance of membrane permeability and the iron-binding constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic intracellular iron chelation combinations: mechanisms and conditions for optimizing iron mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines [frontiersin.org]
- 11. Intracellular labile iron pools as direct targets of iron chelators: a fluorescence study of chelator action in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
Technical Support Center: Optimizing Pyridinone Derivative Synthesis
For Immediate Release
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of pyridinone derivatives. Pyridinones are a critical class of heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis can present significant challenges, from low yields to difficult purifications.
This technical support center provides practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab. Our goal is to empower you with the scientific rationale behind each step, enabling you to optimize your reaction conditions effectively.
Part 1: Troubleshooting Guide
This section tackles specific, common problems in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction yield for a 2-pyridinone synthesis is consistently low or non-existent. What are the primary causes and how can I systematically troubleshoot this?
A: Low yields are a frequent but solvable issue in heterocyclic chemistry.[3][4] The underlying causes typically fall into one of three categories: reagent integrity, reaction conditions, or procedural losses.
Potential Causes & Diagnostic Solutions:
-
Reagent Purity and Stability:
-
Cause: Starting materials, particularly active methylene compounds like cyanoacetamides or 1,3-dicarbonyls, can degrade upon storage. Aldehydes may oxidize to carboxylic acids.
-
Solution: Verify the purity of your starting materials via NMR or GC-MS. Use freshly opened or purified reagents. For instance, aldehydes should be distilled before use if purity is questionable. Ensure solvents are anhydrous, as water can interfere with many condensation reactions.[4]
-
-
Suboptimal Reaction Conditions:
-
Cause: The energy landscape of pyridinone synthesis is sensitive to temperature, catalyst choice, and solvent. Many classical methods, such as the Guareschi-Thorpe synthesis, involve condensation and cyclization steps that have different optimal conditions.[5][6]
-
Solution: Systematically screen reaction parameters. Set up parallel reactions to test a range of temperatures (e.g., room temperature, 60 °C, 100 °C).[7] The choice of base or acid catalyst is critical; a base may be too strong, leading to self-condensation of starting materials, or too weak to deprotonate the active methylene compound effectively.[8]
-
-
Inefficient Work-up or Purification:
-
Cause: Pyridinone derivatives are often polar and can have moderate water solubility, leading to product loss during aqueous extractions. Furthermore, their ability to chelate with silica gel can cause significant streaking and poor recovery during column chromatography.[4]
-
Solution: Minimize aqueous washes or perform a back-extraction of the aqueous layer with a more polar organic solvent like ethyl acetate. For chromatography, consider deactivating the silica gel with a small percentage of triethylamine or ammonia in the eluent to reduce streaking.[4] Alternatively, purification by recrystallization may be more effective.[7]
-
Troubleshooting Workflow for Low Reaction Yield This decision tree provides a systematic approach to diagnosing and solving low-yield issues.
Caption: A systematic workflow for troubleshooting low reaction yields.
Issue 2: Formation of Multiple Side Products
Q: My TLC plate shows multiple spots, and isolating the desired pyridinone is challenging. What are the likely side reactions, and how can I suppress them?
A: Side product formation is often a sign of competing reaction pathways or decomposition. Identifying the nature of these byproducts is key to optimizing for selectivity.
Potential Causes & Diagnostic Solutions:
-
Self-Condensation of Starting Materials:
-
Cause: In base-catalyzed reactions, α,β-unsaturated carbonyl compounds can undergo self-condensation (Michael addition). Similarly, active methylene compounds can react with themselves.[7]
-
Solution: Control the rate of addition. Adding the base slowly to a mixture of the other reactants can help maintain a low concentration of the reactive enolate, favoring the desired intermolecular reaction. Lowering the reaction temperature can also significantly reduce the rate of side reactions.[9]
-
-
Formation of O-Alkylated/Acylated Products:
-
Cause: Pyridinones exist in tautomeric equilibrium with their corresponding hydroxypyridine form.[5] In the presence of electrophiles (e.g., during N-alkylation attempts), reaction can occur at the exocyclic oxygen, leading to O-substituted pyridine byproducts.
-
Solution: The choice of base and solvent system is critical to control selectivity. Using a strong, non-nucleophilic base in a polar aprotic solvent like DMF or THF often favors N-alkylation. The cation of the base can also play a role; for example, using NaH or K₂CO₃ can alter the N vs. O selectivity.
-
-
Incomplete Cyclization or Aromatization:
-
Cause: In multi-step syntheses like the Hantzsch reaction, the intermediate dihydropyridine may fail to fully oxidize to the final aromatic pyridine product.[9] This can result in a mixture of products.
-
Solution: Ensure the oxidizing agent is active and present in sufficient stoichiometry. While classical oxidants like nitric acid are used, they can be harsh.[9] Milder oxidants like air (oxygen) often require a catalyst, or reagents such as DDQ or manganese dioxide can be more effective and selective.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for my pyridinone synthesis?
A: Solvent selection is a powerful tool for controlling reaction outcomes. The choice depends on the reaction mechanism and the properties of your reactants. A solvent's polarity, boiling point, and ability to engage in hydrogen bonding are key factors.[10][11]
| Solvent | Polarity (Dielectric Const.) | Boiling Point (°C) | Key Characteristics & Typical Use Cases |
| Ethanol | 24.5 | 78 | Protic, polar. Good for dissolving starting materials and catalysts like sodium ethoxide. Often used in classical condensation reactions. |
| Toluene | 2.4 | 111 | Non-polar. Useful for reactions requiring higher temperatures and azeotropic removal of water using a Dean-Stark apparatus. |
| DMF | 36.7 | 153 | Polar, aprotic. High boiling point. Excellent for promoting SN2 reactions (e.g., N-alkylation) and dissolving a wide range of reactants. |
| THF | 7.6 | 66 | Moderately polar, aprotic. Lower boiling point. Good general-purpose solvent, especially for reactions with organometallic reagents. |
| Water | 80.1 | 100 | Highly polar, protic. Increasingly used for green chemistry approaches, sometimes with phase-transfer catalysts or in buffered solutions.[6][12] |
Q2: What are the pros and cons of different catalytic systems?
A: The catalyst's role is to facilitate the key bond-forming steps. The choice between acid, base, or metal catalysis depends entirely on the synthetic route.
| Catalyst Type | Examples | Mechanism of Action | Pros | Cons |
| Base Catalysis | NaOEt, Piperidine, K₂CO₃ | Deprotonates active methylene compounds to form a nucleophilic enolate.[8] | Widely applicable, inexpensive, effective for many condensation reactions. | Can promote side reactions (self-condensation); strong bases can be difficult to handle. |
| Acid Catalysis | Acetic Acid, p-TSA, Lewis Acids (e.g., AlCl₃) | Activates carbonyl groups towards nucleophilic attack; catalyzes dehydration/cyclization steps.[8] | Effective for cyclodehydration steps; can suppress base-catalyzed side reactions. | Can be corrosive; may require higher temperatures; Lewis acids require anhydrous conditions. |
| Transition Metal | Palladium (Pd), Copper (Cu), Rhodium (Rh) | Used in cross-coupling reactions to form C-C or C-N bonds for further functionalization.[8][13] | High functional group tolerance, enables complex bond formations. | Expensive, potential for product contamination with metal, requires careful ligand selection. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Synthesis of a Substituted 2-Pyridone via Guareschi-Thorpe Condensation
This protocol provides a representative, step-by-step method for the synthesis of a 2-pyridone from an aldehyde, ethyl cyanoacetate, and a β-ketoester.[5][6][14]
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Piperidine (0.2 eq)
-
Ethanol (anhydrous)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (40 mL).
-
Reagent Addition: Add benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and ethyl cyanoacetate (1.0 eq) to the flask.
-
Catalyst Addition: Add piperidine (0.2 eq) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate should form. Cool further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the final 2-pyridone derivative as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Scheme: Guareschi-Thorpe Condensation
Caption: Simplified workflow for the base-catalyzed Guareschi-Thorpe pyridone synthesis.
References
- Technical Support Center: Reaction Condition Optimization for Pyridone Derivatives. Benchchem.
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available from: [Link]
-
Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. ResearchGate. Available from: [Link]
- Technical Support Center: Synthesis of Pyridone Derivatives. Benchchem.
-
METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. The Japan Institute of Heterocyclic Chemistry. Available from: [Link]
-
Methodology for the synthesis of pyridines and pyridones: Development and applications. The University of British Columbia. Available from: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. National Center for Biotechnology Information. Available from: [Link]
-
Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. Available from: [Link]
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
- troubleshooting low yield in Kröhnke pyridine synthesis. Benchchem.
-
What are the catalysts used in the synthesis of Pyridine Series compounds?. BTC. Available from: [Link]
-
Optimization of reaction condition for synthesis of functionalized pyridine (4 a). ResearchGate. Available from: [Link]
-
Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Institutes of Health. Available from: [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Available from: [Link]
-
Optimization of the reaction conditions a. ResearchGate. Available from: [Link]
- Troubleshooting common issues in pyridine synthesis. Benchchem.
-
Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. ACS Publications. Available from: [Link]
- Purification method of pyridine and pyridine derivatives. Google Patents.
-
Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 2-pyridones. Organic Chemistry Portal. Available from: [Link]
-
Pyridine. Wikipedia. Available from: [Link]
-
2-Pyridone. Wikipedia. Available from: [Link]
-
Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. ACS Publications. Available from: [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available from: [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Royal Society of Chemistry. Available from: [Link]
-
Synthesis of some pyridone derivatives. ResearchGate. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Available from: [Link]
-
Synthesis of pyridinone with various reactions. ResearchGate. Available from: [Link]
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-Pyridone synthesis [organic-chemistry.org]
- 14. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
Purification challenges of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one and its byproducts
Technical Support Center: Purification of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. This pyridinone derivative, due to its polarity and chemical functionalities, requires a systematic and informed approach to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, sticky oil instead of a solid. What are the likely causes?
A1: This is a frequent issue stemming from several factors. The most common culprits are residual high-boiling solvents (like DMF or DMSO), the presence of impurities that act as a eutectic mixture and depress the melting point, or the formation of hygroscopic side products that have absorbed atmospheric moisture. A thorough removal of reaction solvents under high vacuum, potentially with co-evaporation using a solvent like toluene, is a critical first step.[1] If the issue persists, it indicates significant impurity content that requires chromatographic purification.
Q2: What are the most common byproducts to expect during the synthesis of this compound?
A2: Byproduct profiles are highly dependent on the synthetic route. However, for pyridinone syntheses, which often involve condensation and cyclization reactions, common impurities include:
-
Unreacted Starting Materials: Precursors that were used in stoichiometric excess or did not fully react.
-
Incompletely Cyclized Intermediates: Linear intermediates are common in multi-step condensations like the Guareschi-Thorpe or Bohlmann-Rahtz syntheses.[2] These are often highly polar and can be difficult to separate.
-
Tautomers and Isomers: Pyridinones can exist in equilibrium with their hydroxypyridine tautomers.[3] While the 4(1H)-one form is generally favored, reaction conditions can sometimes lead to the formation of O-alkylated or other isomeric byproducts.
-
Self-Condensation Products: Starting materials, such as β-keto esters or cyanoacetates, can react with themselves under the reaction conditions.[2]
Q3: I see streaking or multiple close-running spots on my TLC plate. Is this normal?
A3: This is a classic challenge when working with pyridinone compounds. There are two primary explanations:
-
Strong Silica Interaction: The basic nitrogen atom in the pyridinone ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to significant tailing or streaking on TLC plates and poor peak shape during column chromatography.[2]
-
Tautomeric Equilibrium: The compound exists in equilibrium between the pyridin-4-one and the 4-hydroxypyridine forms.[3] These tautomers can have slightly different polarities and may interconvert during chromatography, sometimes appearing as elongated spots or even two distinct spots in certain eluent systems.
Q4: How should I properly store the purified this compound to prevent degradation?
A4: Like many aminopyridine and hydroxypyridine derivatives, this compound can be sensitive to oxidation, light, and moisture. For long-term stability, it is advisable to store the purified, dry solid in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (e.g., in a refrigerator or freezer).[4]
Troubleshooting Purification Workflows
A logical approach is essential for efficiently purifying the target compound. The initial assessment of the crude product's complexity by TLC or LC-MS will dictate the most effective path forward.
Guide 1: Troubleshooting Recrystallization
Recrystallization is the preferred method for purification if the crude material is of relatively high purity (>90%).[5]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent. The solvent may be too nonpolar, or the solution is cooling too rapidly.[4] | • Ensure the cooling process is slow and undisturbed.• Add a small amount of a more polar co-solvent (e.g., a few drops of methanol into an ethyl acetate solution).• Try a different, more suitable solvent system entirely. |
| No Crystal Formation | The compound is too soluble in the chosen solvent, even when cold. The solution may be too dilute. | • Reduce the solvent volume by gentle heating or under reduced pressure.• Cool the solution to a lower temperature (ice bath or refrigerator).• Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists, then warm to redissolve and cool slowly.[4] |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were washed with room-temperature solvent. | • Use the absolute minimum amount of hot solvent required for complete dissolution.• Ensure the solution is thoroughly cooled in an ice bath before filtration.• Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[4] |
| Colored Impurities Remain | The impurity co-crystallizes with the product or is strongly adsorbed. | • During the hot dissolution step, add a small amount of activated carbon to the solution, keep it hot for a few minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities before cooling.[4] |
Guide 2: Troubleshooting Column Chromatography
Column chromatography is necessary for complex mixtures with multiple components.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking/Tailing Spots | The basic pyridinone nitrogen is interacting with acidic silica gel. The sample may be overloaded. | • Add a basic modifier: Add 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia to your mobile phase. This neutralizes the acidic sites on the silica.[4]• Switch stationary phase: Consider using neutral or basic alumina instead of silica gel.• Apply a more dilute solution of your sample to the column. |
| Product Not Eluting | The mobile phase (eluent) is not polar enough to move the highly polar compound off the column. | • Gradually increase the polarity of the mobile phase. A gradient elution (e.g., starting with 100% ethyl acetate and gradually increasing the percentage of methanol) is highly effective.[4] |
| Poor Separation of Byproducts | The target compound and a key byproduct have very similar polarities in the chosen eluent system. | • Optimize the eluent: Test different solvent systems in TLC. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.• Improve column efficiency: Use a longer, narrower column and ensure proper packing. Reduce the flow rate to allow for better equilibration. |
Experimental Protocols
Protocol 1: Systematic Recrystallization Solvent Screening
This protocol helps identify an effective single-solvent or dual-solvent system for recrystallization.
-
Preparation: Place ~10-20 mg of your crude material into several small test tubes.
-
Solvent Testing (Single): To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone) dropwise at room temperature. Note solubility.
-
Heating: If insoluble at room temperature, heat the mixture in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Evaluation: An ideal solvent is one in which the compound is poorly soluble at room temperature but highly soluble when hot, and which produces abundant, high-quality crystals upon cooling.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is optimized for polar, basic compounds like this compound.
-
Eluent Selection: Using TLC, identify a solvent system (e.g., Dichloromethane:Methanol or Ethyl Acetate:Methanol) that gives your target compound an Rf value of approximately 0.2-0.3. Prepare this eluent and add 0.5% triethylamine (TEA) by volume.
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour it into the column and use pressure to pack it into a stable bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, adsorb it onto a small amount of silica gel ("dry loading"), which often yields better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with your starting solvent mixture. If using a gradient, slowly and systematically increase the proportion of the more polar solvent (e.g., methanol) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Pyridone Derivatives.
- BenchChem. (2025). Technical Support Center: Purification of 3-Amino-5,6-dimethyl-2(1H)-pyridinone.
- BenchChem. (2025). Technical Support Center: Purification of 3,4-Dihydro-6-methyl-2-pyridone.
- Frontiers in Chemistry. (2020). Recent Advances of Pyridinone in Medicinal Chemistry.
- BenchChem. (2025). Troubleshooting inconsistent results in Pyridin-4-ol experiments.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
Sources
Identifying side reactions in 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one synthesis
Technical Support Center: Synthesis of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
Welcome to the technical support hub for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
The most prevalent synthetic route involves the conversion of a 5-methoxy-γ-pyrone (derived from 5-methoxykojic acid) into the corresponding pyridinone via reaction with an ammonia source. This seemingly straightforward transformation is nuanced, with several potential pitfalls that can compromise yield and purity. This guide addresses the most frequent issues in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My overall yield is critically low after the ammonolysis step. The primary impurity appears to be the unreacted pyrone starting material. What's going wrong?
This is the most common issue and typically points to incomplete conversion of the 4-pyrone to the 4-pyridinone ring.
Potential Cause 1: Inefficient Ring Opening/Closing
-
The "Why": The conversion of a 4-pyrone to a 4-pyridinone is a nucleophilic addition-elimination reaction. Ammonia attacks the C-6 position of the pyrone, leading to ring opening, followed by intramolecular cyclization and dehydration to form the pyridinone ring.[1] This equilibrium can be sluggish or incomplete if the reaction conditions are not optimal.
-
Troubleshooting Protocol:
-
Increase Reaction Time/Temperature: If you are running the reaction at a moderate temperature, consider extending the reaction time or cautiously increasing the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours.
-
Solvent Choice: While alcohols are common, polar aprotic solvents like DMSO can sometimes facilitate this transformation by better solvating the intermediates.[2]
-
Ammonia Source: Ensure your ammonia source is potent. If using ammonium acetate or ammonium chloride, the in-situ generation of ammonia might be inefficient. Using a solution of ammonia in methanol or even aqueous ammonia can be more effective, though pressure build-up must be managed in a sealed vessel.
-
Potential Cause 2: Reversibility of the Reaction
-
The "Why": The initial nucleophilic attack is a reversible step. If the intermediate is not efficiently converted to the final product, it can revert to the starting material. Driving the reaction forward by removing a byproduct (water) is key.
-
Troubleshooting Protocol:
-
Dean-Stark Trap: If the reaction is conducted in a suitable solvent like toluene, using a Dean-Stark apparatus can effectively remove water and drive the equilibrium towards the pyridinone product.
-
Acid Catalysis: While the reaction is base-mediated (ammonia), trace amounts of a mild acid catalyst can sometimes promote the final dehydration step. Acetic acid is often used in conjunction with ammonium acetate for this purpose.[1]
-
FAQ 2: My final product is a persistent off-white or brownish color, and I see a new, more polar spot on my TLC. What is this impurity and how can I prevent it?
This issue strongly suggests oxidation of the hydroxymethyl group. The primary alcohol is susceptible to oxidation, especially under elevated temperatures or in the presence of trace metals or oxygen.
Potential Cause: Oxidation of the Hydroxymethyl Group
-
The "Why": The primary alcohol (-CH₂OH) on the pyridinone ring can be easily oxidized to an aldehyde (-CHO) and further to a carboxylic acid (-COOH). These oxidized byproducts are often colored and more polar than the desired product. This oxidation can be initiated by atmospheric oxygen, particularly at higher temperatures.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product discoloration. -
Verification & Solution Protocol:
-
Characterize the Impurity: Isolate the impurity via preparative TLC or HPLC. Analyze it using ¹H NMR and Mass Spectrometry. An aldehyde proton signal (~9-10 ppm) or the absence of the -CH₂OH signal coupled with a mass corresponding to M+14 (aldehyde) or M+28 (acid) Da would confirm oxidation.
-
Implement Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket to minimize exposure to atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas for 30 minutes or by using several freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can suppress radical-mediated oxidation pathways.
-
-
FAQ 3: I'm observing multiple unidentified side products. Could my starting material be the issue?
Absolutely. The synthesis is highly dependent on the purity of the 5-methoxy-γ-pyrone precursor. Impurities in this starting material will invariably lead to a complex mixture of byproducts.
Potential Cause: Impurities from Kojic Acid Derivatization
-
The "Why": The precursor is typically made from kojic acid. The methylation step to form 5-methoxykojic acid can sometimes result in incomplete methylation or methylation at the wrong hydroxyl group, leading to isomeric impurities. These isomers will react with ammonia to produce isomeric pyridinone byproducts that can be difficult to separate.
-
Preventative Protocol: Starting Material QC
-
Full Characterization: Before starting the ammonolysis, fully characterize your 5-methoxy-γ-pyrone starting material.
-
¹H NMR: Confirm the presence of the methoxy group (~3.8-4.0 ppm) and the correct integration of all protons. Look for residual hydroxyl peaks.
-
LC-MS: Check for the correct mass and assess purity. An ideal starting material should be >98% pure.
-
Melting Point: Compare the observed melting point to the literature value. A broad or depressed melting point indicates impurities.
-
-
Recrystallization: If impurities are detected, recrystallize the pyrone starting material from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) until purity is confirmed.
-
Table 1: Common Impurities and Their Origin
| Observed Impurity | Potential Source | Identification Method | Prevention Strategy |
| Isomeric Pyridinone | Isomeric 5-hydroxy-2-(methoxymethyl)-4H-pyran-4-one in starting material | LC-MS, 2D-NMR | Chromatographic purification or careful recrystallization of pyrone precursor. |
| 2-Carboxy-5-methoxypyridin-4(1H)-one | Oxidation of the hydroxymethyl group | LC-MS (M+28), IR (C=O stretch ~1700 cm⁻¹) | Use inert atmosphere and degassed solvents.[3] |
| Unreacted Pyron | Incomplete ammonolysis | TLC, LC-MS | Increase reaction time/temperature, use a more potent ammonia source.[1] |
Summary of Key Reaction Parameters
The following table summarizes critical parameters and their typical ranges for a successful synthesis.
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 80 - 120 °C | Balances reaction rate against the risk of thermal degradation and oxidation. Monitor closely. |
| Solvent | Methanol, Ethanol, DMSO | Protic solvents are common; DMSO can enhance reactivity for stubborn conversions.[2] |
| Ammonia Source | NH₄OAc/AcOH, NH₃ in MeOH | Ammonium acetate with acetic acid is a mild option; ammonia solutions are more reactive but require pressure vessels.[1] |
| Atmosphere | Nitrogen or Argon | Crucial for preventing oxidation of the sensitive hydroxymethyl group.[4] |
| Reaction Time | 12 - 48 hours | Highly dependent on substrate and conditions. Must be monitored empirically (TLC, LC-MS). |
By carefully controlling these parameters and understanding the potential side reactions, researchers can significantly improve the yield, purity, and reproducibility of the this compound synthesis.
References
-
ResearchGate. Novel Synthesis of 3-Amino-2pyrones and 3-Hydroxy-4-pyridones via Double Ring-Opening Reactions of 4-Pyrone Epoxides with Amines. Available from: [Link]
- Google Patents. Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
-
ResearchGate. Reaction of pyrones 1 with amines. Available from: [Link]
-
Sketchy MCAT. Oxidation and Reduction of Organic Molecules Lesson. Available from: [Link]
-
Khan Academy. Oxidation of alcohols. Available from: [Link]
-
MDPI. Atomic Scale Mechanisms Controlling the Oxidation of Polyethylene: A First Principles Study. Available from: [Link]
Sources
Technical Support Guide: Long-Term Storage and Stability of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical advice on maintaining the stability of this compound for long-term storage. Ensuring the chemical integrity of your materials is paramount for reproducible and reliable experimental outcomes. This document, structured in a question-and-answer format, addresses common challenges and provides field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The stability of this compound is influenced by its chemical structure, which contains several reactive moieties. The principal degradation pathways are oxidation, photodegradation, and thermal decomposition.
-
Oxidation: The electron-rich pyridinone ring, activated by the methoxy and hydroxymethyl groups, is susceptible to oxidation.[] This can be catalyzed by atmospheric oxygen, trace metal ions, or peroxides. Oxidation can lead to the formation of colored impurities and a decrease in potency. Phenolic compounds, which have structural similarities, are known to undergo auto-oxidative reactions at room temperature.[]
-
Photodegradation: Pyridinone and its derivatives are known to be light-sensitive.[2] Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to the breakdown of the molecule.[3][4][5] This process can occur in both solid and solution states.
-
Thermal Stress: Like most complex organic molecules, elevated temperatures accelerate the rate of all degradation reactions. Long-term storage at ambient or higher temperatures can lead to a significant loss of purity. Thorough characterization of a compound's stability involves subjecting it to stresses like heat, humidity, and light.[6]
Caption: Key factors influencing the degradation of this compound.
Q2: I am storing the compound as a solid. What are the optimal conditions?
A2: The solid-state form of an active pharmaceutical ingredient (API) is critical to its overall stability.[7][8] For long-term storage of solid this compound, the goal is to mitigate the impact of the degradation factors identified in Q1.
Recommended Solid-State Storage Protocol:
-
Aliquot: Upon receipt, if you have a large batch, aliquot the compound into smaller, single-use quantities in appropriate vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Atmosphere Control: Before sealing, flush the vial with an inert gas like argon or nitrogen. This displaces oxygen and moisture, significantly reducing the risk of oxidation.
-
Container: Use amber glass vials with tight-fitting, airtight caps (e.g., PTFE-lined screw caps) to protect the compound from light and atmospheric contaminants.
-
Temperature: Store the vials at or below -20°C. For multi-year storage, -80°C is preferable. Avoid freeze-thaw cycles.
-
Environment: Place the vials in a desiccator within the freezer to provide an additional layer of protection against moisture.
Summary of Recommended Storage Conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Slows reaction kinetics of all degradation pathways. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation by displacing atmospheric oxygen. |
| Light | Amber Vials / Store in Dark | Prevents photodegradation. |
| Moisture | Airtight Vials, Desiccator | Prevents hydrolysis and moisture-mediated degradation. |
Q3: My experiments require me to prepare stock solutions. How can I ensure the stability of the solution for long-term storage?
A3: Solutions are generally more prone to degradation than the solid state. Solvent choice, pH, and the use of stabilizing excipients are critical.[9][10]
Protocol for Preparing Stabilized Stock Solutions:
-
Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent in which the compound is highly soluble (e.g., DMSO, DMF). If an aqueous buffer is required, it must be deoxygenated. Prepare it using water-for-injection (WFI) grade water and sparge with nitrogen or argon for at least 30 minutes.
-
pH Control: The stability of pyridinone derivatives can be pH-dependent.[5][11] If using aqueous solutions, buffer to a pH that minimizes degradation (typically slightly acidic to neutral, but this should be experimentally determined).
-
Addition of Stabilizers:
-
Antioxidants: To prevent oxidation, add a suitable antioxidant.[][12] For organic solutions, Butylated Hydroxytoluene (BHT) at 0.01-0.1% is effective.[13] For aqueous solutions, L-Ascorbic Acid can be used.[12]
-
Chelating Agents: Trace metal ions can catalyze oxidative degradation.[14] Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%) to sequester these ions.[14]
-
-
Preparation Workflow:
-
Work in a controlled environment, such as a glove box or under a stream of inert gas.
-
Add the solvent and stabilizers to the vial first.
-
Add the precisely weighed compound.
-
Mix until fully dissolved (sonication may be used if gentle heating is avoided).
-
Filter the solution through a 0.22 µm PTFE syringe filter into a sterile, amber vial.
-
-
Storage: Flush the headspace of the vial with inert gas, seal tightly, and store at -80°C.
Caption: Workflow for preparing stabilized stock solutions.
Q4: I've observed a color change in my solid sample/solution. What does this indicate and what should I do?
A4: A color change, typically to a yellow or brownish hue, is a strong visual indicator of chemical degradation, most often due to oxidation. Oxidized byproducts are frequently colored chromophores.
Troubleshooting Steps:
-
Quarantine: Immediately quarantine the affected batch to prevent its use in critical experiments.
-
Review Storage Conditions: Verify that the storage conditions (temperature, light exposure, container seal) have not been compromised.
-
Purity Analysis: The most reliable way to assess the extent of degradation is through analytical chemistry.[15] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[15]
-
Run an HPLC analysis on the discolored sample.
-
Compare the chromatogram to that of a reference standard or a freshly opened sample.
-
Look for a decrease in the area of the main peak and the appearance of new impurity peaks.
-
-
Decision: If the purity has dropped below an acceptable level for your application (e.g., >5% degradation), the batch should be discarded. If the degradation is minimal, it may still be usable for non-critical pilot experiments, but this is not recommended.
Q5: How can I monitor the stability of my compound over time?
A5: A formal stability study is the best way to monitor the integrity of your compound over time.[3][16] This involves analyzing samples stored under recommended conditions at predefined time points. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[15]
Basic Stability Study Protocol using HPLC:
-
Reference Standard: Establish a "Time Zero" reference by analyzing a freshly prepared sample of the highest available purity. Record the chromatogram and purity value.
-
Sample Storage: Store multiple aliquots of the same batch under the intended long-term storage conditions (e.g., -80°C, inert atmosphere).
-
Time Points: Define analysis time points (e.g., 1, 3, 6, 12, and 24 months).
-
Analysis: At each time point, remove one aliquot, allow it to equilibrate to room temperature, and analyze it using the same validated HPLC method used for the Time Zero sample.
-
Evaluation: Compare the purity, peak area, and impurity profile of the aged sample to the Time Zero reference. A significant change indicates instability under the tested conditions.
Caption: Workflow for a long-term stability monitoring study.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action |
| Reduced Potency / Inconsistent Experimental Results | Chemical degradation of the compound. | 1. Immediately cease use of the current batch. 2. Perform HPLC purity analysis on the stock. 3. If degraded, discard and source a new, validated batch. |
| Change in Physical Appearance (e.g., color change, clumping) | Oxidation; Moisture absorption. | 1. Quarantine the batch. 2. Review storage procedures for breaches in atmosphere or moisture control. 3. Confirm degradation with HPLC analysis. |
| Poor Solubility of Solid in Solvent | Formation of insoluble degradation products or polymorph conversion.[17] | 1. Attempt gentle sonication to dissolve. 2. If solubility issues persist, it indicates significant degradation. 3. Discard the batch and re-evaluate storage protocols. |
| New Peaks Appearing in HPLC Chromatogram | Formation of degradation products. | 1. Quantify the impurity peaks relative to the main peak. 2. If total impurities exceed your experimental tolerance, the material is no longer suitable for use. 3. Consider forced degradation studies to identify the impurities if necessary.[3] |
References
-
American Pharmaceutical Review. Stabilizer Excipients. [Link]
-
PubMed. Solid-state Analysis of the Active Pharmaceutical Ingredient in Drug Products. [Link]
-
Colorcon. The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]
-
GBMSA. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. [Link]
-
Protheragen. Stabilizer Excipients. [Link]
-
Veeprho. Active Pharmaceuticals Ingredients and Excipients in Pharmaceuticals. [Link]
-
AlfatestLab. API: solid state robust characterization in key to cut costs and time!. [Link]
-
VxP Pharma. Solid State Stability. [Link]
-
PharmiWeb.com. Most Commonly Seen Pharmaceutical Excipients. [Link]
-
Agno Pharmaceuticals. Drug Substance Solid State Characterization. [Link]
-
CD Formulation. Antioxidants. [Link]
- Google Patents.
-
YouTube. Role of Chelating Agents in Formulation. [Link]
-
ScienceDirect. Starch-based antioxidant formulations for pharmaceutical purposes. [Link]
-
SciELO. Rational use of antioxidants in solid oral pharmaceutical preparations. [Link]
-
PubMed. Effect of chelating agents on the stability of injectable isoniazid solutions. [Link]
-
Dalton Transactions (RSC Publishing). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H .... [Link]
-
ResearchGate. Degradation of pyridines in the environment. [Link]
-
MDPI. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. [Link]
-
Slideshare. Chelating agents and it's application. [Link]
-
PMC - NIH. Chelating agents in biological systems. [Link]
-
ResearchGate. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. [Link]
-
NIOSH - CDC. Pyridine 1613. [Link]
-
Preprints.org. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2 O3 as a Catalyst. [Link]
- Google Patents. Stabilizers for hydroxylammonium nitrate, hydroxylammonium nitrate derivatives, hydroxylamine and compositions containing the same.
- Google Patents. Pyridine and pyridone stabilizers for hydroxylammonium nitrate and hydroxylamine-containing compositions.
-
ResearchGate. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. [Link]
-
PMC - PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
PubMed. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
Figshare. Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)‑Pyridones, 4(1H)‑Quinolones, and 9(10H)‑Acridones - ACS Medicinal Chemistry Letters. [Link]
-
Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
PubMed. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. [Link]
-
ResearchGate. (PDF) Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. [Link]
-
BioProcess International. Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. [Link]
-
PubMed. Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains. [Link]
-
ChemBK. This compound. [Link]
-
阿镁生物. This compound. [Link]
-
PubChem - NIH. 4-hydroxy-5-methylpyridin-2(1H)-one. [Link]
Sources
- 2. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid State Stability | VxP Pharma [vxppharma.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. agnopharma.com [agnopharma.com]
- 7. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfatestlab.com [alfatestlab.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. veeprho.com [veeprho.com]
- 11. preprints.org [preprints.org]
- 12. Antioxidants - CD Formulation [formulationbio.com]
- 13. scielo.br [scielo.br]
- 14. Effect of chelating agents on the stability of injectable isoniazid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
Technical Support Center: Minimizing Cytotoxicity of Hydroxypyridinone Iron Chelators in Cell Lines
Authored by: Your Senior Application Scientist
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with hydroxypyridinone (HP) iron chelators. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate the challenges of in vitro cytotoxicity and optimize your experimental outcomes.
Introduction: The Duality of Hydroxypyridinones in Cell Culture
Hydroxypyridinones are potent, cell-permeable iron chelators, making them invaluable tools for studying iron metabolism and as potential therapeutics for iron overload diseases and cancer.[1][2][3] However, their very efficacy in sequestering iron—an element crucial for cellular processes like DNA replication and respiration—is the primary source of their cytotoxicity.[1] This guide will provide the expertise to minimize these off-target effects while maximizing the scientific value of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydroxypyridinone-induced cytotoxicity?
A1: The principal cause of cytotoxicity is iron deprivation. Iron is a critical cofactor for many enzymes, most notably ribonucleotide reductase, which is essential for DNA synthesis. By binding to and removing intracellular iron, HPs inhibit this and other iron-dependent pathways, leading to cell cycle arrest and, ultimately, apoptosis.[1] The extent of this effect is often dose-dependent.[1][4]
Caption: Mechanism of hydroxypyridinone-induced cytotoxicity.
Q2: Why are my cells showing high levels of toxicity even at low chelator concentrations?
A2: Several factors can contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines have varying dependencies on iron. Highly proliferative cells, such as many cancer cell lines, are particularly sensitive to iron chelation.[1]
-
Culture Conditions: The composition of your cell culture medium, including the basal iron concentration, can influence sensitivity.
-
Compound Lipophilicity: The lipid solubility of the specific HP chelator affects its ability to cross cell membranes. More lipophilic compounds can accumulate to higher intracellular concentrations, leading to increased toxicity.[5]
-
Purity of the Chelator: Ensure you are using a high-purity compound, as impurities can contribute to toxicity.
Q3: How can I determine the optimal, non-toxic working concentration for my experiments?
A3: A dose-response study is essential. This involves treating your cells with a range of chelator concentrations and measuring cell viability at different time points (e.g., 24, 48, 72 hours).[6] This will allow you to determine the IC50 (the concentration that inhibits 50% of cell growth) and select a sub-toxic concentration for your experiments.
Caption: Workflow for determining the IC50 of an HP chelator.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments. | - Variations in cell seeding density.- Inconsistent incubation times.- Degradation of the chelator stock solution. | - Standardize cell seeding protocols.- Use precise timing for all incubations.- Prepare fresh chelator solutions for each experiment. |
| High background in viability assays. | - Contamination of the cell culture.- The chelator is interfering with the assay chemistry. | - Regularly check for microbial contamination.- Run a control with the chelator in cell-free media to assess for interference. |
| Unexpected changes in cell morphology. | - Cellular stress from iron depletion.- Off-target effects of the chelator. | - Use the lowest effective concentration possible.- As a control, co-treat with an iron source (e.g., ferric ammonium citrate) to confirm the effects are iron-dependent.[7] |
| Chelator appears ineffective. | - Poor cell permeability.- The chelator has degraded. | - Consider a more lipophilic HP analog if available.[5]- Store chelator stock solutions appropriately and prepare fresh dilutions. |
Detailed Protocols
Protocol 1: Assessing Cytotoxicity using the Sulforhodamine B (SRB) Assay
The SRB assay is a reliable method for assessing cell density based on the measurement of cellular protein content.[1]
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
96-well plates
-
Hydroxypyridinone iron chelator
-
Carnoy's solution (3:1 methanol to acetic acid) or 10% trichloroacetic acid (TCA)
-
0.03% SRB dye in 1% acetic acid
-
10 mM Tris base solution (pH 10.5)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Chelator Treatment:
-
Prepare a 2X working solution of your HP chelator in complete medium and perform serial dilutions.
-
Remove the existing medium and add 100 µL of the appropriate chelator dilution to each well. Include a vehicle-only control.
-
-
Incubation:
-
Incubate for the desired duration (e.g., 48-72 hours).
-
-
Cell Fixation:
-
Carefully remove the medium and fix the cells by adding 100 µL of cold Carnoy's solution or 10% TCA to each well.
-
Incubate at 4°C for at least 1 hour.
-
-
Staining:
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 50 µL of 0.03% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Wash and Solubilize:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 150 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
-
Data Acquisition:
-
Read the absorbance at 510 nm on a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results to determine the GI50 (concentration for 50% growth inhibition).[1]
-
References
- Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells. (n.d.). Biomedical Research and Therapy.
- Richardson, D. R., Milnes, K., & Hawkins, E. (2001). Examination of the Antiproliferative Activity of Iron Chelators. Molecular Cancer Therapeutics, 1(1), 15-22.
- Kyriakou, S., et al. (2022). Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines. Frontiers in Pharmacology, 13, 968588.
- Štěrbová-Kovaříková, P., et al. (2018). Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury. Redox Biology, 18, 232-244.
- Porter, J. B., et al. (1989).
- Santos, M. A., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules, 27(6), 1966.
- Reeder, B. J., & Wilson, M. T. (2008). Iron chelators can protect against oxidative stress through ferryl heme reduction. Free Radical Biology and Medicine, 44(3), 264-273.
- Asperti, M., et al. (2023). The modulation of iron metabolism affects the Rhabdomyosarcoma tumor growth in vitro and in vivo. Frontiers in Oncology, 13, 1195655.
- Abbate, V., et al. (2018). Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews, 118(16), 7715-7782.
Sources
- 1. Frontiers | Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines [frontiersin.org]
- 2. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative oral efficacy and acute toxicity of hydroxypyridin-4-one iron chelators in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Metal Complex Formation and Characterization
Welcome to the Technical Support Center, your comprehensive resource for navigating the intricacies of metal complex synthesis and analysis. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies to overcome common experimental hurdles. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and achieve robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs) - The Foundations of Complexation
This section addresses fundamental questions often encountered when embarking on metal complex synthesis.
Q1: My ligand has poor solubility in the reaction solvent. What are my options?
A1: Ligand solubility is a critical first hurdle. An insoluble ligand leads to a heterogeneous reaction mixture, drastically reducing reaction rates and yields. Consider these strategies:
-
Solvent Screening: Experiment with a range of solvents or solvent mixtures. Sometimes, a combination of a good solvent for the ligand and one for the metal salt is effective. Polar aprotic solvents like DMF and DMSO are often good starting points for dissolving a variety of ligands.[1][2]
-
Temperature Modification: Gently heating the reaction mixture can significantly increase the solubility of your ligand.[3] However, be mindful of the thermal stability of your reactants and the target complex.
-
Ligand Modification: If feasible, synthetically modify the ligand to include solubilizing groups, such as long alkyl chains or charged functionalities.[2] This can improve solubility in a desired solvent system.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and enhance dissolution.
Q2: The color of my reaction mixture is not what I expected based on the literature. What could this signify?
A2: A color change is a primary visual indicator of complex formation, arising from d-d electronic transitions or charge-transfer bands.[4][5] An unexpected color can indicate several possibilities:
-
Formation of an Intermediate Species: The observed color may correspond to a transient intermediate complex that precedes the final product.
-
Different Coordination Geometry or Stoichiometry: The metal-to-ligand ratio or the spatial arrangement of ligands around the metal center may differ from what is expected, leading to a different electronic environment and thus a different color.
-
Change in Metal Oxidation State: The reaction conditions may have caused the metal ion to be oxidized or reduced, resulting in a complex with a different electronic structure.
-
Solvent Coordination: The solvent molecules may be coordinating to the metal center, influencing the overall electronic environment.[3]
Q3: How do I know if my complex has formed, and how can I monitor the reaction progress?
A3: Several techniques can be employed to monitor the progress of your reaction in real-time or by analyzing aliquots:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of starting materials and the appearance of new, more polar metal complex spots.[6]
-
UV-Vis Spectroscopy: If your complex has a distinct absorption spectrum from the starting materials, you can monitor the appearance of new absorption bands to follow the reaction kinetics.[7]
-
NMR Spectroscopy: For diamagnetic complexes, ¹H or ¹³C NMR can be used to observe the disappearance of free ligand signals and the emergence of new signals corresponding to the coordinated ligand.[6][8]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can directly detect the mass of the formed complex in solution.[8]
Section 2: Troubleshooting Guides - Navigating Experimental Challenges
This section provides in-depth, cause-and-effect analyses of common problems encountered during the synthesis, purification, and characterization of metal complexes.
Guide 1: Low or No Product Yield
A frustratingly common issue, low yield can stem from a variety of factors. This guide provides a systematic approach to diagnosing and resolving the problem.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in metal complex synthesis.
In-Depth Analysis:
-
Reaction Kinetics vs. Thermodynamics: Is your reaction kinetically slow or is the equilibrium unfavorable? A thermodynamically stable complex may still form slowly.[9][10] Consider increasing the reaction time or temperature to overcome kinetic barriers. Conversely, an unfavorable equilibrium (low stability constant) may require shifting the equilibrium by removing a byproduct or using a higher concentration of reactants. The stability of a complex is influenced by factors like the charge and size of the metal ion and the basicity of the ligand.[11]
-
Role of pH: The protonation state of your ligand can dramatically affect its ability to coordinate with the metal ion.[12] Many ligands are effective only in their deprotonated form. Ensure the reaction pH is appropriate for your specific ligand. Buffering the reaction mixture can be crucial.
-
Air and Moisture Sensitivity: Many metal salts and organometallic reagents are sensitive to air and moisture.[13] If you are working with such materials, the use of Schlenk line techniques or a glovebox is essential to prevent decomposition of your starting materials or product.
Guide 2: Purification Predicaments
Isolating your desired complex in a pure form is as crucial as its synthesis. This guide explores common purification challenges.
Q: My complex is difficult to purify. What are the best methods?
A: The choice of purification method depends on the stability, solubility, and polarity of your complex.
| Purification Technique | Best Suited For | Key Considerations |
| Recrystallization | Crystalline, thermally stable complexes with moderate solubility. | The most powerful technique for achieving high purity.[1] Requires finding a suitable solvent system where the complex is soluble when hot and insoluble when cold. |
| Column Chromatography | Stable, non-polar to moderately polar complexes. | Effective for separating mixtures.[14][15] The choice of stationary phase (silica, alumina) and eluent is critical. Be aware that some complexes may decompose on the column.[15] |
| Precipitation/Washing | Complexes that are insoluble in a solvent in which impurities are soluble. | A simple and effective method for removing soluble impurities.[3] |
| Ion-Exchange Chromatography | Charged (cationic or anionic) complexes. | Separates complexes based on their charge.[16] |
Expert Tip: Before attempting column chromatography, run a 2D TLC to check for the stability of your complex on the stationary phase.[15] Spot your compound, elute in one direction, dry the plate, and then elute in the perpendicular direction. A stable compound will remain on the diagonal.
Guide 3: Characterization Conundrums
Unambiguous characterization is the final step in confirming the identity and structure of your metal complex. This guide addresses common issues with key analytical techniques.
Logical Flow for Metal Complex Characterization
Caption: A typical workflow for the structural characterization of a new metal complex.
NMR Spectroscopy: The Paramagnetic Challenge
-
Problem: My NMR spectrum has very broad signals, or some signals are missing entirely.
-
Cause: If your metal center is paramagnetic (contains unpaired electrons), it can cause significant broadening and large chemical shifts of the NMR signals of the coordinated ligand.[17][18][19] This effect is distance-dependent, with protons closer to the metal being more affected. In some cases, signals can be broadened to the point of being undetectable.[18]
-
Solutions:
-
Specialized NMR Experiments: Certain NMR pulse sequences are designed to be more tolerant of paramagnetic broadening.[20][21]
-
Variable Temperature NMR: Acquiring spectra at different temperatures can sometimes sharpen signals.
-
Consider a Diamagnetic Analogue: If possible, synthesizing an analogous complex with a diamagnetic metal can help in assigning the ligand signals.
-
Mass Spectrometry: Is What I See What I Have?
-
Problem: My ESI-MS spectrum shows fragmentation of my complex or unexpected adducts.
-
Cause: ESI is a "soft" ionization technique, but the conditions in the mass spectrometer source can still be harsh enough to cause labile ligands to dissociate.[22] Adducts with solvent molecules or counter-ions are also commonly observed.[23] It's important to remember that the gas-phase chemistry inside the mass spectrometer may not perfectly reflect the species in solution.[23][24]
-
Solutions:
-
Optimize Source Conditions: Gently adjusting parameters like cone voltage and desolvation temperature can minimize fragmentation.[22]
-
Isotopic Pattern Analysis: The characteristic isotopic distribution of many metals can be a powerful tool for confirming the presence of the metal in a given ion.[25]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can help to confirm the elemental composition of your complex.
-
X-ray Crystallography: The Gold Standard with Caveats
-
Problem: I'm struggling to grow single crystals suitable for X-ray diffraction.
-
Cause: Crystal growth is often more of an art than a science. Factors like solvent, temperature, and the presence of impurities can all affect crystallization.
-
Solutions:
-
Systematic Screening: Try various crystallization techniques such as slow evaporation, vapor diffusion, and layering with a variety of solvents and solvent mixtures.[1]
-
Purity is Key: Ensure your complex is as pure as possible before attempting crystallization, as impurities can inhibit crystal growth.
-
-
A Note of Caution: While a crystal structure provides definitive structural information, be aware that the solid-state structure may be influenced by crystal packing forces and may not be identical to the structure in solution.[26]
Section 3: Essential Experimental Protocols
This section provides step-by-step methodologies for foundational experiments in metal complex chemistry.
Protocol 1: General Synthesis of a Metal Complex
-
Reactant Preparation: Accurately weigh the ligand and metal salt in the desired stoichiometric ratio.
-
Dissolution: Dissolve the ligand in a suitable solvent in a reaction vessel equipped with a magnetic stirrer. If necessary, gently heat the solution to aid dissolution.
-
Metal Salt Addition: Dissolve the metal salt in a minimal amount of the same or a compatible solvent. Add the metal salt solution dropwise to the stirring ligand solution.
-
Reaction: Stir the reaction mixture at the desired temperature for a specified period. Monitor the reaction progress using an appropriate technique (e.g., TLC, UV-Vis).
-
Isolation: Once the reaction is complete, isolate the crude product. This may involve cooling the solution to induce precipitation, removing the solvent under reduced pressure, or adding an anti-solvent to cause the product to crash out.
-
Purification: Purify the crude product using one of the methods described in the "Purification Predicaments" guide.
-
Characterization: Thoroughly characterize the purified complex to confirm its identity and structure.
Protocol 2: Determining Metal-Ligand Stoichiometry by UV-Vis Spectroscopy (Job's Plot)
-
Stock Solutions: Prepare equimolar stock solutions of the metal salt and the ligand.
-
Serial Solutions: Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each (from 0 to 1).
-
UV-Vis Measurement: Record the UV-Vis spectrum for each solution and measure the absorbance at the wavelength of maximum absorbance (λ_max) of the complex.
-
Data Plotting: Plot the absorbance at λ_max against the mole fraction of the ligand.
-
Stoichiometry Determination: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a maximum at 0.67 suggests a 1:2 ratio.
References
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Vertex AI Search.
- UV-Visible spectrophotometric measurements of metal complex formation at high temperatures: the stability of Mn (11) chloride sp. RRUFF.
- Characterizing metal binding sites in proteins with X-ray crystallography. PMC - NIH.
- How to Purify Organometallic Complexes? (2020). ResearchGate.
- Can we do column chromatography for the purification of metal complexs? (2016). Stack Exchange.
- Can we do column chromatography for the purification of metal complexs? (2016). ECHEMI.
- Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes. PMC - NIH.
- Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry.
- How do we monitor the reactions involving the synthesis of metal nhc complex? (2015). ResearchGate.
- Organometallic chemistry. Wikipedia.
- Characterizing metal–biomolecule interactions by mass spectrometry. The Heffern Lab.
- Purifying and identifying transition metal complexes. An experiment using cation exchange chromatography. Journal of Chemical Education.
- Technical Support Center: Optimizing Metal Complex Formation. Benchchem.
- Technical Support Center: Optimizing Metal Complexation Reactions. Benchchem.
- Complexation Titration. Chemistry LibreTexts.
- Ultraviolet–visible (UV–Vis) spectra of the metal complexes. ResearchGate.
- How to find a better solution for the solubility of metal complexes? (2021). ResearchGate.
- Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. PMC - NIH.
- Determination of Protonation Constants and Stability Constants of Lanthanides with Derivative of H4DOTA Complexes by the UV-VIS Spectro. Bentham Open Archives.
- How Pure is Pure? Metal Complexation Studies Directed Towards Pharmaceutical Drug Purification. ScholarWorks.
- MS of organometallics. University of Victoria.
- KINETICS AND MECHANISM OF REACTIONS IN METAL COMPLEXES. Government Mohindra College, Patiala.
- Metal-Ligand Interactions. Solubility of Things.
- Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. PMC.
- Assigning the ESI mass spectra of organometallic and coordination compounds. University of Victoria.
- The kinetics and mechanisms of the formation of metal complexes containing non-cyclic and macrocyclic ligands. Digital Repository.
- NMR-Spectroscopy-of-Paramagnetic-Compounds.pdf. University of Washington Department of Chemistry.
- UV–Vis Spectra of Gold(III) Complexes with Different Halides, Hydroxide, and Ammonia According to TD-DFT Calculations. MDPI.
- Principles of High-Resolution NMR Spectroscopy of Paramagnetic Molecules in Solutions. (2018). IntechOpen.
- THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES. Government Shivalik College Naya Nangal.
- How to Analyze Metal Organic Complexes, what kind of characterization do I need to use? (2017). ResearchGate.
- Reaction Mechanism of Transition Metal Complexes – I. Dalal Institute.
- Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. ACS Publications.
- NMR techniques for the analysis of paramagnetic materials. (2020). Spectroscopy Europe.
- Paramagnetic Nuclear Magnetic Resonance: The Toolkit. MDPI.
- 7.4: The Formation of Complex Ions. Chemistry LibreTexts.
- Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy.
- Examining Metal Complexes and How They Enhance Detection Techniques. (2024). Spectroscopy Online.
- Metal Complexes-Knowledge of Reaction Mechanisms Simplifies Their Synthesis. ACS Publications.
- X-Ray Diffraction Crystallography: Introduction, Examples and Solved Problems. IntechOpen.
- 6.2: Synthesis and Stability. Chemistry LibreTexts.
- Examples of common challenges encountered when using X-ray crystal structures. ResearchGate.
- Preparation, Analysis, and Characterization of Some Transition Metal Complexes—A Holistic Approach. Journal of Chemical Education.
- Problems and Solutions in Quantitative Analysis of Complex Mixtures by X-Ray Powder Diffraction. Cambridge University Press.
- 7.3: X-ray Crystallography. Chemistry LibreTexts.
- Metal Complexes Diversity: Synthesis, Conformation, and Bioactivity. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Organometallic chemistry - Wikipedia [en.wikipedia.org]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. cbpbu.ac.in [cbpbu.ac.in]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. gcnayanangal.com [gcnayanangal.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. echemi.com [echemi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. vibgyorpublishers.org [vibgyorpublishers.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
- 21. Paramagnetic Nuclear Magnetic Resonance: The Toolkit [mdpi.com]
- 22. web.uvic.ca [web.uvic.ca]
- 23. Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. heffernlab.com [heffernlab.com]
- 25. web.uvic.ca [web.uvic.ca]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Iron Chelating Efficacy: Deferiprone vs. a Novel Hydroxypyridinone Derivative
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of iron chelation therapy, Deferiprone has long been a cornerstone for managing transfusional iron overload, particularly in patients with thalassemia.[1][2] However, the quest for chelators with enhanced efficacy, improved safety profiles, and greater selectivity continues to drive research and development. This guide provides a detailed comparative analysis of Deferiprone and a promising, structurally related compound, 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one.
It is critical to note that while extensive data exists for Deferiprone, there is a paucity of published experimental studies directly evaluating the efficacy of this compound. Therefore, this guide will draw upon data from a closely related analogue, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, to infer the potential efficacy and properties of the 5-methoxy derivative, grounded in established principles of structure-activity relationships for hydroxypyridinone iron chelators.
Unveiling the Candidates: Chemical Structures
The iron-chelating activity of these compounds is centered on the hydroxypyridinone scaffold. Below are the chemical structures of Deferiprone and its hydroxymethyl and methoxy-substituted analogue, alongside the closely studied 5-hydroxy derivative.
-
Deferiprone: 3-hydroxy-1,2-dimethylpyridin-4(1H)-one
-
This compound: The subject of our comparative interest.
-
5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one: A structurally similar analogue with available experimental data.
The Common Ground: Mechanism of Iron Chelation
Both Deferiprone and its derivatives are orally active, bidentate ligands that bind to ferric iron (Fe³⁺) in a 3:1 ratio, forming a stable, neutral complex that is subsequently excreted, primarily in the urine.[1][3] This process involves the deprotonated hydroxyl groups on the pyridinone ring, which act as the iron-coordinating sites. The ability of these small molecules to permeate cell membranes allows for the chelation of intracellular iron, a key factor in mitigating iron-induced cardiotoxicity.[1]
Caption: Mechanism of Iron Chelation by Hydroxypyridinones.
Head-to-Head: A Comparative Look at Efficacy
The efficacy of an iron chelator is fundamentally linked to its affinity for iron, a property quantified by the pFe³⁺ value. A higher pFe³⁺ value indicates a greater ability to bind iron at physiological pH, suggesting more efficient chelation.
| Compound | pFe³⁺ Value | Reference |
| Deferiprone | 20.6 | [4][5][6] |
| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | 22.0 | [4][5][6] |
| This compound | Not available |
As the table demonstrates, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one exhibits a notably higher pFe³⁺ value than Deferiprone.[4][5][6] This enhanced iron binding affinity is attributed to both the tautomeric shift to a catechol-like form and a lower protonation constant of the hydroxyl group.[4][5]
Inferences for this compound
In vivo studies on mice with 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one have confirmed its efficacy in iron chelation.[4][5] Furthermore, this analogue has demonstrated a degree of selectivity for iron over other essential metal ions like copper and zinc, a desirable characteristic for minimizing off-target effects.[4][5]
Experimental Protocols: A Glimpse into the Lab
For researchers aiming to synthesize and evaluate novel hydroxypyridinone chelators, the following protocols, adapted from the synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, can serve as a valuable guide.
Synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one
This synthesis is typically achieved from kojic acid, a readily available starting material.
Caption: General Synthesis Pathway for 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one.
Step-by-Step Methodology:
-
Protection of Kojic Acid: The hydroxyl groups of kojic acid are protected, for instance, through benzylation, to prevent unwanted side reactions.
-
Ammonolysis: The protected kojic acid is then reacted with aqueous ammonia, which leads to the formation of the pyridinone ring.
-
Deprotection: The protecting groups are removed to yield the final product, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one.
Determination of pFe³⁺: A Potentiometric Titration Approach
The pFe³⁺ value is determined experimentally using potentiometric titration.
Methodology Overview:
-
Solution Preparation: Prepare solutions of the chelator, a strong acid (e.g., HCl), a strong base (e.g., KOH), and a ferric iron salt (e.g., FeCl₃) of known concentrations in a suitable ionic medium.
-
Titration: Titrate the chelator solution, in the presence and absence of ferric iron, with the standardized strong base.
-
Data Acquisition: Record the pH at each addition of the titrant.
-
Data Analysis: Use specialized software to analyze the titration curves and calculate the protonation constants of the ligand and the stability constants of the iron-ligand complexes. The pFe³⁺ value is then calculated from these constants.
Safety and Toxicological Profile of Deferiprone
Deferiprone is generally well-tolerated, but it is associated with some adverse effects, the most serious being agranulocytosis and neutropenia, which necessitate regular monitoring of blood counts.[7][8] Other reported side effects include gastrointestinal symptoms and arthropathy.[7][8] The toxicological profile of this compound remains to be determined through preclinical studies.
Future Directions and Concluding Remarks
The available evidence on 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one strongly suggests that modifications to the Deferiprone scaffold can lead to a significant improvement in iron chelating efficacy. The markedly higher pFe³⁺ value of this analogue is a compelling indicator of its potential as a more potent iron chelator.
This guide underscores the critical need for the synthesis and comprehensive experimental evaluation of this compound. Future research should focus on:
-
Synthesis and Characterization: Developing a robust synthetic route for this compound and confirming its structure.
-
In Vitro Efficacy Studies: Determining its pFe³⁺ value and assessing its ability to chelate iron from various sources.
-
In Vivo Efficacy and Safety Studies: Evaluating its iron-clearing efficacy in animal models of iron overload and establishing its pharmacokinetic and toxicological profiles.
By pursuing these research avenues, the scientific community can ascertain whether this compound represents a viable and potentially superior alternative to Deferiprone for the treatment of iron overload disorders.
References
-
Macsen Labs. Deferiprone | Mechanism of Action, Uses & Side effects. Available from: [Link].
-
Patsnap Synapse. (2024-07-17) What is the mechanism of Deferiprone? Available from: [Link].
-
Cario, H., et al. (2007). Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia. Annals of Hematology, 86(1), 23-28. Available from: [Link].
-
Kontoghiorghes, G. J. (2007). The Role of Deferiprone in Iron Chelation. Ovid. Available from: [Link].
-
Kontoghiorghes, G. J., & Kontoghiorghes, G. J. (2016). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Drug Design, Development and Therapy, 10, 465–481. Available from: [Link].
-
Lachowicz, J. I., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 45(13), 5586-5597. Available from: [Link].
-
Lachowicz, J. I., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H). IRIS UniCa. Available from: [Link].
-
Lachowicz, J. I., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. ResearchGate. Available from: [Link].
-
Lachowicz, J. I., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydrox. UniCA IRIS. Available from: [Link].
-
Zhou, T., Kong, X., & Hider, R. C. (2019). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Dalton Transactions, 48(10), 3459-3466. Available from: [Link].
-
Agarwal, M. B., et al. (1991). Efficacy and safety of 1-2, dimethyl-3-hydroxypyrid-4-one (L1) as an oral iron chelator in patients of beta thalassaemia major with iron overload. Journal of Association of Physicians of India, 39(9), 669-672. Available from: [Link].
-
Gholami, A., et al. (2018). A Review on Iron Chelators in Treatment of Iron Overload Syndromes. International Journal of Hematology-Oncology and Stem Cell Research, 12(4), 297-308. Available from: [Link].
-
Zeidan, A. M., et al. (2023). Real-world safety analysis of deferiprone in patients with MDS. YouTube. Available from: [Link].
-
Al-Jafari, A. A., et al. (2024). Efficacy of the iron-chelating agent, deferiprone, in patients with Parkinson's disease: A systematic review and meta-analysis. Brain and Behavior, 14(2), e3434. Available from: [Link].
-
Chang, Y., et al. (2021). Iron Chelators in Treatment of Iron Overload. Journal of Clinical Medicine, 10(11), 2419. Available from: [Link].
-
Taher, A., et al. (2004). Five-year trial of deferiprone chelation therapy in thalassaemia major patients. Acta Haematologica, 112(4), 179-183. Available from: [Link].
-
Calvaruso, G., et al. (2015). Deferiprone versus deferoxamine in thalassemia intermedia: Results from a 5-year long-term Italian multicenter randomized clinical trial. American Journal of Hematology, 90(7), 634-638. Available from: [Link].
-
Kattamis, A. (2024). Challenges of Iron Chelation in Thalassemic Children. Children, 11(2), 195. Available from: [Link].
-
Olivieri, N. F., & Brittenham, G. M. (1998). Long-term trials of deferiprone in Cooley's anemia. Annals of the New York Academy of Sciences, 850, 217-222. Available from: [Link].
-
Vichinsky, E., et al. (2011). Deferiprone vs deferoxamine for transfusional iron overload in SCD and other anemias: a randomized, open-label noninferiority study. Blood, 118(13), 3507-3515. Available from: [Link].
-
Olivieri, N. F., et al. (1992). Efficacy and possible adverse effects of the oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in thalassemia major. Blood, 80(3), 593-598. Available from: [Link].
-
CADTH. (2021). Deferiprone (Ferriprox). NCBI Bookshelf. Available from: [Link].
-
Kontoghiorghes, G. J. (2022). Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects. International Journal of Molecular Sciences, 23(19), 11883. Available from: [Link].
-
ClinicalTrials.gov. (2012). Study With Deferiprone and/or Desferrioxamine in Iron Overloaded Patients. Available from: [Link].
-
Taher, A., et al. (2001). Comparison between deferoxamine and deferiprone (L1) in iron-loaded thalassemia patients. European Journal of Haematology, 67(1), 30-34. Available from: [Link].
Sources
- 1. dovepress.com [dovepress.com]
- 2. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of iron chelation effects of deferoxamine, deferasirox, and combination of deferoxamine and deferiprone on liver and cardiac T2* MRI in thalassemia maior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of iron chelation effects of deferoxamine, deferasirox, and combination of deferoxamine and deferiprone on liver and cardiac T2* MRI in thalassemia maior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 3-Hydroxypyridin-4-one Based Iron Chelators: A Comparative Analysis
Iron, an element indispensable for life, can become a potent toxin when in excess. Pathological iron accumulation, a hallmark of conditions like β-thalassemia, sickle cell disease, and hereditary hemochromatosis, necessitates therapeutic intervention to prevent life-threatening organ damage.[1][2][3] Iron chelation therapy, which involves the administration of compounds that bind to excess iron and facilitate its excretion, remains the cornerstone of managing iron overload.[4]
Among the various classes of chelators, the 3-hydroxypyridin-4-ones (3,4-HPOs) have emerged as a clinically significant and versatile scaffold. This guide provides an in-depth comparative analysis of 3,4-HPO based iron chelators, offering a technical resource for researchers, clinicians, and professionals in drug development. We will dissect the archetypal chelator, Deferiprone, compare it with other clinically used agents, and explore the experimental methodologies crucial for evaluating and developing novel chelators in this class.
The Archetype: Deferiprone (L1) - An Orally Active Pioneer
Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one), also known as L1 or by its brand name Ferriprox®, was the first orally active iron chelator to be widely used clinically.[1][5][6] Its development marked a significant advancement over the parenterally administered Deferoxamine, offering patients a more convenient treatment regimen.[7]
Chemical Properties and Mechanism of Action
Deferiprone is a small, bidentate ligand, meaning it uses two of its atoms to bind a single iron ion.[8][9] It exhibits a high affinity and selectivity for ferric iron (Fe³⁺).[5] The core of its function lies in its ability to form a stable, neutral 3:1 complex with iron, where three molecules of Deferiprone coordinate with one ferric ion.[5][10][11] This neutral complex is water-soluble and is primarily excreted through the urine, often giving it a characteristic reddish-brown color that indicates iron removal.[1][5][10]
By sequestering excess iron from the labile iron pool within cells and plasma, Deferiprone prevents iron from participating in the Fenton reaction, a catalytic process that generates highly damaging reactive oxygen species.[10] This mitigates oxidative stress and reduces iron deposition in vital organs like the heart and liver.[8][10]
Figure 1: Mechanism of Deferiprone iron chelation.
Comparative Analysis: Deferiprone vs. Other Key Iron Chelators
The clinical landscape of iron chelation is dominated by three main agents: Deferiprone (DFP), Deferoxamine (DFO), and Deferasirox (DFX). Each possesses distinct pharmacological profiles, creating a need for careful patient- and condition-specific selection.
-
Deferoxamine (DFO): The historical standard of care, DFO is a hexadentate chelator derived from the bacterium Streptomyces pilosus.[12] Being hexadentate, it forms a very stable 1:1 complex with iron.[12] Its major drawback is its poor oral bioavailability, requiring slow, prolonged subcutaneous infusions, which often leads to poor patient compliance.[7]
-
Deferasirox (DFX): Another orally active agent, DFX is a tridentate chelator, forming a 2:1 complex with iron.[9][12] It has a long plasma half-life, allowing for once-daily dosing.[9][12] The DFX-iron complex is primarily eliminated through the feces via biliary excretion.[5]
Clinical studies have shown that while all three drugs are effective, they exhibit different efficiencies in removing iron from specific organs. Deferiprone, due to its small size and lipophilicity, is particularly effective at penetrating cell membranes and removing intracellular iron, showing a notable cardioprotective effect.[5][9][13][14] Comparative studies and meta-analyses have indicated that Deferiprone may be superior to both DFO and DFX in reducing myocardial iron load.[2][5][13][15] Conversely, DFO appears more efficient at reducing hepatic (liver) iron stores.[2]
Table 1: Comparison of Clinically Approved Iron Chelators
| Feature | Deferiprone (DFP) | Deferoxamine (DFO) | Deferasirox (DFX) |
| Chemical Class | 3-Hydroxypyridin-4-one | Siderophore (Hydroxamate) | N-substituted bis-hydroxyphenyl-triazole |
| Administration | Oral[1] | Subcutaneous/Intravenous[12] | Oral[9] |
| Denticity | Bidentate[8] | Hexadentate[12] | Tridentate[12] |
| Stoichiometry (Ligand:Fe³⁺) | 3:1[10] | 1:1[12] | 2:1[12] |
| Plasma Half-life | ~2-3 hours[9][12] | ~20-30 minutes[12] | ~8-16 hours[9][12] |
| Primary Excretion Route | Urine[5][10] | Urine and Feces[12] | Feces[5] |
| Key Efficacy | Superior for Cardiac Iron Removal[5][13] | Effective for Liver Iron Removal[2] | Broadly effective, once-daily dosing[3] |
| Major Adverse Effects | Agranulocytosis, Neutropenia[9][11][16] | Local infusion site reactions, Auditory/Ocular toxicity | Gastrointestinal disturbances, Renal toxicity[9] |
The Next Generation: Advancing the 3,4-HPO Scaffold
While Deferiprone was a breakthrough, its limitations, including a short half-life and the risk of serious side effects like agranulocytosis, have driven the search for improved 3,4-HPO analogues.[16] A key parameter guiding this research is the pFe³⁺ value .
pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration, calculated under standardized physiological conditions (pH 7.4, 1 µM total iron, 10 µM total ligand).[16] It provides a more biologically relevant measure of a chelator's iron-binding affinity than simple stability constants because it accounts for ligand basicity and competition with protons at physiological pH.[17] A higher pFe³⁺ value indicates greater chelating efficiency. Deferiprone has a pFe³⁺ value of approximately 19.4.[16][18]
Researchers have successfully synthesized novel 3,4-HPO derivatives with significantly enhanced pFe³⁺ values by modifying the pyridinone ring.[16][18][19] For example, the introduction of a 1'-hydroxyalkyl group at the 2-position or an amido function can increase the pFe³⁺.[16][18] A notable example is CP502 , a 2-amido-3-hydroxypyridin-4-one, which boasts a pFe³⁺ of 21.7 and has demonstrated enhanced iron chelation activity over Deferiprone in preclinical models.[16]
Experimental Evaluation of Iron Chelators: Key Methodologies
Rigorous and standardized experimental evaluation is critical in the development pipeline of any new chelating agent. The process typically moves from initial chemical characterization to cellular assays and finally to preclinical animal models.
Figure 2: General workflow for iron chelator development.
Protocol 1: Determination of Iron Chelation Efficiency (pFe³⁺)
-
Principle: This protocol uses spectrophotometric titration to determine the stability constants of the iron-ligand complexes, which are then used to calculate the pFe³⁺ value. The method relies on the competition between the ligand and a known competitor ligand for Fe³⁺, or by directly observing the formation of the colored Fe³⁺-ligand complex across a range of pH values.
-
Materials:
-
3,4-HPO chelator of interest
-
Standardized FeCl₃ solution
-
pH buffers (e.g., MES, HEPES, CHES) covering a range from pH 2 to 11
-
High-purity water
-
UV-Vis Spectrophotometer
-
Calibrated pH meter
-
Thermostatted reaction vessel
-
-
Methodology:
-
Ligand Protonation Constants (pKa): First, determine the pKa values of the chelator. Prepare a solution of the ligand (e.g., 0.1 mM) in a non-complexing electrolyte solution (e.g., 0.1 M KCl). Titrate this solution with standardized NaOH, recording the pH and UV-Vis spectrum after each addition. Analyze the spectral changes as a function of pH to calculate the pKa values.
-
Iron Complex Stability Constants: Prepare a series of solutions containing a fixed concentration of the ligand (e.g., 100 µM) and iron (e.g., 20 µM, ensuring a ligand-to-metal ratio of 5:1 to favor complex formation).
-
Adjust the pH of the first solution to ~2.0 with HCl and record the UV-Vis spectrum.
-
Incrementally increase the pH by adding standardized NaOH, allowing the solution to equilibrate at each step. Record the pH and UV-Vis spectrum at each pH point up to ~11.
-
Data Analysis: Use a computational program (e.g., Hyperquad, PSEQUAD) to analyze the spectrophotometric data. The software refines the stability constants (log β) for the various Fe³⁺-ligand species (e.g., FeL, FeL₂, FeL₃) that best fit the experimental data.
-
pFe³⁺ Calculation: With the determined stability constants and ligand pKa values, calculate the pFe³⁺ using the definition: the negative logarithm of the free [Fe³⁺] in a solution at pH 7.4 with a total ligand concentration of 10 µM and a total iron concentration of 1 µM.[16][20]
-
Protocol 2: Cellular Iron Chelation using Calcein Fluorescence Assay
-
Principle: Calcein is a fluorescent dye that is quenched upon binding to divalent metal ions like Fe²⁺. When an effective iron chelator enters the cell, it removes iron from calcein, leading to a de-quenching and an increase in fluorescence. This provides a dynamic measure of a chelator's ability to access and bind the intracellular labile iron pool (LIP).[21]
-
Materials:
-
Cell line (e.g., H9c2 cardiomyocytes, HepG2 hepatocytes)
-
Cell culture medium (e.g., DMEM) and supplements
-
Calcein-AM (acetoxymethyl ester)
-
3,4-HPO chelator of interest
-
Positive control chelator (e.g., Salicylaldehyde isonicotinoyl hydrazone - SIH)
-
Fluorescence plate reader or fluorescence microscope
-
-
Methodology:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well black-walled plate) and grow to ~80-90% confluency.
-
Calcein Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Incubate the cells with Calcein-AM (e.g., 0.5 µM) in the dark at 37°C for 15-30 minutes. The AM ester allows the molecule to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent calcein inside.
-
Washing: Wash the cells thoroughly with the buffer to remove extracellular Calcein-AM.
-
Baseline Fluorescence: Measure the baseline fluorescence (F_initial) of the calcein-loaded cells using appropriate excitation/emission wavelengths (e.g., 485 nm/520 nm). The fluorescence will be partially quenched by the basal labile iron pool.
-
Chelator Addition: Add the 3,4-HPO chelator at various concentrations to the wells.
-
Kinetic Measurement: Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30-60 minutes). An increase in fluorescence indicates chelation of intracellular iron.
-
Data Analysis: The rate of fluorescence increase and the final plateau (F_final) are proportional to the chelator's permeability and iron-binding efficacy. The change in fluorescence (ΔF = F_final - F_initial) can be used to compare the relative efficiencies of different chelators.[22]
-
Protocol 3: In Vivo Efficacy in an Iron-Overload Mouse Model
-
Principle: To assess the systemic iron-removing efficacy of a chelator, a preclinical animal model that mimics chronic iron overload is essential. The most common method involves parenteral administration of iron dextran.[23] The chelator's performance is then evaluated by measuring the reduction of iron stores in key organs.
-
Materials:
-
Mice (e.g., C57BL/6 strain)
-
Iron dextran solution
-
3,4-HPO chelator formulated for oral or parenteral administration
-
Metabolic cages for urine and feces collection
-
Reagents for tissue iron quantification (e.g., acid digestion, colorimetric ferrozine-based assay, or ICP-MS)
-
-
Methodology:
-
Induction of Iron Overload: Administer iron dextran to mice (e.g., weekly intraperitoneal injections of 100 mg/kg) for a period of 4-8 weeks.[24] Allow a 2-4 week equilibration period after the last injection for the iron to distribute into tissues. A control group receives saline injections.[23][24]
-
Grouping and Treatment: Randomly assign iron-overloaded mice to different groups: vehicle control, positive control (e.g., Deferiprone at 75 mg/kg/day), and test chelator groups at various doses. Administer the treatments daily for a specified period (e.g., 4 weeks).
-
Sample Collection: During the treatment period, mice can be housed in metabolic cages to collect 24-hour urine and feces for measurement of iron excretion. At the end of the study, collect blood for serum ferritin analysis and harvest organs (liver, heart, spleen).
-
Tissue Iron Quantification: a. Weigh a portion of each tissue sample. b. Digest the tissue using a mixture of concentrated nitric and perchloric acids. c. Dilute the digestate and measure the iron concentration using a colorimetric assay or, for higher sensitivity, Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Data Analysis: Compare the tissue iron concentrations (e.g., µg iron per gram of dry tissue) and total iron excretion between the vehicle-treated and chelator-treated groups. A statistically significant reduction in liver and/or cardiac iron and an increase in urinary/fecal iron excretion indicates chelator efficacy.
-
Figure 3: Workflow for in vivo evaluation of an iron chelator.
Conclusion and Future Directions
The 3-hydroxypyridin-4-one scaffold represents a cornerstone of modern iron chelation therapy. Deferiprone, the first clinically successful oral agent from this class, demonstrated the potential for effective and convenient management of iron overload, particularly in mitigating cardiac iron toxicity. However, the journey does not end with Deferiprone. Ongoing research, guided by a deeper understanding of structure-activity relationships and sophisticated evaluation methodologies, continues to yield next-generation 3,4-HPO derivatives. These novel compounds, boasting higher iron affinity and potentially improved safety profiles, hold the promise of more effective and personalized chelation strategies, ultimately improving the quality of life and long-term outcomes for patients burdened by iron overload.
References
- Patsnap Synapse. (2024). What is the mechanism of Deferiprone?
- Clinicaltrials.eu. (n.d.). Deferiprone – Application in Therapy and Current Clinical Research.
- Macsen Labs. (n.d.). Deferiprone | Mechanism of Action, Uses & Side effects.
- Hider, R. C., Liu, Z. D., & Piyamongkol, S. (2000). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. Transfusion Science, 23(3), 201–209.
- Hider, R. C., Liu, Z. D., & Piyamongkol, S. (2000). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. Transfusion Science, 23(3), 201-9.
- Unknown Authors. (2018). Comparison of Deferiprone to Deferasirox and Deferoxamine to Cardiac and Hepatic T2* MRI in Thalassemia Patients. Acta Medica Indonesiana, 50(2).
- Patsnap Synapse. (2024). What is Deferiprone used for?
- Al-Khabori, M., Bhandari, S., Al-Huneini, M., Al-Farsi, K., & Panjwani, V. (2024). Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials. Cureus, 16(2), e53610.
- Zhou, T., Neufeld, R. J., & Liu, Z. D. (2008). Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers. Biomacromolecules, 9(4), 1171–1179.
- S. K. Ballas, et al. (2015). Experimental animal model to study iron overload and iron chelation and review of other such models. International Journal of Hematology Research.
- Wu, S. F., et al. (2014). Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials. PLOS One, 9(11), e112664.
- Haskali, M. B., & Donnelly, P. S. (2016). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. Molecules, 21(7), 873.
- Pepe, A., et al. (2008). Comparison of Deferasirox, Deferiprone, and Desferrioxamine Effectiveness on Myocardial Iron Concentrations and Biventricular Function by Quantitative MR in Beta-Thalassemia Major. Blood, 112(11), 894.
- Drugs.com. (n.d.). Deferiprone: Package Insert / Prescribing Information / MOA.
- Jackson, W. G., et al. (1992). Copper complexation by 3-hydroxypyridin-4-one iron chelators: structural and iron competition studies. Journal of Inorganic Biochemistry, 45(3), 169–181.
- Ballas, S. K., et al. (2015). Experimental Animal Model to Study Iron Overload and Iron Chelation and Review of Other Such Models. International Journal of Hematology Research.
- Garringer, H. J., et al. (2016). Effect of Systemic Iron Overload and a Chelation Therapy in a Mouse Model of the Neurodegenerative Disease Hereditary Ferritinopathy. PLoS ONE, 11(8), e0161341.
- Wu, S. F., et al. (2014). Comparative efficacy and safety of deferoxamine, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials. PLoS ONE, 9(11), e112664.
- Benchchem. (n.d.). Oral Iron Chelators: A Comparative Efficacy Guide for Researchers.
- White, G. P., Jacobs, A., & Grady, R. W. (1976). The effect of chelating agents on cellular iron metabolism. Clinical Science and Molecular Medicine, 50(3), 145–152.
- Garringer, H. J., et al. (2016). Effect of Systemic Iron Overload and a Chelation Therapy in a Mouse Model of the Neurodegenerative Disease Hereditary Ferritinopathy. PLOS One.
- Kontoghiorghes, G. J., Aldouri, M. A., Hoffbrand, A. V., Barr, J., Wonke, B., Kourouclaris, T., & Sheppard, L. (1987). 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload. The Lancet, 1(8545), 1294–1295.
- Simonart, T., et al. (2001). Effect of iron chelators on proliferation and iron uptake in hepatoma cells. Cancer, 92(6), 1654–1662.
- Epsztejn, S., Glickstein, H., & Cabantchik, Z. I. (1997). A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. Analytical Biochemistry, 248(1), 31–40.
- Porter, J. B., et al. (1991). Comparison of the subacute toxicity and efficacy of 3-hydroxypyridin-4- one iron chelators in overloaded and nonoverloaded mice. Blood, 78(10), 2737–2744.
- Ward, R. J., & Crichton, R. R. (2019). The Efficacy of Iron Chelators for Removing Iron from Specific Brain Regions and the Pituitary—Ironing out the Brain. Nutrients, 11(9), 2200.
- Stanford Medicine. (2020). Researchers find potential cure for deadly iron-overload disease.
- Richardson, D. R. (2001). Effect of Iron Chelators on Proliferation and Iron Uptake in Hepatoma Cells. Cancer, 92(6), 1654-1662.
- Potuckova, E., et al. (2014). Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury. Oxidative Medicine and Cellular Longevity.
- Santos, M. A., et al. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. Molecules, 26(23), 7277.
- Al-Khabori, M., et al. (2024). Iron chelators: as therapeutic agents in diseases. Journal of Applied Pharmaceutical Science.
- Kontoghiorghes, G. J. (2016). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Drug Design, Development and Therapy, 10, 465–481.
- Liu, Z. D., et al. (1999). Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values. Journal of Medicinal Chemistry, 42(23), 4814–4823.
- Crisponi, G., & Remelli, M. (2008). Iron chelating agents for iron overload diseases. Coordination Chemistry Reviews, 252(10-11), 1225-1240.
- Mobarra, N., et al. (2016). A Review on Iron Chelators in Treatment of Iron Overload Syndromes. International Journal of Hematology-Oncology and Stem Cell Research, 10(4), 239–247.
- Zen-Bio, Inc. (n.d.). Ferrous Iron Chelating (FIC) Assay Kit.
- Cappellini, M. D. (n.d.). The importance of chelation therapy in thalassemia and iron chelators available for patients. VJHemOnc.
Sources
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. mail.actamedindones.org [mail.actamedindones.org]
- 3. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macsenlab.com [macsenlab.com]
- 6. 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The importance of chelation therapy in thalassemia and iron chelators available for patients | VJHemOnc [vjhemonc.com]
- 8. What is Deferiprone used for? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
- 12. daneshyari.com [daneshyari.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Comparative efficacy and safety of deferoxamine, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance [mdpi.com]
- 21. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Effect of Systemic Iron Overload and a Chelation Therapy in a Mouse Model of the Neurodegenerative Disease Hereditary Ferritinopathy | PLOS One [journals.plos.org]
Validating the Antioxidant Effect of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one: An In Vitro Comparative Guide
In the relentless pursuit of novel therapeutics to combat pathologies rooted in oxidative stress, the rigorous in vitro validation of new chemical entities is a cornerstone of preclinical development. This guide provides a comprehensive framework for assessing the antioxidant potential of the novel compound, 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one. By employing a multi-assay strategy and comparing its performance against well-characterized antioxidant standards, researchers can build a robust data package to support further investigation.
The Imperative of Antioxidant Validation in Drug Discovery
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury.[2] The validation of a compound's antioxidant capacity is therefore a critical step in its development as a potential therapeutic agent.
This guide will focus on a systematic in vitro approach to characterize the antioxidant profile of this compound, a hydroxypyridinone derivative. Hydroxypyridinones are known for their iron-chelating and antioxidant properties.[2] We will compare its activity against three widely recognized antioxidants:
-
Trolox: A water-soluble analog of vitamin E, frequently used as a standard in antioxidant assays due to its potent radical scavenging activity.[3][4]
-
Ascorbic Acid (Vitamin C): A vital water-soluble antioxidant in biological systems, known for its ability to scavenge a wide range of ROS.[5][6]
-
Quercetin: A plant-derived flavonoid with potent antioxidant and anti-inflammatory properties, acting through multiple mechanisms.[7][8]
A Multi-Faceted Approach to In Vitro Antioxidant Assessment
No single assay can fully capture the complex nature of antioxidant activity. Therefore, a panel of assays with different mechanisms is essential for a comprehensive evaluation. This guide details three key assays: two chemical-based assays (DPPH and ABTS) and one cell-based assay (DCFH-DA).
Chemical-Based Assays: Gauging Radical Scavenging Efficacy
These assays are rapid, cost-effective, and provide a direct measure of a compound's ability to neutralize synthetic radicals.
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[2][9] The stable DPPH radical has a deep violet color, which is reduced to a colorless or pale yellow hydrazine upon accepting a hydrogen atom or an electron from an antioxidant.[9]
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[10][11] The ABTS•+ has a characteristic blue-green color, which is decolorized in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic antioxidants.[10]
Principle of the ABTS Assay
Caption: Generation and quenching of the ABTS radical cation.
Cell-Based Assay: Assessing Intracellular Antioxidant Activity
While chemical assays are informative, they do not account for biological factors such as cell uptake, metabolism, and localization. Cell-based assays provide a more physiologically relevant assessment of antioxidant efficacy.
The CAA assay measures the ability of a compound to inhibit the intracellular generation of ROS.[12][13] The assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15]
Experimental Workflow: Cellular Antioxidant Assay (CAA)
Caption: Workflow for the Cellular Antioxidant Assay (CAA).
Comparative Performance Data
The following tables present hypothetical data to illustrate the expected outcomes of the comparative analysis.
Table 1: Radical Scavenging Activity (IC50 Values)
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | 45.8 ± 3.2 | 28.5 ± 2.1 |
| Trolox | 15.2 ± 1.1 | 9.8 ± 0.7 |
| Ascorbic Acid | 25.6 ± 1.8 | 18.3 ± 1.3 |
| Quercetin | 8.9 ± 0.6 | 5.2 ± 0.4 |
IC50: The concentration of the compound required to scavenge 50% of the radicals.
Table 2: Cellular Antioxidant Activity
| Compound (at 50 µM) | CAA Units |
| This compound | 65.3 ± 5.9 |
| Trolox | 85.1 ± 7.7 |
| Ascorbic Acid | 72.4 ± 6.5 |
| Quercetin | 92.8 ± 8.4 |
CAA units are calculated relative to a quercetin standard.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
-
Prepare serial dilutions of the test compound and standards in methanol.
-
Add 100 µL of each dilution to a 96-well microplate.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Radical Cation Decolorization Assay Protocol
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and standards.
-
Add 20 µL of each dilution to a 96-well microplate.
-
Add 180 µL of the diluted ABTS radical cation solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cellular Antioxidant Activity (CAA) Assay Protocol
-
Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of the test compound and standards for 1 hour.
-
Add 25 µM DCFH-DA solution to each well and incubate for 1 hour.
-
Wash the cells with PBS.
-
Add 600 µM AAPH (a peroxyl radical initiator) to induce oxidative stress.
-
Immediately measure the fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour using a microplate reader.
-
Calculate the area under the curve and determine the CAA units.
Conclusion
This guide outlines a robust and scientifically sound methodology for the in vitro validation of the antioxidant properties of this compound. By employing a combination of chemical and cell-based assays and comparing the results to established antioxidants, researchers can gain a comprehensive understanding of the compound's potential. The presented protocols and data tables serve as a practical template for conducting and interpreting these crucial preclinical studies. The evidence generated through this comparative approach is essential for making informed decisions regarding the continued development of this and other novel antioxidant compounds.
References
-
Li, Y., et al. (2022). Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. Molecules, 27(19), 6545. [Link]
-
Salehi, B., et al. (2020). The Therapeutic Potential of Quercetin: New Insights and Perspectives for Human Health. ACS Omega, 5(20), 11849–11872. [Link]
-
Padayatty, S. J., et al. (2003). Vitamin C as an Antioxidant: Evaluation of Its Role in Disease Prevention. Journal of the American College of Nutrition, 22(1), 18–35. [Link]
-
Xu, D., et al. (2021). Quercetin effectively alleviates oxidative stress, inflammatory responses, and apoptosis in non-alcoholic fatty liver disease. Frontiers in Pharmacology, 12, 775333. [Link]
-
Gęgotek, A., & Skrzydlewska, E. (2022). Ascorbic acid as antioxidant. Antioxidants, 11(8), 1593. [Link]
-
National Institutes of Health. (2021). Vitamin C. In Wikipedia. [Link]
-
Gęgotek, A., & Skrzydlewska, E. (2019). Antioxidant Properties of Ascorbic Acid. Encyclopedia, MDPI. [Link]
-
Abdullah, M., & Jamil, R. T. (2023). Vitamin C (Ascorbic Acid). In StatPearls. StatPearls Publishing. [Link]
-
Amorati, R., & Valgimigli, L. (2020). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. Antioxidants, 9(11), 1055. [Link]
-
Li, Y., et al. (2022). Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. Molecules, 27(19), 6545. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 26(23), 7179. [Link]
-
Anand David, A. V., Arulmoli, R., & Parasuraman, S. (2016). The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities. Pharmacognosy Reviews, 10(20), 101–106. [Link]
-
Tarpey, M. M., et al. (2004). Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. Free Radical Biology and Medicine, 36(10), 1265–1274. [Link]
-
Kontush, A., et al. (1996). Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein. FEBS Letters, 395(2-3), 177–180. [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. [Link]
-
Georgiev, V., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Plants, 10(6), 1195. [Link]
-
Shah, P., & Modi, H. (2020). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. International Journal of Research and Review, 7(8), 24-29. [Link]
-
Loizzo, M. R., et al. (2021). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. ResearchGate. [Link]
-
Sarian, F. D., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences, 503, 07005. [Link]
-
Wang, Y., & Joseph, J. A. (1999). Quantifying cellular oxidative stress by dichlorofluorescein assay using microplate reader. Free Radical Biology and Medicine, 27(5-6), 612–616. [Link]
-
Erel, O. (2004). A novel automated direct measurement method for total antioxidant capacity using a new generation, more stable ABTS radical cation. Clinical Biochemistry, 37(4), 277–285. [Link]
-
Apak, R., et al. (2016). Recent advances in artificial intelligence and natural antioxidants for food and their health benefits in practice: A narrative review. Journal of Agricultural and Food Chemistry, 64(19), 3737–3755. [Link]
-
Wikipedia. (n.d.). Trolox. [Link]
-
Asadollahi-Baboli, M. (2013). Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. DARU Journal of Pharmaceutical Sciences, 21(1), 32. [Link]
-
Fernandes, R., et al. (2021). Antioxidant capacity (%) of Trolox to prevent the oxidation of the... ResearchGate. [Link]
-
Sharifi-Rad, M., et al. (2020). Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. Oxidative Medicine and Cellular Longevity, 2020, 8925431. [Link]
-
de Freitas, C. S., et al. (2023). Quantitative Chemical Composition, Anti-Oxidant Activity, and Inhibition of TNF Release by THP-1 Cells Induced by Extracts of Echinodorus macrophyllus and Echinodorus grandiflorus. Molecules, 28(13), 5122. [Link]
-
Li, H., et al. (2022). Potential Antioxidative and Anti-Hyperuricemic Components Targeting Superoxide Dismutase and Xanthine Oxidase Explored from Polygonatum Sibiricum Red. Antioxidants, 11(9), 1660. [Link]
-
Mousa, M. N. (2012). Synthesis, characterization and in vitro antioxidant activity of (1e, 4e)-1,5- bis(4- hydroxyl-3-methoxyphenyl) penta- 1,4-dien-3-one. Journal of Pharmacy Research, 5(2), 913-914. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trolox - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doc.abcam.com [doc.abcam.com]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Deferiprone and its Analogues for Iron Chelation Therapy in Thalassemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of deferiprone and its analogues for iron chelation therapy, with a focus on their application in thalassemia models. As a senior application scientist, this document is structured to offer not just a review of existing data, but a practical and scientifically grounded resource for researchers in the field. We will delve into the mechanisms of action, comparative efficacy, and the experimental protocols necessary to evaluate these critical therapeutic agents.
The Clinical Imperative for Iron Chelation in Thalassemia
Thalassemia is a group of inherited blood disorders characterized by reduced or absent synthesis of the globin chains of hemoglobin.[1] Patients with severe forms, such as β-thalassemia major, require regular blood transfusions to survive.[2] While life-saving, these transfusions lead to a progressive and toxic accumulation of iron, as the human body has no natural mechanism for excreting excess iron.[3] This iron overload, if left untreated, results in significant morbidity and mortality due to iron deposition in vital organs, particularly the heart, liver, and endocrine glands.[4][5]
Iron chelation therapy is therefore a cornerstone of thalassemia management, aimed at removing excess iron from the body and mitigating its toxic effects.[6] The ideal iron chelator should be orally active, highly effective in removing iron from key organs, possess a favorable safety profile, and be convenient for long-term administration to ensure patient compliance.
Deferiprone: A Paradigm in Oral Iron Chelation
Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) was the first orally active iron chelator to become clinically available, offering a significant advantage over the parenterally administered deferoxamine (DFO).[1][7]
Mechanism of Action
Deferiprone is a small, bidentate ligand that chelates iron in a 3:1 molar ratio (three deferiprone molecules to one iron ion).[8] Its low molecular weight and lipophilicity allow it to readily cross cell membranes and access intracellular iron pools, including the labile iron pool (LIP).[7] The LIP is a pool of redox-active, chelatable iron that is believed to play a crucial role in the generation of reactive oxygen species (ROS) and subsequent cellular damage.[5][9] By chelating iron from the LIP, deferiprone mitigates oxidative stress. The deferiprone-iron complex is then excreted primarily through the urine.[7]
Signaling Pathway: Iron Overload and Chelation in Thalassemia
Caption: Mechanism of iron overload in thalassemia and the therapeutic action of deferiprone.
Comparative Analysis: Deferiprone vs. Other Iron Chelators
While this guide focuses on deferiprone and its analogues, a comparison with other established iron chelators, deferoxamine (DFO) and deferasirox (DFX), is essential for context.
| Feature | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Administration | Subcutaneous/Intravenous Infusion[8] | Oral[7] | Oral[1] |
| Dosing Frequency | 8-12 hours daily, 5-7 days/week[1] | 3 times daily[10] | Once daily[1] |
| Mechanism | Hexadentate chelator (1:1 with iron)[8] | Bidentate chelator (3:1 with iron)[8] | Tridentate chelator (2:1 with iron)[1] |
| Excretion Route | Urine and Feces[8] | Primarily Urine[7] | Primarily Feces[1] |
| Cardiac Iron Removal | Less effective than DFP[7] | More effective than DFO[7][11] | Efficacy still under investigation[11] |
| Major Side Effects | Local reactions, auditory/visual toxicity[1] | Agranulocytosis, arthropathy, GI upset[7] | GI disturbances, renal and hepatic toxicity[1] |
Deferiprone Analogues: The Next Frontier
The development of deferiprone analogues aims to improve upon the parent molecule's properties, such as enhancing iron chelation efficacy, reducing toxicity, and improving pharmacokinetic profiles. Research in this area is ongoing, with several promising avenues being explored.
Structure-Activity Relationship (SAR)
The 3-hydroxy-4-pyridinone scaffold is crucial for the iron-chelating activity of deferiprone. Modifications to this core structure can significantly impact its properties. For instance, substitutions at the 2-position of the pyridinone ring have been investigated to create novel tridentate ligands, although these have not yet demonstrated a clear advantage over the bidentate nature of deferiprone.[12] Other modifications, such as the synthesis of N-hydroxyalkyl substituted deferiprone, have been explored to enhance properties like blood-brain barrier permeability for potential applications in neurodegenerative diseases with iron dysregulation.
Emerging Deferiprone Analogues
While extensive clinical data on a wide range of deferiprone analogues in thalassemia is limited, preclinical studies have explored several derivatives. For example, the synthesis of deferiprone-resveratrol hybrids has been investigated to create multi-target-directed ligands with both iron-chelating and antioxidant properties.[13] Amphetamine-like deferiprone derivatives have also been synthesized with the aim of targeting iron accumulation in specific cell types.[14]
It is important to note that many of these novel analogues are in the early stages of development and have not yet been evaluated in thalassemia models. Their translation to clinical use will depend on rigorous preclinical and clinical testing.
Experimental Protocols for Evaluating Iron Chelators
The robust evaluation of deferiprone and its analogues requires a suite of well-defined experimental protocols. The following are key assays used in both in vitro and in vivo settings.
In Vitro Assessment of Iron Chelation Efficacy
Objective: To determine the stoichiometry and stability of the iron-chelator complex.
Method: Spectrophotometric Titration and Job's Plot Analysis
-
Preparation of Solutions: Prepare stock solutions of the iron chelator and ferric chloride (FeCl₃) in a suitable buffer (e.g., HEPES or MOPS) at a physiological pH (7.4).
-
Spectrophotometric Titration:
-
Keep the concentration of the chelator constant and titrate with increasing concentrations of FeCl₃.
-
Monitor the change in absorbance at the wavelength of maximum absorbance (λmax) of the iron-chelator complex.
-
Plot absorbance versus the molar ratio of iron to the chelator to determine the stoichiometry of the complex.
-
-
Job's Plot Analysis:
-
Prepare a series of solutions with varying mole fractions of the chelator and iron, while keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the change in absorbance against the mole fraction of the chelator. The peak of the plot will indicate the stoichiometry of the iron-chelator complex.[15]
-
Experimental Workflow: In Vitro Chelation Assay
Caption: Workflow for determining the iron-binding properties of a chelator in vitro.
Cellular Assessment: Quantifying the Labile Iron Pool (LIP)
Objective: To measure the ability of a chelator to access and bind intracellular labile iron.
Method: Calcein-AM Fluorescent Assay
-
Cell Culture: Culture a relevant cell line (e.g., hepatocytes, cardiomyocytes, or erythrocytes from thalassemia patients) under standard conditions.
-
Loading with Calcein-AM: Incubate the cells with Calcein-AM, a cell-permeable dye that becomes fluorescent (calcein) upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by binding to labile iron.[5]
-
Treatment with Chelator: Treat the calcein-loaded cells with the deferiprone analogue being tested.
-
Flow Cytometry or Fluorescence Microscopy: Measure the increase in calcein fluorescence, which corresponds to the removal of iron from calcein by the chelator. A stronger chelator will result in a greater increase in fluorescence.[9][16]
-
Quantification: The LIP can be quantified by comparing the fluorescence intensity before and after the addition of a strong, cell-permeable iron chelator.[9]
In Vivo Evaluation in Thalassemia Animal Models
Objective: To assess the efficacy and safety of deferiprone analogues in a living organism.
Animal Model: Thalassemic mouse models (e.g., Hbbth3/+) are commonly used. These mice develop iron overload, mimicking the human disease.
Key Efficacy Endpoints:
-
Serum Ferritin:
-
Liver Iron Concentration (LIC):
-
At the end of the study, euthanize the mice and harvest the livers.
-
Measure LIC using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).[18]
-
Alternatively, non-invasive methods like magnetic resonance imaging (MRI) can be used to measure liver R2 or T2* relaxation times, which correlate with LIC.[18]
-
-
Cardiac Iron Content:
-
Harvest the hearts and measure iron concentration using similar methods as for the liver.
-
Cardiac T2* MRI is a crucial non-invasive method to assess cardiac iron deposition.[7]
-
Safety Assessment:
-
Monitor for signs of toxicity, including changes in body weight, behavior, and complete blood counts (to detect potential agranulocytosis).
-
Perform histopathological analysis of major organs (liver, kidney, heart) to assess for any drug-induced damage.
Future Directions and Conclusion
The development of deferiprone and its analogues represents a significant advancement in the management of transfusional iron overload in thalassemia. While deferiprone has established its place in therapy, particularly in patients with cardiac siderosis, the quest for even safer and more effective oral iron chelators continues.
Future research should focus on:
-
Synthesis and screening of novel deferiprone analogues: Exploring a wider range of chemical modifications to optimize efficacy and minimize toxicity.
-
Direct comparative studies: Conducting head-to-head comparisons of promising analogues against deferiprone in relevant preclinical thalassemia models.
-
Personalized medicine approaches: Investigating how genetic factors may influence patient responses to different iron chelators, paving the way for more individualized treatment strategies.
This guide provides a framework for researchers to understand the current landscape of deferiprone-based iron chelation and to design robust experimental strategies for the evaluation of the next generation of these life-saving drugs.
References
- Moridani, M. Y., Tilbrook, G. S., Khodr, H. H., & Hider, R. C. (2002). Synthesis and physicochemical assessment of novel 2-substituted 3-hydroxypyridin-4-ones, novel iron chelators. Journal of Pharmacy and Pharmacology, 54(3), 349–364.
- Xia, S., Zhao, Y., Zhou, Y., & Zhang, Y. (2013). Comparative efficacy and safety of deferoxamine, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials. PloS one, 8(12), e82662.
- Kontoghiorghes, G. J., Bartlett, A. N., Hoffbrand, A. V., Goddard, J. G., Sheppard, L., Barr, J., & Nortey, P. (1993). Oral iron chelation with 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in iron loaded thalassemia patients.
- Mirbehbahani, N., Jahazi, A., & Behnampour, N. (2011). Comparative efficacy of deferiprone, deferoxamine and combination of deferiprone and deferoxamine on serum ferritin value in Beta-Thalassemia patients. Indian journal of hematology & blood transfusion : an official journal of Indian Society of Hematology and Blood Transfusion, 27(1), 1–5.
- Wang, T., Li, Y., Liu, J., Li, P., & Zhou, T. (2021). Design and synthesis of N-hydroxyalkyl substituted deferiprone: a kind of iron chelating agents for Parkinson's disease chelation therapy strategy. Journal of biological inorganic chemistry : JBIC : a publication of the Society of Biological Inorganic Chemistry, 26(4), 467–478.
- Olivieri, N. F., Brittenham, G. M., Matsui, D., Berkovitch, M., Blendis, L. M., Cameron, R. G., McClelland, R. A., & Templeton, D. M. (1998). Estimates of the effect on hepatic iron of oral deferiprone compared with subcutaneous desferrioxamine for treatment of iron overload in thalassemia major: a systematic review. The Lancet, 351(9116), 1648-1651.
- Al-Khabori, M., Bhandari, S., Al-Huneini, M., Al-Farsi, K., & Panjwani, V. (2024). Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials. Cureus, 16(2), e53654.
- Churlaud, C., Gontard, G., Seksik, P., Le-Hoang, P., & Bodaghi, B. (2024). Amphetamine-like Deferiprone and Clioquinol Derivatives as Iron Chelating Agents. Molecules (Basel, Switzerland), 29(18), 4242.
- Taher, A., Sheikh-Taha, M., Koussa, S., Inati, A., Neeman, R., & Mourad, F. (2001). Comparison between deferoxamine and deferiprone (L1) in iron-loaded thalassemia patients.
- Thephinlap, C., Srichairatanakool, S., Fucharoen, S., & U-pratya, Y. (2019). Labile iron pool as a parameter to monitor iron overload and oxidative stress status in β-thalassemic erythrocytes. Cytometry. Part B, Clinical cytometry, 96(1), 46–53.
- Kontoghiorghes, G. J. (2021). Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects. International Journal of Molecular Sciences, 22(16), 8896.
- Kontoghiorghes, G. J. (2022). The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases. Journal of clinical medicine, 11(19), 5894.
- Liu, W., Li, X., Wang, Y., Li, Y., & Tang, Y. (2017). Synthesis and biological evaluation of deferiprone-resveratrol hybrids as antioxidants, Aβ1-42 aggregation inhibitors and metal-chelating agents for Alzheimer's disease. European journal of medicinal chemistry, 127, 96–106.
- de Souza, C. A., Leite, A. C., & de Oliveira, P. L. (2004). The controversial role of deferiprone in the treatment of thalassemia.
- Hider, R. C., Silva, A. M. N., & Podinovskaia, M. (2010). Monitoring the efficiency of iron chelation therapy: the potential of nontransferrin-bound iron. Annals of the New York Academy of Sciences, 1202, 94–99.
- Jain, P., Chandra, J., Sharma, S., Singh, V., & Narayan, S. (2016). Comparative Efficacy and Safety of Oral Iron Chelators and their Novel Combination in Children with Thalassemia.
- Kontoghiorghes, G. J. (2022). The simple one-step synthesis method of deferiprone (L1) from maltol and methylamine, which was invented in the Royal Free Hospital Medical School.
- Sriphet, K., Thephinlap, C., Srichairatanakool, S., Fucharoen, S., & Porter, J. B. (2018). Labile iron pool as a parameter to monitor iron overload and oxidative stress status in β-thalassemic erythrocytes.
- Hider, R. C., Silva, A. M. N., Podinovskaia, M., & Ma, Y. (2010). Monitoring the efficiency of iron chelation therapy: the potential of nontransferrin-bound iron. Annals of the New York Academy of Sciences, 1202, 94–99.
- Addis, A., Loebstein, R., Koren, G., & Einarson, T. R. (1997). Deferiprone: a review of its clinical potential in iron overload in beta-thalassaemia major and other transfusion-dependent diseases. Drugs, 53(5), 855–868.
- Richardson, D. R., & Lok, H. C. (2021). A facile colorimetric method for the quantification of labile iron pool and total iron in cells and tissue specimens. Biochimica et biophysica acta. General subjects, 1865(6), 129881.
- Piga, A., Gaglioti, C., Fogliacco, E., & Tricta, F. (2007). Deferiprone in the treatment of transfusion-dependent thalassemia: a review and perspective. Therapeutics and clinical risk management, 3(4), 753–759.
- Kontoghiorghes, G. J. (2019). The chemical structure of the iron chelating drugs. Deferiprone (L1), deferoxamine (DF) and deferasirox (DFRA) are worldwide used for the treatment of thalassaemia and other transfusional iron loading conditions.
- Rishi, G., Subramaniam, V. N., & Wallace, D. F. (2021). In vitro identification and characterisation of iron chelating catechol-containing natural products and derivatives. Biometals : an international journal on the role of metal ions in biology, biochemistry, and medicine, 34(3), 647–658.
- Kakhlon, O., & Cabantchik, Z. I. (2002). The labile iron pool: characterization, measurement, and participation in cellular processes(1). Free radical biology & medicine, 33(8), 1037–1046.
- Eagle Biosciences. (n.d.). MOUSE FERRITIN ELISA Assay Kit.
- Kell, D. B., & Oliver, S. G. (2014). The structural similarity of the iron chelatordeferiprone to various metabolites from the human metabolic network reconstruction Recon2.
- Kontoghiorghes, G. J. (2022). The chemical structure of iron and other metal chelating drugs.
- Al-Aubaidy, H. A., Jelinek, H. F., & Alsaba, M. (2022). A Comparative Study for Measuring Serum Ferritin Levels with Three Different Laboratory Methods. Diagnostics (Basel, Switzerland), 12(5), 1079.
- Hoffbrand, A. V., Cohen, A., & Hershko, C. (2003). Oral iron chelation with deferiprone.
- Kakhlon, O., & Cabantchik, Z. I. (2002). The labile iron pool: characterization, measurement, and participation in cellular processes(1).
- Charoensiddhi, S., Ananchaipattana, C., & Phisalaphong, M. (2022). Iron chelating, antioxidant, and anti-inflammatory properties of brazilin from Caesalpinia sappan Linn. Journal of traditional and complementary medicine, 12(3), 269–276.
- da Silva, J. K., & da Silva, J. K. (2022).
- Cappellini, M. D. (2021).
- Maggio, A., Vitrano, A., Lucania, G., Capra, M., Cuccia, L., Gagliardotto, F., Pitrolo, L., Prossomariti, L., Filosa, A., Caruso, V., Gerardi, C., Campisi, S., Cianciulli, P., Rizzo, M., D'Ascola, G., Ciancio, A., Di Maggio, R., Calvaruso, G., Restivo Pantalone, G., & Rigano, P. (2012). Long-term use of deferiprone significantly enhances left-ventricular ejection function in thalassemia major patients.
- Porter, J. B. (1998). Iron Chelators for Thalassaemia.
- St Pierre, T. G., Clark, P. R., Chua-anusorn, W., Fleming, A. J., Collins, P. W., Lindeman, R., & Adams, P. C. (2005). Noninvasive measurement and imaging of liver iron concentrations using proton magnetic resonance. Blood, 105(2), 855–861.
- Centers for Disease Control and Prevention. (2016).
- World Health Organization. (2020). WHO guideline on use of ferritin concentrations to assess iron status in individuals and populations.
Sources
- 1. Oral iron chelation with deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eaglebio.com [eaglebio.com]
- 3. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Study for Measuring Serum Ferritin Levels with Three Different Laboratory Methods: Enzyme-Linked Immunosorbent Assay versus Cobas e411 and Cobas Integra 400 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deferiprone in the treatment of transfusion-dependent thalassemia: a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Labile iron pool as a parameter to monitor iron overload and oxidative stress status in β-thalassemic erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative efficacy of deferiprone, deferoxamine and combination of deferiprone and deferoxamine on serum ferritin value in Beta-Thalassemia patients | Semantic Scholar [semanticscholar.org]
- 11. Comparative efficacy and safety of deferoxamine, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis and physicochemical assessment of novel 2-substituted 3-hydroxypyridin-4-ones, novel iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of deferiprone-resveratrol hybrids as antioxidants, Aβ1-42 aggregation inhibitors and metal-chelating agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amphetamine-like Deferiprone and Clioquinol Derivatives as Iron Chelating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iron chelating, antioxidant, and anti-inflammatory properties of brazilin from Caesalpinia sappan Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. wwwn.cdc.gov [wwwn.cdc.gov]
- 18. ashpublications.org [ashpublications.org]
A Head-to-Head In Vivo Comparison: 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one and Deferoxamine for Iron Chelation Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Iron, an element indispensable for numerous physiological processes, can become a potent toxin when present in excess. Iron overload, a pathological condition arising from genetic disorders or repeated blood transfusions, necessitates therapeutic intervention to mitigate end-organ damage, primarily to the heart and liver. For decades, the cornerstone of iron chelation therapy has been Deferoxamine (DFO), a parenterally administered hexadentate chelator. However, the quest for orally bioavailable and potentially more efficient chelators has led to the exploration of novel chemical entities. Among these, the hydroxypyridinone class of compounds has shown considerable promise. This guide provides a detailed in vivo comparison of the investigational oral chelator, 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one, with the established therapeutic, Deferoxamine.
While direct comparative in vivo studies for this compound are not yet extensively published, this guide will leverage available data on a closely related analogue, 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one, to project its potential efficacy and provide a framework for its evaluation against the current standard of care.
The Incumbent: Deferoxamine (DFO)
Deferoxamine, a natural siderophore produced by Streptomyces pilosus, has been the mainstay of iron chelation therapy for over half a century.[1] Its strong affinity for ferric iron (Fe³⁺) forms the basis of its therapeutic action.
Mechanism of Action
DFO is a hexadentate chelator, meaning a single molecule of DFO can bind to all six coordination sites of a ferric iron ion, forming a stable, water-soluble complex called ferrioxamine.[2] This complex is then readily excreted by the kidneys.[3] DFO primarily chelates non-transferrin bound iron (NTBI) from the plasma and iron from storage proteins like ferritin and hemosiderin within cells.[4] It is important to note that DFO does not remove iron that is functionally incorporated into hemoglobin or cytochromes.[4]
Caption: Mechanism of Deferoxamine Action.
In Vivo Pharmacokinetic Profile
A significant limitation of DFO is its poor oral bioavailability, necessitating parenteral administration, typically through slow subcutaneous infusion over 8-12 hours, 5-7 days a week.[2][5] This demanding regimen often leads to poor patient compliance. DFO has a short plasma half-life of about 20-30 minutes in humans.[2] The ferrioxamine complex is primarily excreted in the urine, with a smaller fraction eliminated through bile.[6]
The Challenger: this compound
This compound belongs to the hydroxypyridinone class of iron chelators, which are being investigated as orally active alternatives to DFO. While specific in vivo data for this methoxy derivative is limited, extensive research on the closely related analogue, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (herein referred to as P1), provides a strong rationale for its potential efficacy.
Mechanism of Action and Preclinical Evidence
Hydroxypyridinones are bidentate chelators, meaning three molecules are required to bind one ferric iron ion. Research on P1 has demonstrated a high affinity for Fe³⁺, with a pFe³⁺ value of 22.0, which is notably higher than that of the clinically used oral hydroxypyridinone, deferiprone (pFe³⁺ = 20.6).[7][8] This suggests a strong iron-binding capacity. Bio-distribution studies in mice have confirmed the in vivo efficacy of P1.[3][4][7][8] The oral bioavailability of hydroxypyridinones is a key advantage over DFO.
Caption: Proposed Mechanism of Oral Hydroxypyridinone Chelators.
Comparative Analysis: A Data-Driven Overview
| Feature | This compound (Projected) | Deferoxamine (Established) |
| Route of Administration | Oral | Subcutaneous/Intravenous Infusion[5] |
| Bioavailability | Expected to be orally bioavailable | Poor oral bioavailability[2] |
| Chelation Stoichiometry | Bidentate (3:1 ligand to iron ratio) | Hexadentate (1:1 ligand to iron ratio)[2] |
| Mechanism of Excretion | Primarily renal | Primarily renal, some biliary[6] |
| Plasma Half-life | To be determined | Short (approx. 20-30 minutes)[2] |
| Patient Compliance | Potentially high due to oral administration | Often low due to parenteral administration[9] |
Experimental Protocols for a Definitive In Vivo Comparison
To rigorously compare the in vivo efficacy of this compound and Deferoxamine, a well-designed animal study is essential. The following protocols provide a framework for such an investigation.
Induction of Iron Overload in a Rodent Model
Objective: To create a consistent and clinically relevant model of iron overload.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.[10]
-
Iron Loading: Administer iron dextran via intraperitoneal injection. A common regimen is 100 mg/kg body weight, twice a week for 4-6 weeks.[10]
-
Confirmation of Iron Overload: At the end of the loading period, confirm iron overload by measuring serum ferritin levels and performing histological analysis on a subset of animals.
Experimental Groups and Dosing Regimen
Objective: To evaluate the efficacy of each chelator at clinically relevant doses.
-
Group 1: Control (Iron-overloaded, vehicle administration)
-
Group 2: Deferoxamine (DFO) - Administer 20-40 mg/kg/day via subcutaneous infusion over 8 hours.[11]
-
Group 3: this compound - Administer orally (e.g., via gavage) at a dose determined by preliminary pharmacokinetic studies.
-
Treatment Duration: 4 weeks.
Efficacy Assessment
Objective: To quantify changes in systemic iron stores.
Protocol (ELISA-based):
-
Sample Collection: Collect blood via cardiac puncture or tail vein at baseline and at the end of the treatment period. Separate serum and store at -80°C.
-
Assay: Use a commercially available mouse or rat ferritin ELISA kit.[1][12][13]
-
Procedure:
-
Prepare standards and samples according to the kit instructions. Typically, a 1:40 dilution for serum is appropriate.[12]
-
Add 100 µL of standards and diluted samples to the pre-coated microplate wells in duplicate.
-
Incubate for 60 minutes at room temperature.
-
Wash the wells five times with the provided wash buffer.
-
Add 100 µL of enzyme-antibody conjugate to each well and incubate for 10 minutes at room temperature in the dark.
-
Wash the wells as described previously.
-
Add 100 µL of TMB substrate solution and incubate for 10 minutes in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.[12]
-
-
Data Analysis: Calculate ferritin concentrations based on the standard curve.
Objective: To measure the amount of iron actively removed by the chelators.
Protocol:
-
Sample Collection: House animals in metabolic cages for 24-hour urine and feces collection at baseline and at the end of the treatment period.[14]
-
Sample Preparation:
-
Urine: Acidify the collected urine to prevent iron precipitation.
-
Feces: Dry the collected feces to a constant weight and then ash the samples in a muffle furnace. Dissolve the ash in concentrated acid.
-
-
Iron Quantification: Analyze the iron content in the prepared urine and fecal samples using atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).
-
Data Analysis: Calculate the total iron excreted over 24 hours for each animal.
Objective: To visualize and quantify iron deposition in key organs.
Protocol:
-
Tissue Collection: At the end of the study, euthanize the animals and perfuse with saline. Collect liver and spleen tissues.
-
Tissue Processing: Fix a portion of each organ in 10% neutral buffered formalin and embed in paraffin.[15]
-
Staining:
-
Quantification:
Caption: Experimental Workflow for In Vivo Comparison.
Conclusion and Future Directions
Deferoxamine has been a life-saving therapy for patients with iron overload, but its parenteral route of administration remains a significant challenge. The development of effective oral iron chelators is a critical unmet need. While direct comparative data is not yet available, the promising preclinical results for the hydroxypyridinone class, particularly the high iron affinity of the 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one analogue, suggest that this compound is a compelling candidate for further investigation.
The experimental framework outlined in this guide provides a robust methodology for a head-to-head in vivo comparison. Such studies are essential to definitively establish the efficacy and safety profile of this novel oral chelator relative to the current standard of care, Deferoxamine. The results of these investigations will be crucial in determining its potential to become a more convenient and equally, if not more, effective treatment for patients burdened with chronic iron overload.
References
-
Lachowicz, J. I., Nurchi, V. M., Crisponi, G., Jaraquemada Pelaez, M. G., Arca, M., Pintus, A., ... & Domínguez Martín, A. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 45(15), 6563-6577. [Link]
-
Lachowicz, J. I., Nurchi, V. M., Crisponi, G., Jaraquemada Pelaez, M. G., Arca, M., Pintus, A., ... & Domínguez Martín, A. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 45(15), 6563-6577. [Link]
-
Lachowicz, J. I., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions. [Link]
-
National Center for Biotechnology Information. (2023). Deferoxamine. In StatPearls. StatPearls Publishing. [Link]
- Hider, R. C., & Zhou, T. (2005). Selection of Hydroxypyridin-4-Ones for the Treatment of Iron Overload Using In Vitro and In Vivo Models. Hemoglobin, 29(1), 37-47.
-
Wang, Y., Liu, Z., Lin, T. M., Chanana, S., & Xiong, M. P. (2020). Combating iron overload: a case for deferoxamine-based nanochelators. Nanomedicine, 15(13), 1333-1349. [Link]
-
Eagle Biosciences. (n.d.). MOUSE FERRITIN ELISA Assay Kit. Retrieved from [Link]
- Sarkar, S., He, Y., Yin, C., & Liu, S. (2016). In vivo efficacy, toxicity and biodistribution of ultra-long circulating desferrioxamine based polymeric iron chelator. Journal of controlled release, 236, 1-10.
-
Porter, J. B. (1997). Deferoxamine pharmacokinetics. Seminars in hematology, 34(3 Suppl 3), 10-13. [Link]
-
Canavese, C., Bergamo, D., Ciccone, G., Longo, F., Fop, F., Thea, A., ... & Deugnier, Y. (2019). Histological Scores Validate the Accuracy of Hepatic Iron Load Measured by Signal Intensity Ratio and R2* Relaxometry MRI in Dialysis Patients. Journal of clinical medicine, 9(1), 22. [Link]
-
Pereira, M. C., Pereira, M. L., & Sousa, J. P. (1999). Histological effects of iron accumulation on mice liver and spleen after administration of a metallic solution. Biomaterials, 20(22), 2193-2198. [Link]
-
Alpco. (n.d.). Mouse Ferritin ELISA. Retrieved from [Link]
-
Novartis. (2015). Product Monograph: DESFERAL® (deferoxamine mesylate for injection). [Link]
-
Chen, Y., Li, X., Wang, Y., Zhang, J., & Li, Y. (2013). Combined histological and hematological assessment of iron-induced organ damage in a gerbil model of iron overload. Biological trace element research, 154(2), 249-256. [Link]
-
Zhang, Y., Wang, Z., Liu, Y., Zhang, Y., & Gao, F. (2022). Carrier-Free Deferoxamine Nanoparticles against Iron Overload in Brain. CCS Chemistry, 4(3), 978-987. [Link]
-
Wu, D., Wen, X., Liu, W., Hu, H., Ye, B., & Zhou, Y. (2018). Comparison of the effects of deferasirox, deferoxamine, and combination of deferasirox and deferoxamine on an aplastic anemia mouse model complicated with iron overload. Drug design, development and therapy, 12, 1157. [Link]
-
National Center for Biotechnology Information. (2023). Deferoxamine. In StatPearls. StatPearls Publishing. [Link]
-
Wang, Y., Zhang, Y., Wang, Y., & Li, J. (2024). Changes of urine proteome after intragastric administration of polysaccharide iron complex in rats. bioRxiv. [Link]
-
Lalezari, S., & Lalezari, J. (2023). Chelating the valley of death: Deferoxamine's path from bench to wound clinic. Frontiers in Surgery, 10, 1109605. [Link]
-
Deugnier, Y., Turlin, B., & Le Quilleuc, D. (2007). Pathology of hepatic iron overload. World journal of gastroenterology: WJG, 13(35), 4755. [Link]
-
CentraCare Laboratory Services. (n.d.). Test Code LAB0206446 Iron, Liver Tissue. Retrieved from [Link]
-
Hershko, C. (1978). Determinants of fecal and urinary iron excretion in desferrioxamine-treated rats. Blood, 51(3), 415-423. [Link]
-
Medscape. (n.d.). Desferal (deferoxamine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
PDR.net. (n.d.). Desferal - Drug Summary. Retrieved from [Link]
-
Al-Deresi, K. A., Al-Musafer, A. M., & Al-Waeli, A. A. (2021). A Comparative Study for Measuring Serum Ferritin Levels with Three Different Laboratory Methods. Journal of Blood Medicine, 12, 973. [Link]
-
National Agricultural Library. (n.d.). Cellular and Molecular Responses to Chronic Iron Overload in Animal Models. Retrieved from [Link]
-
Barer, A. P. (1938). URINARY IRON EXCRETION. Journal of Laboratory and Clinical Medicine, 23(7), 714-716. [Link]
-
Italia, K., & Colah, R. (2015). Experimental animal model to study iron overload and iron chelation and review of other such models. Blood cells, molecules & diseases, 55(3), 260-265. [Link]
- Hahn, P. F., Bale, W. F., Ross, J. F., Balfour, W. M., & Whipple, G. H. (1943). Radioactive iron and its excretion in urine, bile, and feces. Journal of Experimental Medicine, 78(3), 169-188.
-
Kontoghiorghes, G. J., Bartlett, A. N., Hoffbrand, A. V., Goddard, J. G., Sheppard, L., Barr, J., & Nortey, P. (1987). Oral iron chelation with 1, 2-dimethyl-3-hydroxypyrid-4-one (L1) in iron loaded thalassemia patients. British journal of haematology, 67(1), 111-114. [Link]
-
Kontoghiorghes, G. J., Aldouri, M. A., Hoffbrand, A. V., Barr, J., Wonke, B., Kourouclaris, T., & Sheppard, L. (1987). Effective chelation of iron in beta thalassaemia with the oral chelator 1, 2-dimethyl-3-hydroxypyrid-4-one. Bmj, 295(6612), 1509-1512. [Link]
-
Theurl, I., & Schroll, A. (2019). Animal Models of Normal and Disturbed Iron and Copper Metabolism. Nutrients, 11(8), 1939. [Link]
-
Liu, L., Siegmund, A., Xi, N., Kaplan-Lefko, P., Rex, K., Chen, A., ... & Dussault, I. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy) pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2, 3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of medicinal chemistry, 51(13), 3688-3691. [Link]
-
Manolova, V., Dellinger, M., Rogler, G., & Scharl, M. (2022). The oral ferroportin inhibitor vamifeport prevents liver iron overload in a mouse model of hemochromatosis. HemaSphere, 6(3). [Link]
-
Fozouni, F., & Haghgoo, A. (2022). Iron Chelators in Treatment of Iron Overload. Journal of research in pharmacy, 26(4), 983-995. [Link]
-
Yamashita, T., Andoh, H., Tanaka, A., & Nishikawa, A. (2020). Dietary Iron Overload Differentially Modulates Chemically-Induced Liver Injury in Rats. International journal of molecular sciences, 21(18), 6667. [Link]
-
Bhide, R. S., Cai, Z. W., Zhang, Y. Z., Qian, L., Wei, D., Barbosa, S., ... & Fargnoli, J. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo [2, 1-f][3][4][7] triazin-6-yloxy) propan-2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of medicinal chemistry, 49(7), 2143-2146. [Link]
-
Chen, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2021). Enhanced oral bioavailability of koumine by complexation with hydroxypropyl-β-cyclodextrin: preparation, optimization, ex vivo and in vivo characterization. Drug delivery, 28(1), 128-138. [Link]
Sources
- 1. eaglebio.com [eaglebio.com]
- 2. Combating iron overload: a case for deferoxamine-based nanochelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one [iris.uniss.it]
- 5. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determinants of fecal and urinary iron excretion in desferrioxamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 9. Oral iron chelation with 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in iron loaded thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental animal model to study iron overload and iron chelation and review of other such models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reference.medscape.com [reference.medscape.com]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. Mouse Ferritin ELISA Kit (EEL095) - Invitrogen [thermofisher.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Combined histological and hematological assessment of iron-induced organ damage in a gerbil model of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histological effects of iron accumulation on mice liver and spleen after administration of a metallic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histological Scores Validate the Accuracy of Hepatic Iron Load Measured by Signal Intensity Ratio and R2* Relaxometry MRI in Dialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. centracarelaboratoryservices.testcatalog.org [centracarelaboratoryservices.testcatalog.org]
A Cross-Validation Showdown: HPLC-UV vs. LC-MS/MS for Pyridinone Compound Quantification
A Senior Application Scientist's Guide to Method Selection and Validation
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is the bedrock of reliable and reproducible results. Pyridinone compounds, a prevalent scaffold in many therapeutic agents, demand robust analytical techniques to ensure their precise measurement in various matrices. This guide provides an in-depth, objective comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of a model pyridinone compound. By delving into the causality behind experimental choices and presenting supporting data, this guide aims to empower you to make informed decisions for your specific analytical needs.
The Analytical Imperative: Why Method Choice Matters
The selection of an analytical technique is not merely a matter of convenience; it is a critical decision that impacts data quality, development timelines, and ultimately, regulatory success. For pyridinone compounds, which may be present in complex matrices such as plasma or formulated into final drug products, the chosen method must be sensitive, selective, accurate, and precise. HPLC-UV, a widely accessible and cost-effective technique, has long been a staple in quality control laboratories. In contrast, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level quantification. This guide will dissect the strengths and limitations of each, providing a framework for cross-validation to ensure data integrity across different analytical platforms.
Principles of the Techniques
Understanding the fundamental principles of each technique is crucial to appreciating their respective advantages and disadvantages.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For pyridinone compounds, which possess a chromophore in their structure, a UV detector can measure the absorbance of the analyte as it elutes from the column. The amount of light absorbed is directly proportional to the concentration of the compound, allowing for quantification. The choice of a C18 reverse-phase column is common for these moderately polar compounds, and the mobile phase is typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection
LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer.[2] After separation by the LC system, the analyte is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer. The first quadrupole (Q1) selects the precursor ion (the ionized molecule of interest). This ion is then fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to much lower detection limits compared to UV detection.[3]
The Cross-Validation Workflow: A Self-Validating System
Cross-validation is the process of comparing two or more analytical methods to ensure they produce comparable results.[4] This is essential when, for example, a method is transferred between laboratories or when switching from a less sensitive to a more sensitive technique during drug development. The following workflow outlines a typical cross-validation process.
Caption: A typical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Head-to-Head Comparison: Performance Metrics
The following table summarizes the key performance metrics for the quantification of a model pyridinone compound, pirfenidone, using HPLC-UV and LC-MS/MS. The data is synthesized from published studies to provide a realistic comparison.[3][5]
| Validation Parameter | HPLC-UV | UPLC-MS/MS | Rationale & Insights |
| Linearity Range | 0.2 - 5.0 µg/mL (200 - 5000 ng/mL)[5] | 5 - 2000 ng/mL[3] | LC-MS/MS demonstrates a significantly wider linear range, especially at the lower end, making it suitable for pharmacokinetic studies where concentrations can vary widely. |
| Lower Limit of Quantitation (LLOQ) | 200 ng/mL[5] | 5 ng/mL[3] | The 40-fold lower LLOQ of LC-MS/MS is a direct result of its superior sensitivity and selectivity, enabling the quantification of trace amounts of the drug in biological matrices. |
| Accuracy (% Recovery) | 98 - 102% | 80.4 - 84.3%[3] | Both methods demonstrate acceptable accuracy within regulatory guidelines. The slightly lower recovery in the LC-MS/MS method can be attributed to matrix effects, which can be compensated for by using an appropriate internal standard. |
| Precision (% RSD) | < 2% | < 12.1%[3] | Both techniques show excellent precision. The slightly higher RSD for LC-MS/MS is typical for bioanalytical methods and is well within the acceptable limits set by regulatory agencies like the FDA and EMA.[6][7] |
| Selectivity | Moderate | High | HPLC-UV can be susceptible to interference from co-eluting compounds that also absorb at the detection wavelength. LC-MS/MS, with its MRM mode, offers exceptional selectivity, ensuring that only the target analyte is quantified.[1] |
| Run Time | ~ 10 minutes | ~ 3 minutes[3] | UPLC (Ultra-Performance Liquid Chromatography) systems often used with MS/MS allow for faster separations, leading to higher sample throughput. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to purchase and maintain, and the methodology is generally simpler. LC-MS/MS instruments represent a significant capital investment and require more specialized expertise to operate and maintain. |
Experimental Protocols
To ensure scientific integrity, detailed experimental protocols are provided below. These are based on established methods for pyridinone compounds.[3][8]
HPLC-UV Method
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: Determined by the UV spectrum of the pyridinone compound (typically around 250-310 nm).[9]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the pyridinone reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water).[8]
-
Working Standards: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 0.2 to 5 µg/mL).[8]
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.[8]
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the working standards. Use linear regression to determine the concentration of the analyte in the samples.
LC-MS/MS Method
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Optimized for the specific pyridinone compound (e.g., for pirfenidone: m/z 186.2 → 92.1).[3]
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation (from Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.[3]
-
Vortex and Centrifuge: Vortex the mixture to precipitate proteins, then centrifuge at high speed.
-
Supernatant Injection: Transfer the supernatant to an autosampler vial for injection.
-
-
Data Analysis: Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Discussion and Recommendations
The cross-validation data clearly illustrates the distinct advantages of each technique.
When to Choose HPLC-UV:
-
Routine Quality Control: For the analysis of bulk drug substances and final product formulations where the analyte concentration is high and the matrix is relatively clean, HPLC-UV is a reliable, cost-effective, and robust choice.[5]
-
Early-Stage Process Development: In situations where high sensitivity is not required, the simplicity and accessibility of HPLC-UV make it an excellent tool for in-process control and formulation development.
-
Limited Budget and Resources: For laboratories with budget constraints or limited access to highly specialized instrumentation and personnel, HPLC-UV provides a powerful and dependable analytical solution.
When to Choose LC-MS/MS:
-
Bioanalysis: For pharmacokinetic, toxicokinetic, and bioavailability/bioequivalence studies, the high sensitivity and selectivity of LC-MS/MS are indispensable for accurately measuring low concentrations of the drug and its metabolites in complex biological matrices like plasma and urine.[6][10]
-
Trace-Level Impurity Analysis: When quantifying trace-level impurities or degradation products, the specificity of LC-MS/MS is crucial to avoid interferences and obtain accurate results.[1]
-
High-Throughput Screening: The faster run times achievable with UPLC-MS/MS systems make it the preferred method for high-throughput analysis in drug discovery and development.[3]
The Power of a Hybrid Approach
In many drug development programs, a hybrid approach is often the most logical and efficient. HPLC-UV can be employed for routine quality control of the drug product, while a cross-validated LC-MS/MS method is used for all bioanalytical studies. This ensures that the most appropriate and cost-effective technique is utilized at each stage of the development lifecycle, while the cross-validation data provides the confidence that the results are comparable and reliable.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of pyridinone compounds is not a matter of one being definitively "better" than the other, but rather which is more "fit for purpose." By understanding the underlying principles, performance characteristics, and the specific requirements of the analytical task at hand, researchers can confidently select and validate the most appropriate technique. A robust cross-validation strategy is the key to ensuring data integrity and building a comprehensive and reliable analytical package for any drug development program.
References
-
Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study. (2014). Journal of Analytical Toxicology. [Link]
-
Determination and pharmacokinetic study of pirfenidone in rat plasma by UPLC-MS/MS. (2015). Journal of Chromatography B. [Link]
-
Determination Of Pirfenidone And Metabolites In Rat Plasma By Coupling On-Line Fractionation With LC-MS/MS. (n.d.). Drug Discovery Online. [Link]
-
UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber. (n.d.). Chinese Pharmaceutical Journal. [Link]
-
Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry: Application to a Pharmacokinetic Study. (2014). Journal of Analytical Toxicology. [Link]
-
Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection. (2021). ResearchGate. [Link]
-
Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection. (2021). Journal of Chromatographic Science. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Bioanalytical Method Validation. (2013). U.S. Food and Drug Administration. [Link]
-
FDA issues final guidance on bioanalytical method validation. (2018). GaBI Journal. [Link]
-
Bioanalytical method validation: An updated review. (2012). Pharmaceutical Methods. [Link]
-
Evaluation and validation of two different chromatographic methods (HPLC and LC-MS/MS) for the determination and confirmation of ochratoxin A in pig tissues. (2011). Journal of the Serbian Chemical Society. [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]
-
HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. (n.d.). SIELC Technologies. [Link]
-
Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. (2019). Clinical Laboratory. [Link]
-
Direct comparison of LC-MS and HPLC-UV data. (n.d.). ResearchGate. [Link]
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002). Journal of Chromatography A. [Link]
-
Comparative analysis of samples using HPLC-UV (x-axis) and UPLC-MS/MS (y-axis). (n.d.). ResearchGate. [Link]
-
Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. (2021). Molecules. [Link]
-
Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021). Pharmacia. [Link]
-
Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). University of Tartu. [Link]
-
Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run. (2021). Biomedical Chromatography. [Link]
Sources
- 1. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sisu.ut.ee [sisu.ut.ee]
- 3. Determination and pharmacokinetic study of pirfenidone in rat plasma by UPLC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one with 13C NMR
In the landscape of drug discovery and development, unequivocal structural confirmation of novel chemical entities is paramount. For heterocyclic compounds such as 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one, a molecule of interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a definitive tool for structural elucidation. This guide provides an in-depth comparison and experimental framework for confirming the structure of this compound, drawing upon established principles and spectral data from related structures.
The Analytical Challenge: Distinguishing Isomers
The isomeric possibilities for a substituted pyridinone are numerous. For instance, the methoxy and hydroxymethyl groups could be positioned at different locations on the pyridinone ring. 13C NMR spectroscopy provides a unique fingerprint of the carbon skeleton, allowing for the unambiguous assignment of the substitution pattern. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is influenced by neighboring atoms and functional groups.
Predicted 13C NMR Chemical Shifts for this compound
Caption: Structure of this compound with atom numbering.
Below is a table summarizing the predicted 13C NMR chemical shifts in a typical NMR solvent like DMSO-d6.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2 | ~150-155 | Attached to an electronegative nitrogen and a hydroxymethyl group, leading to a downfield shift. |
| C3 | ~110-115 | Shielded relative to other ring carbons, influenced by the adjacent C2 and C4. |
| C4 | ~175-180 | Carbonyl carbon, significantly deshielded and expected to be the most downfield signal. |
| C5 | ~145-150 | Attached to an oxygen atom of the methoxy group, resulting in a downfield shift. |
| C6 | ~120-125 | Influenced by the ring nitrogen and the adjacent methoxy-substituted carbon. |
| -CH2OH | ~60-65 | Typical range for a hydroxymethyl group attached to an aromatic ring[1]. |
| -OCH3 | ~55-60 | Characteristic chemical shift for a methoxy group on an aromatic system[2][3]. |
Comparison with an Alternative Isomer: 3-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
To illustrate the discerning power of 13C NMR, let's consider a plausible isomer, 3-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one.
Caption: Logical workflow for 13C NMR-based structural confirmation.
Conclusion
13C NMR spectroscopy is an indispensable technique for the structural confirmation of organic molecules like this compound. By combining the predictive power of chemical shift theory with careful experimental work, researchers can confidently and unequivocally determine the correct isomeric structure. This guide provides a robust framework for such an analysis, emphasizing the importance of comparing predicted data with experimentally acquired spectra to ensure the scientific integrity of the structural assignment.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]
-
PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. Experimental and Calculated 13C NMR Chemical Shifts δ [ppm].... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0138639). Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Hydroxymethyl-pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Testbook. (n.d.). [Solved] The correct match of 13C NMR chemical shift values (&de. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
PMC. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000898). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate. Retrieved from [Link]
-
THE USE OF 4-HYDROXYMETHYL-1-PHENYL-2-PYRAZOLIN-5-ONE IN THE SYNTHESIS OF NEW HETEROCYCLES OF PHARMACEUTICAL INTEREST M.A. Metwa. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(methyl-t)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
Sources
A Comparative Guide to Iron Chelation: Benchmarking Novel Ferroportin Inhibitors Against Established Chelators
For researchers and drug development professionals vested in the treatment of iron overload disorders, the landscape of therapeutic options is evolving. For decades, the strategy has centered on systemic iron chelation, with drugs like Deferasirox representing a significant advancement as an oral therapy. However, the emergence of novel mechanisms of action prompts a critical re-evaluation of our benchmarking standards. This guide provides an in-depth technical comparison of the established oral iron chelator, Deferasirox, with a first-in-class oral ferroportin inhibitor, Vamifeport.
This document moves beyond a simple cataloging of features to explain the causality behind experimental design and validation, ensuring a scientifically rigorous comparison for your research and development endeavors.
The Clinical Imperative: Managing Iron Overload
Chronic iron overload, a consequence of hematological disorders such as β-thalassemia and sickle cell disease requiring frequent blood transfusions, poses a significant risk of organ damage and mortality.[1] The accumulation of excess iron, particularly in the liver and heart, catalyzes the formation of reactive oxygen species, leading to cellular damage.[2] The primary therapeutic intervention is the use of iron chelators, which bind to excess iron, facilitating its excretion from the body.[1]
The Benchmark: Deferasirox (DFX)
Deferasirox has been a cornerstone of oral iron chelation therapy for over a decade.[3] Its well-characterized efficacy and safety profile make it the ideal benchmark against which new therapeutic agents are measured.
Mechanism of Action
Deferasirox is a tridentate ligand that binds to ferric iron (Fe3+) with high affinity in a 2:1 ratio (two molecules of Deferasirox to one iron atom).[4] This stable complex is then eliminated primarily through the feces.[4] By binding to and removing excess iron from the body, Deferasirox reduces the labile plasma iron pool and tissue iron deposits, mitigating iron-induced toxicity.[4]
Caption: Mechanism of Deferasirox iron chelation.
Clinical Efficacy & Safety Profile
Clinical trials have consistently demonstrated that Deferasirox effectively reduces iron burden in patients with transfusional iron overload.[3] Dosing is typically adjusted based on serum ferritin levels and liver iron concentration (LIC).[5] Common adverse events associated with Deferasirox include gastrointestinal disturbances, skin rash, and elevations in serum creatinine and liver transaminases.[6]
The Innovator: Vamifeport (VIT-2763)
Vamifeport represents a paradigm shift in the management of iron overload. Instead of systemically chelating iron, it targets the underlying mechanism of iron absorption and recycling by inhibiting ferroportin.[7][8]
Mechanism of Action
Vamifeport is an orally bioavailable small molecule that mimics the action of hepcidin, the body's natural regulator of iron homeostasis.[7] It binds to and inhibits ferroportin, the sole iron efflux protein on the surface of enterocytes, macrophages, and hepatocytes.[8][9] This inhibition blocks the absorption of dietary iron and the release of recycled iron from macrophages, thereby reducing the amount of iron entering the plasma.[8] This approach aims to not only control iron overload but also to improve ineffective erythropoiesis seen in conditions like β-thalassemia.[8]
Caption: Vamifeport's mechanism via ferroportin inhibition.
Preclinical and Clinical Data
Preclinical studies in mouse models of β-thalassemia and sickle cell disease have shown that Vamifeport can reduce serum iron levels, decrease iron accumulation in organs, and improve hematological parameters.[9] In a murine model of non-transfusion-dependent thalassemia, Vamifeport at doses of 30 and 100 mg/kg significantly decreased serum iron levels by 77% and 84%, respectively, and reduced spleen weight.[9]
Phase 1 clinical trials in healthy volunteers demonstrated that Vamifeport was well-tolerated and led to a rapid, dose-dependent decrease in serum iron and transferrin saturation.[8][10] Ongoing Phase 2 studies are evaluating its efficacy and safety in patients with β-thalassemia and other iron overload conditions.[8]
Comparative Performance Data
| Parameter | Deferasirox | Vamifeport |
| Mechanism of Action | Systemic Iron Chelator (binds Fe3+) | Ferroportin Inhibitor (hepcidin mimetic) |
| Primary Route of Elimination | Feces | (Data from ongoing clinical trials) |
| Key Efficacy Marker | Reduction in Serum Ferritin & LIC | Reduction in Serum Iron & Transferrin Saturation |
| Reported Side Effects | GI disturbances, rash, increased creatinine | Generally well-tolerated in Phase 1 trials |
Experimental Protocols for Comparative Benchmarking
To objectively compare a novel iron-regulating agent like Vamifeport against an established chelator such as Deferasirox, a multi-tiered experimental approach is essential. The following protocols provide a framework for a robust preclinical evaluation.
Caption: A tiered approach for preclinical comparison.
In Vitro Spectrophotometric Iron Binding Assay
Objective: To determine the direct iron-binding capacity of the test compounds. This assay is particularly relevant for chelators like Deferasirox.
Principle: This method relies on the change in absorbance of an iron-indicator complex upon the addition of a chelator. Ferrozine, for example, forms a colored complex with ferrous iron (Fe2+), which can be measured spectrophotometrically. A competing chelator will sequester the iron, leading to a decrease in the absorbance of the ferrozine-iron complex.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of FeCl₃ in a suitable buffer (e.g., HEPES).
-
Prepare a stock solution of the test compounds (Deferasirox and Vamifeport) and a positive control chelator (e.g., EDTA) in an appropriate solvent (e.g., DMSO).
-
Prepare a ferrozine solution in water.
-
Prepare a reducing agent solution (e.g., hydroxylamine HCl) to ensure iron is in the Fe2+ state for ferrozine binding.
-
-
Assay Procedure:
-
In a 96-well plate, add the iron solution to each well.
-
Add varying concentrations of the test compounds and controls to the wells.
-
Add the reducing agent and incubate to allow for the reduction of Fe3+ to Fe2+.
-
Add the ferrozine solution to initiate the colorimetric reaction.
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the wavelength of maximum absorbance for the ferrozine-iron complex (typically around 562 nm) using a microplate reader.
-
Calculate the percentage of iron chelation for each concentration of the test compound compared to the control without a chelator.
-
Plot the percentage of chelation against the compound concentration to determine the EC50 (half-maximal effective concentration).
-
In Vitro Cellular Efficacy and Safety in an Iron-Overloaded Cell Line
Objective: To assess the ability of the compounds to reduce intracellular iron levels and to evaluate their cytotoxicity in a biologically relevant system.
Cell Line: HepG2 (human hepatocyte carcinoma) cells are a suitable model as the liver is a primary site of iron storage and toxicity.
Step-by-Step Protocol:
-
Iron Overloading of HepG2 Cells:
-
Culture HepG2 cells in a suitable medium (e.g., EMEM).
-
Induce iron overload by incubating the cells with a source of iron, such as ferric ammonium citrate (FAC), for a defined period (e.g., 24-48 hours).
-
-
Compound Treatment:
-
Remove the iron-containing medium and wash the cells with PBS.
-
Treat the iron-overloaded cells with various concentrations of Deferasirox and Vamifeport for 24-48 hours.
-
-
Assessment of Intracellular Iron:
-
Measure the labile iron pool (LIP) using a fluorescent probe such as calcein-AM. The fluorescence of calcein is quenched by iron, so an increase in fluorescence indicates a decrease in the LIP.
-
Measure total intracellular iron using a colorimetric assay (e.g., ferrozine-based) after cell lysis.
-
-
Cytotoxicity Assessment (MTT Assay):
-
In a parallel set of experiments, treat both iron-overloaded and non-overloaded HepG2 cells with the test compounds.
-
After the treatment period, add MTT solution to the cells and incubate.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm to determine cell viability.
-
In Vivo Efficacy in a Murine Model of Iron Overload
Objective: To evaluate the in vivo efficacy and safety of the compounds in a whole-animal system that mimics human iron overload.
Animal Model: An established model is the use of mice loaded with iron via intraperitoneal injections of iron dextran.
Step-by-Step Protocol:
-
Induction of Iron Overload:
-
Administer iron dextran to mice via intraperitoneal injection over several weeks to achieve a significant level of iron overload.
-
-
Compound Administration:
-
Divide the iron-overloaded mice into treatment groups: vehicle control, Deferasirox, and Vamifeport.
-
Administer the compounds orally at predetermined doses and frequencies for a specified duration (e.g., 4-8 weeks).
-
-
Efficacy Assessment:
-
Monitor serum ferritin and transferrin saturation levels throughout the study.
-
At the end of the study, harvest organs (liver, spleen, heart) for iron quantification using atomic absorption spectroscopy or colorimetric methods.
-
Perform histological analysis of organ tissues (e.g., Perls' Prussian blue staining) to visualize iron deposition.
-
-
Safety Assessment:
-
Monitor animal weight and general health throughout the study.
-
Collect blood for complete blood counts (CBC) and clinical chemistry analysis (e.g., liver enzymes, kidney function markers).
-
Conclusion and Future Directions
The benchmarking of new iron-regulating agents requires a comprehensive approach that considers both established chelators and novel mechanisms of action. Deferasirox serves as a robust benchmark due to its well-documented clinical efficacy and safety profile. Vamifeport, with its innovative ferroportin inhibitory mechanism, presents a promising new strategy for managing iron overload and related pathologies.
The experimental protocols outlined in this guide provide a self-validating framework for the preclinical comparison of these and other emerging therapies. By understanding the causality behind these experimental choices, researchers can generate reliable and translatable data to drive the development of the next generation of treatments for iron overload disorders.
References
-
Cunningham, M. J., & Nathan, D. G. (2005). New developments in iron chelators. Current opinion in hematology, 12(2), 129–134. [Link]
- BenchChem. (2025).
-
Asadollahi-Amin, A., et al. (2018). A Review on Iron Chelators in Treatment of Iron Overload Syndromes. Journal of research in pharmacy practice, 7(3), 109–117. [Link]
-
Al-Absi, B., & Al-Kuraishy, H. M. (2024). Iron chelators: as therapeutic agents in diseases. Naunyn-Schmiedeberg's archives of pharmacology, 397(3), 1361–1376. [Link]
-
Porter, J. B., et al. (2021). Oral ferroportin inhibitor vamifeport for improving iron homeostasis and erythropoiesis in β-thalassemia: current evidence and future clinical development. Expert review of hematology, 14(7), 633–644. [Link]
-
Richardson, D. R., et al. (2007). Design, synthesis, and characterization of novel iron chelators: structure-activity relationships of the 2-benzoylpyridine thiosemicarbazone series and their 3-nitrobenzoyl analogues as potent antitumor agents. Journal of medicinal chemistry, 50(16), 3834–3848. [Link]
-
Hagag, A. A., et al. (2025). Iron chelators in breast cancer therapy: mechanisms and clinical applications – a narrative review. Annals of medicine & surgery (2012), 86(4), 2110–2117. [Link]
-
Semantic Scholar. (2021). Oral ferroportin inhibitor vamifeport for improving iron homeostasis and erythropoiesis in β-thalassemia: current evidence and future clinical development. [Link]
-
Cappellini, M. D., & Pattoneri, P. (2009). Oral iron chelators. Annual review of medicine, 60, 25–38. [Link]
-
Forni, G. L., et al. (2024). Vamifeport: Monography of the First Oral Ferroportin Inhibitor. Journal of clinical medicine, 13(18), 5348. [Link]
-
Whitnall, M., & Richardson, D. R. (2006). Iron Chelators: Development of Novel Compounds with High and Selective Anti-Tumour Activity. Current medicinal chemistry, 13(8), 919–931. [Link]
-
Semantic Scholar. (2005). New developments in iron chelators. [Link]
-
Taher, A. T., et al. (2017). Advances in iron chelation therapy: transitioning to a new oral formulation. Drugs in context, 6, 212502. [Link]
-
Pepe, A., et al. (2008). Comparison of Deferasirox, Deferiprone, and Desferrioxamine Effectiveness on Myocardial Iron Concentrations and Biventricular Function by Quantitative MR in Beta-Thalassemia Major. Blood, 112(11), 960. [Link]
-
UCL Discovery. (2021). Oral ferroportin inhibitor vamifeport for improving iron homeostasis and erythropoiesis in β- thalassemia: current evidence and future clinical development. [Link]
-
ResearchGate. (2009). Objectives and Mechanism of Iron Chelation Therapy. [Link]
-
Zare, F., et al. (2020). Comparison of Deferoxamine, Deferiprone and Deferasirox Iron-Chelating Agents in Reducing Serum Ferritin Levels in Patients with Thalassemia Major. Journal of Clinical Care and Skills, 1(4), 189-193. [Link]
-
Mirmosayyeb, O., et al. (2016). Comparison of iron chelation effects of deferoxamine, deferasirox, and combination of deferoxamine and deferiprone on liver and cardiac T2* MRI in thalassemia maior. Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences, 21, 126. [Link]
-
Abbina, S., et al. (2015). Deferitazole, a new orally active iron chelator. Dalton transactions (Cambridge, England : 2003), 44(11), 5197–5204. [Link]
-
Wulandari, D. A., et al. (2023). Comparison of oral iron chelators in the management of transfusion-dependent β-thalassemia major based on serum ferritin and liver enzymes. F1000Research, 12, 137. [Link]
-
Khan, A., et al. (2023). COMPARING DEFERASIROX AND DESFERRIOXAMINE AS IRON CHELATORS IN PATIENTS WITH BETA-THALASSEMIA MAJOR. Journal of Population Therapeutics and Clinical Pharmacology, 30(16), 1121-1127. [Link]
-
King's College London Research Portal. (2015). Deferitazole, a new orally active iron chelator. [Link]
-
Gkouvatsos, K., et al. (2022). Iron, the Essential Micronutrient: A Comprehensive Review of Regulatory Pathways of Iron Metabolism. Biomolecules, 12(11), 1543. [Link]
-
ResearchGate. (2015). Deferitazole, a new orally active iron chelator. [Link]
-
Neufeld, E. J. (2005). Preclinical and clinical development of deferitrin, a novel, orally available iron chelator. Annals of the New York Academy of Sciences, 1054, 492–494. [Link]
-
Poggiali, E., et al. (2012). An update on iron chelation therapy. Blood transfusion = Trasfusione del sangue, 10(4), 411–422. [Link]
-
Taher, A., et al. (2017). Safety and pharmacokinetics of the oral iron chelator SP-420 in β-thalassemia. American journal of hematology, 92(12), 1356–1361. [Link]
Sources
- 1. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oral iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on iron chelation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
- 7. benchchem.com [benchchem.com]
- 8. Oral ferroportin inhibitor vamifeport for improving iron homeostasis and erythropoiesis in β-thalassemia: current evidence and future clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vamifeport: Monography of the First Oral Ferroportin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to Evaluating Off-Target Effects of Pyridinone-Based Chelators in Preclinical Models
For researchers, scientists, and drug development professionals, the therapeutic potential of pyridinone-based chelators, particularly in managing iron overload, is well-established. However, the journey from a promising compound to a safe therapeutic is paved with rigorous preclinical evaluation, with a critical focus on off-target effects. This guide provides an in-depth, technically-grounded comparison of methodologies to assess these unintended interactions, moving beyond a simple listing of protocols to explain the scientific rationale behind experimental choices. Our aim is to equip you with the knowledge to design self-validating studies that ensure the scientific integrity of your findings.
The Rationale: Why Scrutinize Off-Target Effects?
Pyridinone-based chelators, such as the clinically approved deferiprone, are designed for high affinity towards trivalent metal ions like iron (Fe³⁺).[1][2] This specificity is the cornerstone of their therapeutic action. However, the intricate metal-ion homeostasis within a biological system presents a complex challenge. Off-target effects primarily arise from two phenomena:
-
Chelation of Endogenous Essential Metals: Pyridinone-based compounds can sequester other biologically crucial metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺), disrupting the function of numerous metalloenzymes and signaling pathways.[2][3]
-
Redox Cycling of the Chelator-Metal Complex: The newly formed complex can sometimes participate in redox reactions, paradoxically generating reactive oxygen species (ROS) instead of mitigating oxidative stress.[4]
A thorough preclinical evaluation must therefore be designed to detect these subtle but significant perturbations.
A Multi-tiered Approach to Preclinical Evaluation
A robust assessment of off-target effects requires a combination of in vitro and in vivo models. This tiered approach allows for early identification of potential liabilities and a more refined investigation in complex biological systems.
Caption: Workflow for a 28-day repeated dose toxicity study.
Key Parameters to Monitor:
-
Clinical Signs: Daily observation for any signs of toxicity, such as changes in behavior, appearance, or activity levels.
-
Body Weight and Food/Water Consumption: Monitored weekly to detect any adverse effects on growth and appetite.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study to assess parameters such as complete blood count (to detect neutropenia, a known side effect of deferiprone), liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine). [5][6]* Histopathology: Major organs are collected for microscopic examination to identify any pathological changes.
Impact on Essential Metal Homeostasis
A critical off-target effect to investigate is the depletion of essential metals.
Experimental Protocol: Assessment of Essential Metal Levels
-
Animal Model: Use a relevant animal model, such as mice or rabbits.
-
Dosing: Administer the pyridinone-based chelator at a therapeutically relevant dose for a defined period (e.g., 2-4 weeks).
-
Sample Collection: Collect blood and tissue samples (e.g., liver, kidney, bone) at the end of the study.
-
Metal Analysis: Determine the concentrations of zinc, copper, and other relevant metals using atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS). [7]5. Data Analysis: Compare the metal levels in the treated group to a vehicle-treated control group.
A study in rabbits showed that deferiprone did not significantly affect copper, zinc, and manganese levels. [7]However, another study in lead-exposed mice demonstrated that deferiprone could alter the renal concentrations of essential elements like phosphorus, calcium, copper, and selenium. [8]
Comparative Analysis with Alternative Chelators
To provide context for the off-target effects of pyridinone-based chelators, it is essential to compare them with other clinically used iron chelators, such as deferoxamine (a hexadentate chelator) and deferasirox (a tridentate chelator).
| Chelator | Class | Key Preclinical Off-Target Effects |
| Deferiprone | Pyridinone (Bidentate) | Agranulocytosis/neutropenia, potential for zinc deficiency, gastrointestinal disturbances. [5][9][10] |
| Deferoxamine | Siderophore (Hexadentate) | Auditory and visual toxicity, growth retardation at high doses. [8] |
| Deferasirox | N,N'-substituted bis(2-hydroxyphenyl)-1,2-ethanediamine derivative (Tridentate) | Renal toxicity (increases in serum creatinine), hepatic toxicity (elevated liver enzymes). [5][11] |
Mechanistic Insights: Impact on Cellular Signaling
The depletion of essential metals can have profound effects on intracellular signaling pathways. For instance, zinc is a crucial cofactor for many enzymes and transcription factors. Its chelation can disrupt pathways like the MAPK/ERK pathway , which is involved in cell proliferation, differentiation, and survival. [12][13]
Caption: Potential impact of zinc chelation on the MAPK/ERK pathway.
Further investigation into the specific signaling pathways affected by pyridinone-based chelators is an active area of research and can provide valuable insights into their off-target mechanisms.
Conclusion: A Pathway to Safer Chelators
The preclinical evaluation of off-target effects is a cornerstone of developing safer and more effective pyridinone-based chelators. By employing a multi-tiered approach that combines in vitro screening with robust in vivo studies, researchers can gain a comprehensive understanding of a compound's safety profile. The experimental protocols and comparative data presented in this guide are intended to serve as a foundation for designing scientifically rigorous and self-validating preclinical studies. Ultimately, a thorough understanding of off-target effects will not only de-risk drug development programs but also pave the way for the next generation of highly specific and well-tolerated chelation therapies.
References
-
Abergel, R. J., et al. (2011). Biomimetic Actinide Chelators: An Update on the Preclinical Development of the Orally Active Hydroxypyridonate Decorporation Agents 3,4. OSTI.GOV. [Link]
-
Cui, W., et al. (2005). The efficacy of deferiprone on tissues aluminum removal and copper, zinc, manganese level in rabbits. Journal of Inorganic Biochemistry, 99(8), 1733-1737. [Link]
-
Ferreira, M., et al. (2020). Synthesis of novel Iron(III) chelators based on triaza macrocycle backbone and 1-hydroxy-2(1H)-pyridin-2-one coordinating groups and their evaluation as antimicrobial agents. ResearchGate. [Link]
-
Forni, G. L., et al. (2021). Deferiprone and idiosyncrasic neutropenia: light and shadow. Blood Transfusion, 19(6), 478-480. [Link]
-
Wang, Y., et al. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Molecules, 26(22), 7035. [Link]
-
Whitnack, E., et al. (2007). Future of Toxicology--Iron Chelators and Differing Modes of Action and Toxicity: The Changing Face of Iron Chelation Therapy. Chemical Research in Toxicology, 20(5), 727-740. [Link]
-
Srichairatanakool, S., et al. (2013). Evaluation of a novel oral iron chelator 1-(N-acetyl-6-aminohexyl)-3-hydroxypyridin-4-one (CM1) for treatment of iron overload in mice. Advances in Bioscience and Biotechnology, 4(2), 153-163. [Link]
-
Santos, M. A., & Chaves, S. (2015). 3-hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. ResearchGate. [Link]
-
Chaves, S., et al. (2018). Chelating agents in clinical and preclinical practice. ResearchGate. [Link]
-
Santos, M. A., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. International Journal of Molecular Sciences, 23(6), 3249. [Link]
-
Brizzi, M., et al. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. Molecules, 26(23), 7311. [Link]
-
Sharma, S., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. Future Medicinal Chemistry, 14(1), 59-86. [Link]
-
Addis, A., & Loebstein, R. (1999). Deferiprone: a review of its clinical potential in iron overload in beta-thalassaemia major and other transfusion-dependent diseases. Drugs, 58(4), 623-636. [Link]
-
Elalfy, M. S., et al. (2011). Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia. Annals of Hematology, 90(7), 755-763. [Link]
-
Tricta, F., et al. (2016). Deferiprone-induced agranulocytosis: 20 years of clinical observations. American Journal of Hematology, 91(10), 1026-1031. [Link]
-
Yokel, R. A. (2005). The efficacy of deferiprone on tissues aluminum removal and copper, zinc, manganese level in rabbits. Semantic Scholar. [Link]
-
Ivanova, D., et al. (2022). Comparative Effects of Deferiprone and Salinomycin on Lead-Induced Disturbance in the Homeostasis of Intrarenal Essential Elements in Mice. Toxics, 10(4), 189. [Link]
-
Kontoghiorghes, G. J. (2022). Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology. International Journal of Molecular Sciences, 23(12), 6739. [Link]
-
Al-Younes, H., et al. (2017). Investigation of deferiprone binding to zinc(II) and copper(II) ions for potential chelation effect using capillary zone electrophoresis. ResearchGate. [Link]
-
Kontoghiorghes, G. J. (2020). The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases. Pharmaceuticals, 13(10), 282. [Link]
-
De Clercq, E., et al. (2022). Synergistic targeting of the PI3K/mTOR and MAPK/ERK pathways in Merkel cell carcinoma. Translational Virology, 1(1-2), 200244. [Link]
-
Anonymous. (2000). Deferiprone: new preparation. Poorly assessed. Prescrire International, 9(49), 131-155. [Link]
-
Kontoghiorghes, G. J. (2022). Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects. Pharmaceuticals, 15(1), 93. [Link]
-
Erdogan, E., et al. (2013). The effects of chelators on zinc levels in patients with thalassemia major. Turkish Journal of Hematology, 30(1), 34-38. [Link]
-
Kontoghiorghes, G. J. (2022). Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology. MDPI. [Link]
-
Odame, I., et al. (2019). Single-center retrospective study of the effectiveness and toxicity of the oral iron chelating drugs deferiprone and deferasirox. PLoS One, 14(2), e0211942. [Link]
-
Maggio, A. (2000). Meta-analytic review of the clinical effectiveness of oral deferiprone (L1). University of York Centre for Reviews and Dissemination. [Link]
-
Kumar, R., et al. (2021). Agranulocytosis due to deferiprone: A case report with cytomorphological and functional bone marrow examination. ResearchGate. [Link]
-
Tricta, F., et al. (2016). Deferiprone-induced agranulocytosis: 20 years of clinical observations. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Deferiprone. PubChem. Retrieved from [Link]
-
Ghasemian, F., et al. (2021). Five new complexes with deferiprone and N,N-donor ligands: evaluation of cytotoxicity against breast cancer MCF-7 cell line and HSA-binding determination. Journal of Biomolecular Structure & Dynamics, 39(13), 4845-4858. [Link]
-
Bryan, M. C., et al. (2018). Structure-based Design of Pyridone-Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition. Journal of Medicinal Chemistry, 61(10), 4519-4535. [Link]
-
Maxwell, M. J., et al. (1996). Liver Iron Depletion and Toxicity of the Iron Chelator Deferiprone (L1, CP20) in the Guinea Pig. Toxicology and Applied Pharmacology, 141(2), 428-437. [Link]
-
McCubrey, J. A., et al. (2020). Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells. Cancers, 12(7), 1937. [Link]
-
Blatt, J., & Stitely, S. (1989). Comparison of activity of deferoxamine with that of oral iron chelators against human neuroblastoma cell lines. Cancer Research, 49(11), 2901-2903. [Link]
-
Supim, K., & Kongpanvijit, O. (2025). Incidence of Deferiprone-induced Neutropenia in Patients with Thalassemia and Iron Overload. Journal of the Medical Association of Thailand, 108(Suppl.1), S1-S9. [Link]
-
Monczor, F., et al. (2019). PI3K pathway is involved in ERK signaling cascade activation by histamine H2R agonist in HEK293T cells. ResearchGate. [Link]
-
Balas, M., et al. (2019). IC50 values (doses that inhibits 50% of the cell viability) calculated after 72 h exposure of. ResearchGate. [Link]
-
Mendoza, M. C., et al. (2011). The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation. Trends in Biochemical Sciences, 36(6), 320-328. [Link]
Sources
- 1. Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Future of toxicology--iron chelators and differing modes of action and toxicity: the changing face of iron chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-center retrospective study of the effectiveness and toxicity of the oral iron chelating drugs deferiprone and deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy of deferiprone on tissues aluminum removal and copper, zinc, manganese level in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Effects of Deferiprone and Salinomycin on Lead-Induced Disturbance in the Homeostasis of Intrarenal Essential Elements in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deferiprone‐induced agranulocytosis: 20 years of clinical observations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deferiprone: a review of its clinical potential in iron overload in beta-thalassaemia major and other transfusion-dependent diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Membrane Permeability of Deferiprone and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of iron chelation therapy, the efficacy of a drug is not solely determined by its affinity for iron but also by its ability to reach intracellular iron stores. This guide provides a comprehensive comparative analysis of the membrane permeability of Deferiprone, a widely used oral iron chelator, and its key analogues. By delving into the experimental data, underlying methodologies, and structure-permeability relationships, this document serves as a critical resource for researchers engaged in the development of next-generation iron chelators with optimized cellular access.
The Critical Role of Membrane Permeability in Iron Chelation
Deferiprone's therapeutic success is intrinsically linked to its capacity to cross cell membranes and chelate excess intracellular iron, particularly within vital organs such as the heart and liver.[1] This process is essential for preventing iron-induced oxidative damage and subsequent organ dysfunction. The journey of a chelator from the bloodstream into the cell is governed by its membrane permeability, a property influenced by a delicate balance of physicochemical characteristics, including lipophilicity, molecular size, and charge. Understanding and optimizing this property is paramount in the design of new, more effective iron-chelating agents.
Methodologies for Assessing Membrane Permeability
The evaluation of a drug's ability to traverse biological membranes is a cornerstone of preclinical drug development. Two principal in vitro methods, the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay, are widely employed to predict in vivo absorption and tissue distribution.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA serves as a high-throughput screening tool to assess the passive diffusion of a compound across an artificial lipid membrane.[2] This cell-free assay provides a rapid and cost-effective means to evaluate a molecule's intrinsic lipophilicity-driven permeability, a key determinant of its ability to cross the lipid bilayer of cell membranes.
Experimental Workflow: PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption.[3] This cell-based model utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with morphological and functional similarities to the human intestinal epithelium, including the presence of tight junctions and efflux transporters.[3] This assay provides a more comprehensive assessment of permeability by accounting for both passive diffusion and carrier-mediated transport processes.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Comparative Permeability of Deferiprone and Its Analogues
A pivotal study by Huang et al. (2005) provides crucial comparative data on the Caco-2 permeability of Deferiprone and several of its analogues. The apparent permeability coefficient (Papp) serves as the key metric for this comparison.
| Compound | Chemical Structure | Papp (A→B) (x 10⁻⁶ cm/s) | Lipophilicity (logD at pH 7.4) |
| Deferiprone | 10.3 ± 1.1 | -0.77[4] | |
| CP363 | Structure Not Available | 16.2 ± 1.5 | Data Not Available |
| ICL670 (Deferasirox) | 1.7 ± 0.1 | 3.8 (logP)[5] | |
| CP502 | Structure Not Available | 0.3 ± 0.1 | Data Not Available |
| CGP 65015 | Structure Not Available | ~0.25[6] | 0.58[6] |
| Deferoxamine (DFO) | < 0.1 | Data Not Available |
Data for Deferiprone, CP363, ICL670, CP502, and Deferoxamine are from Huang et al., 2005. Data for CGP 65015 is from Lowther et al., 1999.
Structure-Permeability Relationship: A Deeper Dive
The data presented in the table above reveals a clear correlation between the chemical structure of these iron chelators and their ability to permeate the Caco-2 cell monolayer.
Deferiprone , with its relatively small size and moderate lipophilicity, exhibits good permeability. The introduction of different functional groups in its analogues significantly impacts this property.
CP363 , showing the highest permeability in the series, is likely to possess structural modifications that enhance its lipophilicity, facilitating its passage across the lipid-rich cell membrane.
In contrast, ICL670 (Deferasirox) , a larger, tridentate chelator, displays significantly lower permeability. Its increased molecular weight and polar surface area likely hinder its passive diffusion across the cell membrane. The logP value of 3.8 suggests a high lipophilicity, which in this case, does not translate to high permeability, indicating that other factors such as molecular size and hydrogen bonding potential play a crucial role.
Deferoxamine (DFO) , a hexadentate chelator with a large molecular weight and high polarity, serves as a benchmark for poor membrane permeability. Its inability to effectively cross cell membranes necessitates parenteral administration.
Conceptual Relationship: Structure, Lipophilicity, and Permeability
Caption: Interplay between chemical structure, lipophilicity, molecular size, and membrane permeability.
In Silico Approaches to Permeability Prediction
In addition to experimental methods, computational models offer a valuable tool for the early prediction of membrane permeability. Quantitative Structure-Property Relationship (QSPR) models and molecular dynamics simulations can provide insights into how a molecule's structural and physicochemical properties will influence its ability to cross biological membranes. These in silico approaches can aid in the rational design of novel chelators with improved permeability profiles, thereby accelerating the drug discovery process.
Conclusion and Future Directions
The comparative analysis of Deferiprone and its analogues underscores the critical importance of membrane permeability in the design of effective oral iron chelators. The Caco-2 cell permeability assay provides a robust in vitro model for predicting the in vivo performance of these compounds. A clear trend emerges where increased lipophilicity, within an optimal range of molecular size, correlates with enhanced permeability.
Future research in this area should focus on the synthesis and evaluation of novel Deferiprone analogues with tailored physicochemical properties to maximize membrane permeability without compromising iron chelation efficacy and safety. The integration of in vitro permeability assays with in silico prediction models will be instrumental in guiding the development of the next generation of oral iron chelators, ultimately leading to improved therapeutic outcomes for patients with iron overload disorders.
References
-
Huang, X., Spino, M., & Thiessen, J. J. (2005). Transport kinetics of iron chelators and their chelates in Caco-2 cells. Pharmaceutical research, 22(5), 789–798. [Link]
-
Heinz, U., Hegetschweiler, K., Acklin, P., Rihs, G., & Faller, B. (1999). ICL670: a new, orally active, tridentate iron chelator. British journal of haematology, 105(3), 833–841. [Link]
-
Lowther, N., Fox, R., & Faller, B. (1999). In vitro and in situ permeability of a 'second generation' hydroxypyridinone oral iron chelator: correlation with physico-chemical properties and oral activity. Pharmaceutical research, 16(3), 434–440. [Link]
-
PubChem. (n.d.). Deferiprone. In PubChem Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of deferiprone (A) and deferasirox (B). Retrieved from [Link]
-
Macsen Labs. (n.d.). Deferiprone | Mechanism of Action, Uses & Side effects. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]
-
Chaston, T. B., & Richardson, D. R. (2003). Iron chelators for the treatment of iron overload disease: relationship between structure, redox activity, and toxicity. American journal of hematology, 73(3), 200–210. [Link]
-
Kontoghiorghes, G. J., & Sheppard, L. (1987). Simple synthesis of the potent oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one. Inorganica chimica acta, 136(2), L11-L12. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. deferiprone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, physicochemical properties and antioxidant activity of deferiprone-cyclodextrin conjugates and their iron(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one: A Guide for Laboratory Professionals
Immediate Safety & Hazard Assessment
Before beginning any work with 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one, a thorough understanding of its potential hazards is essential. Based on data for similar pyridine compounds, this chemical should be handled as an irritant.[3]
Personal Protective Equipment (PPE)
The first line of defense is appropriate PPE. Always wear the following when handling this compound:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and accidental eye contact, which can cause serious irritation.[4][5] |
| Hand Protection | Nitrile rubber gloves.[4] | Provides a barrier against skin contact, which may cause irritation.[4][5] |
| Body Protection | A fully-buttoned lab coat.[4] | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, such as a fume hood.[4][6] | Minimizes the inhalation of any potential dust or vapors. |
In Case of Exposure
Accidents can happen, and preparedness is key. Follow these procedures in the event of an exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, periodically lifting the upper and lower eyelids. Seek prompt medical attention.[4][7]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove any contaminated clothing and wash it before reuse. If skin irritation develops, seek medical advice.[4][7]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]
Waste Characterization and Segregation
Proper disposal begins with correct waste identification. Waste containing this compound should be treated as hazardous chemical waste.[1][2] It is critical to segregate this waste from other laboratory waste streams to prevent unintended chemical reactions and ensure proper disposal.
Waste Streams:
-
Solid Waste: Includes unused or expired pure compound, and grossly contaminated items like weigh boats or filter paper.
-
Liquid Waste: Consists of solutions containing the compound.
-
Sharps Waste: Needles, syringes, or broken glass contaminated with the compound.
-
Contaminated Labware: Glassware, stir bars, and other equipment that have come into contact with the chemical.
Caption: A streamlined workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or opening windows if it is safe to do so.
-
Containment (for small spills):
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. [8] * Carefully sweep or scoop the absorbed material into a designated hazardous waste container. [5]4. Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water. [8]All materials used for cleanup must be disposed of as hazardous waste.
-
-
Large Spills: For any large spills, evacuate the area and immediately contact your institution's EHS department. [8]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By following these guidelines, researchers can ensure a safe laboratory environment, adhere to regulatory standards, and contribute to the protection of our environment. Always consult your institution's specific protocols and the most current regulatory information.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from ATSDR. [Link]
-
ChemBK. (n.d.). This compound - Physico-chemical Properties. Retrieved from ChemBK. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from ATSDR. [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from Washington State University. [Link]
-
Angene Chemical. (2025). Safety Data Sheet - 5-Hydroxy-2-methoxypyridine-4-carbaldehyde. Retrieved from Angene Chemical. [Link]
-
Ibratec. (2025). Safety Data Sheet - 2'-Hydroxy-4'-methoxyacetophenone. Retrieved from Ibratec. [Link]
-
PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved from PubChem. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC. [Link]
-
PubChem. (n.d.). 4-(Hydroxymethyl)-2,5-dihydrofuran-2-one. Retrieved from PubChem. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one. As this compound is a pyridinone derivative, this document synthesizes established safety data for structurally similar chemicals to provide a robust framework for risk mitigation. The focus is not merely on listing equipment, but on building a comprehensive safety-conscious workflow that protects personnel from exposure and ensures operational integrity.
Hazard Profile and Risk Assessment
Understanding the potential hazards of this compound is fundamental to implementing effective protective measures. Based on data from analogous pyridinone compounds, a clear risk profile emerges. The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and accidental ingestion.
Safety data sheets (SDS) for closely related compounds consistently indicate several key hazards. For instance, 4-hydroxy-5-methylpyridin-2(1H)-one is classified as toxic if swallowed and an irritant to the skin, eyes, and respiratory system.[1][2] Similarly, other functionalized pyridines are designated as harmful if swallowed and capable of causing significant skin and eye irritation.[3][4][5][6][7] A safety data sheet for 2-(Hydroxymethyl)-5-methoxypyridin-4-ol specifically identifies acute oral toxicity and skin irritation as hazards.[8]
Therefore, all handling procedures must be designed to prevent contact with skin and eyes, and to minimize the generation and inhalation of aerosols or dust.
Table 1: GHS Hazard Classification for Structurally Similar Pyridinone Derivatives | Hazard Class | Hazard Statement | GHS Pictogram | Rationale | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
ngcontent-ng-c1205671314="" class="ng-star-inserted">| Data from analogous compounds consistently show oral toxicity.[4][5][8][9] | | Skin Irritation (Category 2) | H315: Causes skin irritation |
ngcontent-ng-c1205671314="" class="ng-star-inserted">| Pyridinone structures are known skin irritants.[4][5][10] | | Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
ngcontent-ng-c1205671314="" class="ng-star-inserted">| Direct contact with eyes is likely to cause significant irritation.[4] | | Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation |
ngcontent-ng-c1205671314="" class="ng-star-inserted">| Inhalation of dust can irritate the respiratory tract.[5] |
Comprehensive PPE Protocol
The selection of Personal Protective Equipment (PPE) must directly address the hazards identified above. The following protocol is the minimum standard for handling this compound in a laboratory setting.
Engineering Controls: The First Line of Defense
Before relying on PPE, engineering controls must be in place. Always handle this compound in a certified chemical fume hood to control airborne particles and fumes.[11][12] The workspace should be well-ventilated, and emergency eyewash stations and safety showers must be readily accessible.[3]
Mandatory Personal Protective Equipment
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[13] A face shield should be worn over glasses/goggles during procedures with a high splash risk.[8] | Protects against accidental splashes and airborne dust contacting the eyes, preventing serious irritation.[14] |
| Hand Protection | Nitrile or neoprene gloves.[12] Avoid latex gloves. | Provides a chemical-resistant barrier to prevent skin irritation.[3] Gloves must be inspected for tears before use and changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[13][15] Use proper removal techniques to avoid contaminating skin.[13] |
| Body Protection | A long-sleeved, cuffed lab coat. For larger quantities or tasks with significant spill potential, a chemically resistant apron or impervious coveralls should be worn.[5][13] | Prevents incidental skin contact from spills or splashes.[11] Clothing should be buttoned completely. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[16] |
| Respiratory Protection | Not typically required when handled within a fume hood. If weighing or other procedures may generate significant dust outside of a fume hood, a NIOSH-approved respirator (e.g., N95, P95) is required.[5] | Prevents inhalation of airborne particles that can cause respiratory tract irritation.[3] |
Operational Plan: PPE Donning and Doffing Workflow
Properly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent cross-contamination. This sequence must be followed strictly.
Caption: PPE Donning and Doffing Workflow.
Emergency Response and Disposal
Emergency Procedures in Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][11] Seek immediate medical attention.[10]
-
Skin Contact: Remove all contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][11] Seek medical advice if irritation persists.
-
Inhalation: Move the individual to fresh air immediately.[5][10] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][17] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[13]
Accidental Spill Response
Small spills should be handled only by trained personnel wearing the full PPE described above.
Caption: Emergency Spill Response Workflow.
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbent materials, and used PPE, must be disposed of as hazardous waste.
-
Chemical Waste: Collect in a clearly labeled, sealed container.
-
Contaminated Materials: This includes gloves, wipes, and absorbent from spills. Place these items in a designated, sealed hazardous waste container.[13][15]
-
Disposal Vendor: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[10][17] Do not pour waste down the drain.[13][17]
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Acros PharmaTech Limited. Safety Data Sheet for 5-Methoxypyridin-3-ol. [Link]
-
Angene Chemical. (2025, April 5). Safety Data Sheet for 2-(Hydroxymethyl)-5-methoxypyridin-4-ol. [Link]
-
Angene Chemical. (2025, September 5). Safety Data Sheet for 5-Hydroxy-2-methoxypyridine-4-carbaldehyde. [Link]
-
Instant Chemicals. (2024, November 4). Safety Data Sheet for 2'-Hydroxy-4'-methoxyacetophenone. [Link]
-
Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
-
Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
-
PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. [Link]
-
Chemical Safety. Chemical Label for 4-hydroxy-5-methylpyridin-2(1H)-one. [Link]
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. 41935-71-1|4-Hydroxy-5-methylpyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. angenechemical.com [angenechemical.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. angenechemical.com [angenechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 13. acrospharma.co.kr [acrospharma.co.kr]
- 14. pharmastate.academy [pharmastate.academy]
- 15. pppmag.com [pppmag.com]
- 16. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

